7-Amino-1-heptanol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-aminoheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c8-6-4-2-1-3-5-7-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJSXYQQYWMITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553270 | |
| Record name | 7-Aminoheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19243-04-0 | |
| Record name | 7-Aminoheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 7-Amino-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-1-heptanol is a bifunctional organic molecule containing a primary amine and a primary alcohol separated by a seven-carbon aliphatic chain. This unique structure makes it a valuable building block in various chemical syntheses, particularly in the fields of medicinal chemistry and materials science. Its ability to participate in a wide range of chemical transformations, such as amide bond formation, esterification, and the formation of heterocyclic structures, allows for the creation of diverse and complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and analysis of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.
| Property | Value | Reference |
| IUPAC Name | 7-aminoheptan-1-ol | [1] |
| CAS Number | 19243-04-0 | [1][2] |
| Molecular Formula | C₇H₁₇NO | [1][2] |
| Molecular Weight | 131.22 g/mol | [1][2] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 48-53 °C | [3] |
| Boiling Point | 150-152 °C at 10 Torr | [3] |
| Density | 0.903 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in water, ethanol, and ether. | [4] |
| pKa | 15.19 ± 0.10 (Predicted) | [3] |
| InChI | InChI=1S/C7H17NO/c8-6-4-2-1-3-5-7-9/h9H,1-8H2 | [1] |
| InChIKey | KYJSXYQQYWMITG-UHFFFAOYSA-N | [1] |
| SMILES | NCCCCCCCO | [2] |
| LogP | 0.6 | [1] |
| Topological Polar Surface Area | 46.3 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 6 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are provided below. These are generalized procedures based on established methods for similar compounds.
Synthesis of this compound via Reduction of 7-Aminoheptanoic Acid
A common and effective method for the synthesis of this compound is the reduction of the carboxylic acid functionality of 7-aminoheptanoic acid. Strong reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or borane complexes are typically employed for this transformation.[3][5]
Method 1: Using Lithium Aluminum Hydride (LiAlH₄)
-
Materials:
-
7-Aminoheptanoic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl ether
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, a suspension of LiAlH₄ (1.2 molar equivalents) in anhydrous THF is prepared under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
7-Aminoheptanoic acid (1 molar equivalent) is added portion-wise to the stirred suspension, controlling the rate of addition to manage the evolution of hydrogen gas.[3]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 16-18 hours.
-
The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.[3]
-
The resulting white precipitate is removed by filtration, and the filter cake is washed with ethyl ether.
-
The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
Method 2: Using Borane Dimethyl Sulfide Complex (BMS)
-
Materials:
-
7-Aminoheptanoic acid
-
Borane Dimethyl Sulfide (BMS) complex
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
6 M Sodium Hydroxide (NaOH) solution
-
Potassium carbonate (K₂CO₃)
-
Chloroform
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, 7-aminoheptanoic acid (1 molar equivalent) is suspended in anhydrous THF.
-
Boron trifluoride etherate (1 molar equivalent) is added to the suspension.
-
The mixture is heated to a gentle reflux, and BMS (1.1 molar equivalents) is added dropwise over 2 hours.[3]
-
The reaction mixture is refluxed for an additional 18 hours.
-
The reaction is cooled to 0 °C and quenched by the slow addition of methanol.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in 6 M NaOH solution and refluxed for 4 hours.
-
The mixture is saturated with K₂CO₃, cooled, and extracted with chloroform.
-
The combined organic extracts are washed with saturated NaCl solution, dried over anhydrous K₂CO₃, and the solvent is removed under reduced pressure to yield crude this compound.[3]
-
Purification of this compound
The crude product obtained from the synthesis can be purified by fractional distillation under reduced pressure or by recrystallization.
Method 1: Fractional Distillation
-
The crude this compound is transferred to a distillation flask.
-
The apparatus is set up for fractional distillation under vacuum.
-
The pressure is reduced, and the sample is heated.
-
The fraction distilling at 150-152 °C and 10 Torr is collected as pure this compound.[3]
Method 2: Recrystallization
-
The crude solid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, acetone).[6]
-
The solution is allowed to cool slowly to room temperature and then placed in an ice bath to induce crystallization.
-
The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Analysis of this compound
The purity and identity of this compound can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
GC-MS Analysis
Due to the polar nature of the amino and hydroxyl groups, derivatization may be necessary to improve chromatographic peak shape and volatility.
-
Derivatization (optional): The sample can be derivatized with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the amine and alcohol groups to their trimethylsilyl ethers.
-
GC Conditions (General):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program, for example, starting at a low temperature (e.g., 50 °C), holding for a few minutes, and then ramping up to a high temperature (e.g., 280 °C).[7]
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: A suitable mass range to detect the molecular ion and characteristic fragments.
-
HPLC Analysis with Pre-column Derivatization
Amino alcohols lack a strong chromophore, necessitating derivatization for UV or fluorescence detection. o-Phthalaldehyde (OPA) in the presence of a thiol is a common derivatizing agent for primary amines.[8]
-
Derivatization with OPA/3-Mercaptopropionic acid (3-MPA):
-
Prepare a fresh derivatizing reagent by dissolving OPA in a borate buffer (pH ~9.5) containing 3-MPA.[8]
-
Mix an aliquot of the this compound sample with the derivatizing reagent and allow the reaction to proceed for a few minutes at room temperature before injection.
-
-
HPLC Conditions (General):
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol).[8]
-
Detector: Fluorescence detector with excitation and emission wavelengths suitable for the OPA-adduct (e.g., Ex: 340 nm, Em: 450 nm).[9]
-
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Biological Activity and Applications
While specific signaling pathway involvement for this compound is not well-documented in publicly available literature, long-chain amino alcohols, as a class of compounds, have garnered interest in drug development. They are known to exhibit a range of biological activities, including immunosuppressive, anti-inflammatory, and cytotoxic effects.[4] Some have been investigated as potential antimalarial agents.[10] The bifunctional nature of this compound makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, including its use as a linker in the development of antibody-drug conjugates or as a scaffold for novel small molecule inhibitors.[]
Conclusion
This compound is a valuable chemical entity with a range of potential applications in research and development. This guide provides a foundational understanding of its chemical properties and outlines generalized yet detailed protocols for its synthesis, purification, and analysis. The provided workflow visualization offers a clear overview of the key steps involved in obtaining and characterizing this compound. As research into long-chain amino alcohols continues, the importance of well-characterized building blocks like this compound is likely to grow.
References
- 1. 7-Aminoheptan-1-ol | C7H17NO | CID 13956031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 19243-04-0 | AChemBlock [achemblock.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 7. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Amino-1-heptanol (CAS: 19243-04-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Amino-1-heptanol, a bifunctional organic compound of increasing interest in the field of drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, safety information, synthesis, and key applications, with a focus on its role as a molecular linker.
Physicochemical and Spectroscopic Data
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 19243-04-0 | [1][2] |
| Molecular Formula | C₇H₁₇NO | [1][2] |
| Molecular Weight | 131.22 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or oil | [3] |
| Boiling Point | 213.4 ± 23.0 °C at 760 mmHg | [2] |
| Density | 0.9 ± 0.1 g/cm³ | [2] |
| Flash Point | 82.9 ± 22.6 °C | [2] |
| Solubility | Soluble in water. Miscible with ethanol and ether. | [4][5] |
| InChI Key | KYJSXYQQYWMITG-UHFFFAOYSA-N | [3] |
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted Nuclear Magnetic Resonance (NMR) data and expected characteristic absorptions for Infrared (IR) Spectroscopy and Mass Spectrometry (MS).
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |
| ~3.64 | t | 2H | -CH₂-OH |
| ~2.68 | t | 2H | -CH₂-NH₂ |
| ~1.57 - 1.50 | m | 4H | -CH₂-CH₂-OH, -CH₂-CH₂-NH₂ |
| ~1.42 - 1.29 | m | 6H | -(CH₂)₃- |
| (variable) | br s | 3H | -NH₂, -OH |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment (Proposed) |
| ~62.9 | -CH₂-OH |
| ~42.3 | -CH₂-NH₂ |
| ~33.9 | C3 |
| ~32.8 | C5 |
| ~29.2 | C4 |
| ~26.8 | C2 |
| ~25.8 | C6 |
Expected Infrared (IR) Spectroscopy Peaks
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch, N-H stretch | Alcohol, Primary Amine |
| 2950-2850 | C-H stretch | Alkyl chain |
| 1650-1580 | N-H bend (scissoring) | Primary Amine |
| 1470-1450 | C-H bend (scissoring) | Alkyl chain |
| 1075-1000 | C-O stretch | Primary Alcohol |
Expected Mass Spectrometry (MS) Fragmentation
| m/z Value | Proposed Fragment |
| 131 | [M]⁺ (Molecular Ion) |
| 114 | [M - NH₃]⁺ |
| 113 | [M - H₂O]⁺ |
| 100 | [M - CH₂OH]⁺ |
| 30 | [CH₂NH₂]⁺ |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 4) | GHS07 | Danger | H302: Harmful if swallowed. |
| Skin corrosion/irritation (Category 1B) | GHS05 | H314: Causes severe skin burns and eye damage. |
Precautionary Statements: P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
A common synthetic route to this compound involves the amination of a terminal halo-alcohol, such as 7-bromo-1-heptanol. The following is a representative protocol.
Experimental Protocol: Synthesis from 7-Bromo-1-heptanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-bromo-1-heptanol (1 equivalent) in a suitable solvent such as ethanol.
-
Amination: Add an excess of aqueous ammonia (e.g., 28-30% solution, >10 equivalents) to the flask.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent and excess ammonia under reduced pressure.
-
Extraction: Dissolve the residue in water and extract with an organic solvent like dichloromethane to remove any unreacted starting material.
-
Purification: The aqueous layer, containing the hydrochloride salt of the product, can be basified with a strong base (e.g., NaOH) and then extracted with an organic solvent. The combined organic extracts are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude this compound.
-
Final Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain the final high-purity product.
Applications in Drug Development: PROTAC Linkers
The primary application of this compound in modern drug discovery is as a flexible, bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6]
The PROTAC Mechanism
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of three components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[6][7]
The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase. This proximity allows the E3 ligase to polyubiquitinate the POI, marking it for degradation by the proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[8]
Role of the this compound Linker
This compound serves as a precursor to the linker component of a PROTAC. Its seven-carbon alkyl chain provides a flexible spacer between the POI-binding ligand and the E3 ligase ligand. The length and flexibility of this linker are critical for optimizing the formation of a stable and productive ternary complex. The terminal amino and hydroxyl groups provide versatile chemical handles for conjugation to the respective ligands through reactions such as amide bond formation.
Standard Experimental Protocols for Compound Characterization
The following are generalized protocols for the spectroscopic analysis of a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300-600 MHz spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.
-
Spectrum Collection: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio. A background spectrum of the clean salt plates should be collected and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. For a relatively volatile and thermally stable compound like this compound, Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) or Electrospray Ionization (ESI) are common methods.
-
Ionization: In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. In ESI, the sample solution is nebulized and subjected to a high voltage, producing protonated or deprotonated molecular ions.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The spectrum is then analyzed to determine the molecular weight and to deduce structural information from the fragmentation pattern.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 7-Bromo-1-heptanol, 96% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. Heptanol | C7H16O | CID 8129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Technical Guide to the Physical Properties of 7-Amino-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-1-heptanol is a bifunctional organic compound featuring a primary amine and a primary alcohol functional group separated by a seven-carbon aliphatic chain. This structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its ability to undergo reactions at both the amino and hydroxyl termini allows for the construction of more complex molecules. Notably, it has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively degrade target proteins within cells.[1] A thorough understanding of its physical properties is essential for its effective use in synthesis, formulation, and quality control.
Core Physical and Chemical Properties
Table 1: Summary of Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₇NO | [1][3] |
| Molecular Weight | 131.22 g/mol | [1][3][4] |
| CAS Number | 19243-04-0 | [1][3][5] |
| Physical Form | Liquid, Oil | [5] |
| Boiling Point (Predicted) | 213.4 ± 23.0 °C at 760 mmHg | |
| Density (Predicted) | 0.9 ± 0.1 g/cm³ | |
| Flash Point (Predicted) | 82.9 ± 22.6 °C | |
| pKa (Predicted) | Not available | |
| Solubility | Expected to be soluble in water and polar organic solvents. | [2] |
For the purpose of comparison, the experimentally determined properties of the related compound, 1-heptanol (CAS: 111-70-6), are provided in the table below. The presence of the amino group in this compound is expected to increase its boiling point and water solubility compared to 1-heptanol due to enhanced hydrogen bonding capabilities.[6]
Table 2: Experimental Physical Properties of 1-Heptanol
| Property | Value | Source |
| Boiling Point | 176 °C | [7][8] |
| Melting Point | -36 °C | [7] |
| Density | 0.822 g/mL at 25 °C | [7][8] |
| Water Solubility | Very slightly soluble | [9] |
Experimental Protocols for Physical Property Determination
The following are detailed, standard methodologies for the experimental determination of the key physical properties of liquid compounds such as this compound.
Determination of Boiling Point (Micro Method)
This method is suitable for determining the boiling point of a small quantity of a liquid.
Apparatus:
-
Thiele tube or similar oil bath
-
Thermometer (-10 to 250 °C)
-
Small test tube (e.g., 75 x 12 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heating source (Bunsen burner or hot plate)
-
Stirring bar (if using a hot plate)
Procedure:
-
Add approximately 0.5 mL of this compound to the small test tube.
-
Place the capillary tube, with the open end downwards, into the test tube containing the sample.
-
Attach the test tube to the thermometer using the rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Clamp the thermometer so that the Thiele tube's heating arm can be heated. The sample should be immersed in the oil bath.
-
Gently heat the oil bath. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.
Determination of Density
The density of a liquid can be determined by measuring the mass of a known volume.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)
-
Analytical balance (readable to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Determine and record the mass of the empty, dry pycnometer.
-
Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Adjust the volume of the water to the pycnometer's calibration mark, dry the outside, and record its mass.
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound and allow it to reach thermal equilibrium in the constant temperature water bath.
-
Adjust the volume to the calibration mark, dry the exterior, and record its mass.
-
The density (ρ) is calculated using the following formula: ρ_sample = (m_sample / m_water) * ρ_water where:
-
m_sample is the mass of the this compound
-
m_water is the mass of the water
-
ρ_water is the known density of water at the experimental temperature.
-
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the saturation concentration of a substance in water at a specific temperature.
Apparatus:
-
Stoppered glass flasks
-
Constant temperature shaker bath
-
Analytical balance
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC, GC-MS, or titration)
Procedure:
-
Add an excess amount of this compound to a flask containing a known volume of distilled water.
-
Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C).
-
Agitate the flask for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the mixture to stand in the constant temperature bath to allow undissolved material to settle.
-
Centrifuge an aliquot of the supernatant to remove any suspended microdroplets.
-
Carefully remove a known volume of the clear, saturated aqueous solution.
-
Quantify the concentration of this compound in the aliquot using a suitable and validated analytical method. The resulting concentration is the aqueous solubility at that temperature.
Visualizing Experimental Workflows
The following diagrams illustrate logical workflows relevant to the characterization of this compound.
Caption: A logical workflow for the physical characterization of this compound.
Caption: The role of this compound as a linker in PROTAC synthesis.
Conclusion
This compound is a versatile chemical intermediate with significant potential in pharmaceutical research and development. While experimentally determined physical properties are not widely published, predictions and data from analogous compounds provide a useful baseline for its handling and application. The experimental protocols outlined in this guide offer a systematic approach to obtaining precise physical data, which is crucial for process optimization, formulation development, and ensuring the quality and consistency of final products. As the use of this compound, particularly in areas like PROTAC development, continues to grow, a comprehensive and experimentally verified understanding of its physical properties will become increasingly important.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 7-Aminoheptan-1-ol | C7H17NO | CID 13956031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1-Heptanol CAS#: 111-70-6 [m.chemicalbook.com]
- 8. Heptanol | C7H16O | CID 8129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Showing Compound 1-Heptanol (FDB008053) - FooDB [foodb.ca]
7-Amino-1-heptanol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core molecular information for 7-Amino-1-heptanol, a key chemical intermediate in various research and development applications.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₇H₁₇NO[1][2] |
| Molecular Weight | 131.22 g/mol [1][2][3] |
| Monoisotopic Mass | 131.131014166 Da[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound can be extensive. For specific, validated methodologies, researchers are advised to consult peer-reviewed chemical synthesis literature and established chemical databases. The synthesis routes often involve the reduction of a corresponding nitrile or the amination of a halogenated heptanol derivative. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the final compound.
Chemical Structure and Properties Relationship
The following diagram illustrates the logical relationship between the chemical name, its empirical formula, and its calculated molecular weight.
Caption: Relationship between chemical name, formula, and molecular weight.
References
Navigating the Solubility Landscape of 7-Amino-1-heptanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-1-heptanol, a bifunctional molecule featuring a primary amine and a primary alcohol, holds potential in various research and development sectors, including as a building block in novel pharmaceuticals and specialty chemicals. A critical physicochemical parameter governing its application, particularly in drug development, is its solubility in different solvent systems. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details experimental protocols for its determination, and discusses predictive approaches in the absence of extensive experimental data.
Understanding the Solubility Profile of this compound
This dual nature suggests that this compound is likely to exhibit some degree of solubility in both polar and non-polar solvents. It is expected to be soluble in polar protic solvents like water and lower alcohols (methanol, ethanol) due to hydrogen bonding, and also show solubility in some organic solvents of moderate polarity. Its solubility in non-polar hydrocarbons is anticipated to be lower.
For a closely related compound, 1-heptanol, which lacks the amino group, it is known to be slightly soluble in water and miscible with ethanol and ether. The presence of the polar amino group in this compound would likely increase its aqueous solubility compared to 1-heptanol.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility values for this compound remain undetermined across a broad spectrum of solvents. The following table is provided as a template for researchers to populate as experimental data becomes available.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |
| Water | |||||
| Methanol | |||||
| Ethanol | |||||
| Acetone | |||||
| Diethyl Ether | |||||
| Toluene | |||||
| n-Hexane |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1]
Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, etc.)
-
Glass flasks with stoppers
-
Constant temperature shaker bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass flask. The excess solid should be clearly visible.
-
Equilibration: Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: After equilibration, allow the flask to stand undisturbed in the constant temperature bath to allow the undissolved solid to settle.
-
Sample Withdrawal and Clarification: Carefully withdraw a sample from the supernatant liquid using a pipette. It is crucial to avoid transferring any solid particles. Centrifuge the withdrawn sample to further separate any suspended microparticles.
-
Quantification: Accurately dilute the clear supernatant to a concentration within the working range of the chosen analytical method. Analyze the concentration of this compound using a pre-validated analytical technique.
-
Data Analysis: Calculate the solubility of this compound in the chosen solvent at the specified temperature based on the measured concentration and the dilution factor.
Workflow for Solubility Determination
Caption: Workflow for determining the thermodynamic solubility of this compound.
Predictive Approaches to Solubility
Factors Influencing Solubility
Caption: Key factors influencing the solubility of this compound.
Relevance in Drug Development
The solubility of a potential drug candidate like a derivative of this compound is a critical factor influencing its entire development lifecycle, from initial screening to formulation.
Drug Development Workflow
Caption: The role of solubility in the drug development pipeline.
Conclusion
While specific quantitative solubility data for this compound is currently lacking, its molecular structure provides valuable insights into its expected behavior in various solvents. This guide has outlined the standard experimental methodology for determining its solubility and highlighted the importance of this parameter in the context of drug development. As research progresses, the population of the provided data table will be crucial for the scientific community. In the interim, predictive modeling can serve as a useful tool for estimating the solubility of this compound and its derivatives.
References
A Technical Guide to the Spectral Analysis of Aliphatic Amino Alcohols: Using 1-Heptanol as a Model for 7-Amino-1-heptanol
Introduction
This technical guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth overview of the spectral data expected for a simple bifunctional molecule, 7-amino-1-heptanol. Due to a lack of publicly available spectral data for this compound, this document utilizes the spectral data of the structurally similar compound, 1-heptanol, as a reference. This approach allows for a comprehensive illustration of the expected spectral characteristics and the methodologies used to obtain them. The data for 1-heptanol will be presented in the context of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a generalized workflow for spectral analysis are also provided.
Data Presentation: Spectral Data for 1-Heptanol
The following tables summarize the key spectral data for 1-heptanol, which can serve as a foundational reference for predicting the spectral behavior of this compound. The presence of an amino group in this compound would introduce additional characteristic signals, most notably in the IR and NMR spectra.
¹H NMR Spectroscopic Data for 1-Heptanol
Solvent: Not specified in the available data, but typically CDCl₃ for non-polar to moderately polar compounds.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.6 | Triplet | 2H | -CH₂-OH |
| ~1.5 | Multiplet | 2H | -CH₂-CH₂-OH |
| ~1.3 | Multiplet | 8H | -(CH₂)₄- |
| ~0.9 | Triplet | 3H | -CH₃ |
| Variable | Singlet (broad) | 1H | -OH |
¹³C NMR Spectroscopic Data for 1-Heptanol [1]
Solvent: Not specified in the available data, but typically CDCl₃.
| Chemical Shift (δ) ppm | Assignment |
| ~62.5 | C-OH |
| ~32.8 | CH₂ |
| ~31.9 | CH₂ |
| ~29.2 | CH₂ |
| ~25.8 | CH₂ |
| ~22.6 | CH₂ |
| ~14.1 | CH₃ |
IR Spectroscopic Data for 1-Heptanol
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3330 (broad) | O-H stretch (hydrogen-bonded) |
| ~2955, 2927, 2857 | C-H stretch (alkyl) |
| ~1467 | C-H bend (alkyl) |
| ~1058 | C-O stretch (primary alcohol) |
Mass Spectrometry Data for 1-Heptanol (Electron Ionization) [2]
| m/z | Relative Intensity (%) | Assignment |
| 116 | < 1 | [M]⁺ (Molecular Ion) |
| 98 | 5 | [M-H₂O]⁺ |
| 84 | 15 | [M-CH₃CH₂]⁺ |
| 70 | 40 | [M-CH₃CH₂CH₂CH₂]⁺ |
| 56 | 70 | Various fragmentation pathways |
| 43 | 100 | [CH₃CH₂CH₂]⁺ (Base Peak) |
| 31 | 85 | [CH₂OH]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a liquid sample like 1-heptanol. These can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the analyte in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.[3] The choice of solvent is critical to avoid large solvent proton signals that would obscure the analyte's signals.[3]
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
"Lock" the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
"Shim" the magnetic field to optimize its homogeneity across the sample, which sharpens the NMR signals.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling. A greater number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the reference standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in different chemical environments.
-
Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond, germanium, zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the liquid analyte directly onto the center of the ATR crystal.
-
-
Instrument Setup and Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. The number of scans can be varied to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS) Protocol (Electron Ionization - EI)
-
Sample Introduction:
-
Ionization:
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing:
-
An ion detector records the abundance of ions at each m/z value.
-
The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
The molecular ion peak (if present) and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
References
In-Depth Technical Guide to the Safety of 7-Amino-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information for 7-Amino-1-heptanol (CAS No. 19243-04-0), a chemical intermediate with applications in pharmaceutical research and development. The following sections detail the known hazards, safe handling procedures, and emergency responses associated with this compound, based on available Safety Data Sheet (SDS) information.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial for personnel handling this chemical to be fully aware of its potential dangers.
GHS Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.
-
Serious Eye Damage/Eye Irritation (Category 1): H314 - Causes severe skin burns and eye damage.
Signal Word: Danger[1]
GHS Pictograms:
Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements includes those for prevention, response, storage, and disposal.[1] Key examples include:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Quantitative Data Summary
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 19243-04-0 | [1] |
| Molecular Formula | C₇H₁₇NO | |
| Molecular Weight | 131.22 g/mol | [1] |
| Appearance | Solid, Semi-solid, or Liquid | [1] |
| Boiling Point | 150-152 °C @ 10 Torr | |
| Melting Point | 48-53 °C | |
| Purity | 97% | [1] |
| Storage Temperature | Keep in dark place, inert atmosphere, room temperature.[1] |
Table 2: Toxicological Information
| Endpoint | Value | Species | Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Data not available | GHS Classification[1] |
| Acute Dermal Toxicity | Data not available | Data not available | |
| Acute Inhalation Toxicity | Data not available | Data not available | |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns) | Data not available | GHS Classification[1] |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Data not available | GHS Classification[1] |
Table 3: Exposure Controls and Personal Protection
| Parameter | Recommendation |
| Engineering Controls | Use in a well-ventilated area. |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |
| Skin Protection | Wear chemically resistant gloves, and a lab coat or other protective clothing. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges. |
Experimental Protocols
The GHS classification of this compound as causing severe skin burns and eye damage necessitates rigorous safety testing. The following are summaries of standard experimental protocols for assessing these hazards, based on OECD guidelines.
Acute Dermal Corrosion/Irritation (OECD Guideline 404)
This test guideline describes procedures to determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.
Principle: A test substance is applied to the skin of a single animal (typically a rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.
Methodology:
-
Animal Selection: A single healthy young adult albino rabbit is used for the initial test.
-
Preparation: The fur on the back of the animal is clipped 24 hours before the test.
-
Application: 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and occlusive dressing.
-
Exposure: The exposure period is typically 3 minutes, 1 hour, and 4 hours. The patches are applied sequentially. If a corrosive effect is observed at one time point, the test is terminated.
-
Observation: After patch removal, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours. If effects persist, observations can continue for up to 14 days.
-
Scoring: The severity of skin reactions is scored according to a standardized scale.
Acute Eye Damage/Irritation (OECD Guideline 405)
This guideline outlines the procedure for determining the potential of a substance to cause serious eye damage or irritation.
Principle: The test substance is instilled into the eye of an animal (typically a rabbit), and the eye is observed for any effects on the cornea, iris, and conjunctiva.
Methodology:
-
Animal Selection: A single healthy young adult albino rabbit is used for the initial test.
-
Application: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.
-
Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored using a standardized system.
Visualized Workflows and Hazard Relationships
The following diagrams, generated using Graphviz, illustrate key safety-related workflows and logical relationships for this compound.
Caption: Workflow for the safe handling of this compound.
References
Commercial Availability and Technical Guide for 7-Amino-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 7-Amino-1-heptanol, a valuable building block in pharmaceutical research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The guide details its chemical properties, suppliers, and provides illustrative experimental protocols for its synthesis and application.
Introduction to this compound
This compound (CAS No. 19243-04-0) is a bifunctional molecule featuring a primary amine and a primary alcohol separated by a seven-carbon aliphatic chain. This structure makes it a versatile linker component in the synthesis of heterobifunctional molecules, most notably PROTACs.[1] PROTACs are emerging as a powerful therapeutic modality that induces the degradation of specific target proteins by hijacking the cellular ubiquitin-proteasome system.[2] The linker, derived from molecules like this compound, plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ubiquitin ligase, which are crucial for the formation of a productive ternary complex.[][4]
Commercial Availability
This compound is available from a range of chemical suppliers, catering to research and development needs. The purity and available quantities vary among suppliers.
| Supplier | Purity | Available Quantities | Contact Information/Product Page |
| HANGZHOU LEAP CHEM CO., LTD. | 95%, 98% | Bulk and research quantities | --INVALID-LINK-- |
| CymitQuimica | 97% | 100mg, 250mg, 1g, 5g, 10g, 25g | --INVALID-LINK-- |
| ALFA CHEMICAL | 98% | 10g, 25g, 50g, 100g, bulk | --INVALID-LINK-- |
| AChemBlock | 95% | Inquire for details | --INVALID-LINK-- |
| Dana Bioscience | Not specified | 250mg, 1g | --INVALID-LINK-- |
| MedChemExpress | >98% | Inquire for details | --INVALID-LINK-- |
| VulcanChem | Not specified | Inquire for details | --INVALID-LINK-- |
Physicochemical Properties
| Property | Value |
| CAS Number | 19243-04-0 |
| Molecular Formula | C₇H₁₇NO |
| Molecular Weight | 131.22 g/mol |
| Appearance | Liquid, Oil |
| Boiling Point | 213.4±23.0 °C at 760 mmHg |
| Density | 0.9±0.1 g/cm³ |
| InChI Key | KYJSXYQQYWMITG-UHFFFAOYSA-N |
Experimental Protocols
While this compound is commercially available, specific, detailed synthesis protocols are not abundant in peer-reviewed literature, likely due to its status as a building block. However, its synthesis can be reliably achieved through the reduction of its corresponding amino acid, 7-aminoheptanoic acid, which is also commercially available.
Synthesis of this compound from 7-Aminoheptanoic Acid
This protocol is based on general methods for the reduction of amino acids to amino alcohols.[5][6]
Materials:
-
7-Aminoheptanoic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure using Lithium Aluminum Hydride (LiAlH₄):
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere and away from moisture.
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Preparation: Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF in the reaction flask under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Addition of Amino Acid: Dissolve 7-aminoheptanoic acid (1 equivalent) in anhydrous THF. Slowly add this solution to the stirred LiAlH₄ suspension via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching: Cool the reaction mixture to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of 1 M NaOH solution, and then more water.
-
Work-up: A granular precipitate will form. Filter the mixture and wash the solid thoroughly with diethyl ether.
-
Extraction: Combine the filtrate and the ether washings. Dry the combined organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Incorporation of this compound into a PROTAC Linker
The following is a generalized workflow for incorporating this compound into a PROTAC molecule. This process typically involves protecting the amino group, activating the hydroxyl group for coupling with one of the PROTAC's ligands, deprotecting the amine, and finally coupling with the second ligand.
Workflow:
-
Protection of the Amino Group: React this compound with a suitable protecting group, such as Boc-anhydride (Boc₂O), in the presence of a base like triethylamine in a solvent like dichloromethane (DCM) to yield Boc-protected this compound.
-
Activation of the Hydroxyl Group: The terminal hydroxyl group of the protected amino alcohol is then activated for coupling. This can be achieved by converting it to a better leaving group, for example, by mesylation (using methanesulfonyl chloride) or tosylation (using p-toluenesulfonyl chloride).
-
Coupling with the First Ligand: The activated linker is then reacted with the first PROTAC ligand (either the E3 ligase binder or the target protein binder), which typically has a nucleophilic handle (e.g., a phenol or an amine).
-
Deprotection of the Amino Group: The Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM) to reveal the free amine.
-
Coupling with the Second Ligand: The terminal amine of the linker-ligand conjugate is then coupled with the second PROTAC ligand, which typically has a carboxylic acid group, using standard peptide coupling reagents (e.g., HATU, HOBt, and a base like DIPEA).
-
Final Purification: The resulting PROTAC molecule is purified using techniques such as preparative HPLC.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Signaling Pathway: General PROTAC Mechanism of Action
Caption: The general mechanism of action for a PROTAC molecule.
This guide provides a foundational understanding of the commercial availability and technical aspects of this compound for researchers and professionals in drug development. For specific applications and troubleshooting, consulting detailed chemical literature and supplier documentation is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC | Signaling Pathways | TargetMol [targetmol.com]
- 4. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jocpr.com [jocpr.com]
The Architect's Blueprint: A Technical Guide to PROTAC® Linkers Forged from Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC® Technology and the Central Role of the Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery. Unlike traditional small-molecule inhibitors that merely block the function of a target protein, PROTACs are engineered to completely eliminate the protein from the cell.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[2]
The linker, far from being a passive tether, is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3] Among the diverse array of linker architectures, those derived from amino alcohols and their polyethylene glycol (PEG) extensions have garnered significant attention. These linkers offer a unique combination of hydrophilicity, tunable length, and synthetic tractability, making them valuable tools in the optimization of PROTAC candidates. This guide provides an in-depth technical overview of PROTAC linkers derived from amino alcohols, covering their synthesis, impact on efficacy, and the experimental protocols used for their evaluation.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
The core function of a PROTAC is to act as a molecular bridge, bringing the target protein and an E3 ligase into close proximity. This initiates a cascade of intracellular events culminating in the degradation of the target protein. The key steps are:
-
Binding: The PROTAC independently binds to the POI and an E3 ligase (e.g., Cereblon or VHL).
-
Ternary Complex Formation: The PROTAC facilitates the formation of a stable ternary complex consisting of the POI, the PROTAC, and the E3 ligase.[1]
-
Ubiquitination: Within the complex, the E3 ligase transfers ubiquitin molecules to the POI, tagging it for degradation.[4]
-
Proteasomal Degradation: The 26S proteasome recognizes the polyubiquitinated POI and degrades it into smaller peptides.[2]
-
Recycling: The PROTAC is then released and can engage another POI and E3 ligase, continuing its catalytic cycle.[1]
Amino Alcohol-Based Linkers: Properties and Impact on PROTAC Efficacy
Amino alcohol-derived linkers, particularly those incorporating PEG chains (amino-PEG-alcohols), are favored for their ability to enhance the physicochemical properties of PROTACs. The inherent hydrophilicity of the PEG motif can improve the solubility of often large and lipophilic PROTAC molecules, which is a critical parameter for drug development.[5] The length of the PEG chain is a crucial and empirically determined parameter that significantly influences the formation and stability of the ternary complex.[6]
A linker that is too short can introduce steric hindrance, preventing the formation of a stable complex, while an excessively long linker may result in inefficient ubiquitination due to unfavorable conformational flexibility.[6] The stereochemistry of the amino alcohol within the linker can also play a subtle but significant role in fine-tuning the conformation of the PROTAC, which in turn can impact ternary complex formation and degradation activity.
Data Presentation: Impact of Linker Composition and Length
The following tables summarize quantitative data from various studies, illustrating the impact of linker composition and length on key performance indicators such as degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Impact of Linker Length on Tank-Binding Kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Data from a study on TBK1 degraders highlights the critical role of linker length, with no degradation observed for linkers shorter than 12 atoms.[3] |
Table 2: Comparative Performance of PROTACs with Different Linker Compositions
| PROTAC | Linker Composition | Target Protein | E3 Ligase | Degradation in HEK293T cells |
| PROTAC A | Nine-atom alkyl chain | CRBN | VHL | Concentration-dependent decrease |
| PROTAC B | Three PEG units | CRBN | VHL | Weak degradation |
| This study suggests that for CRBN degradation, an alkyl linker was more effective than a PEG linker of similar length, indicating that linker composition is highly target-dependent.[7] |
Table 3: Hypothetical Data for a Series of PROTACs Targeting POI-X with Different PEG Linker Lengths
| PROTAC | Linker | DC50 (nM) | Dmax (%) |
| PROTAC-A | PEG3 | 150 | 75 |
| PROTAC-B | PEG5 | 25 | 95 |
| PROTAC-C | PEG7 | 80 | 85 |
| This illustrative data demonstrates the concept of linker optimization, where a PEG5 linker provides the most potent and efficacious degradation.[7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of PROTACs with amino alcohol-derived linkers and their subsequent evaluation.
Synthesis of PROTACs with Amino Alcohol-Derived Linkers
The synthesis of a PROTAC is a modular process, often involving the sequential conjugation of the POI and E3 ligase ligands to the linker. Solid-phase synthesis is a particularly powerful technique for the rapid generation of PROTAC libraries with diverse linkers.
Protocol 1: Generalized Solid-Phase Synthesis of a PROTAC
-
Resin Preparation: Swell an appropriate resin (e.g., aminomethylated polystyrene) in a suitable solvent like dimethylformamide (DMF).
-
First Ligand Attachment: Couple the first ligand (either the POI or E3 ligase ligand with a free carboxylic acid) to the resin using a standard coupling reagent such as HATU and a base like DIPEA.
-
Fmoc Deprotection: If the attached ligand has an Fmoc-protected amine, remove the Fmoc group using a solution of 20% piperidine in DMF.
-
Linker Coupling: Couple the Fmoc-protected amino alcohol or amino-PEG-alcohol linker to the deprotected amine on the resin-bound ligand using HATU and DIPEA.
-
Iterative Linker Extension (if necessary): Repeat the deprotection and coupling steps to extend the linker to the desired length.
-
Second Ligand Coupling: After deprotecting the terminal Fmoc group of the linker, couple the second ligand (with a free carboxylic acid) to the linker.
-
Cleavage and Purification: Cleave the fully assembled PROTAC from the resin using a cleavage cocktail (e.g., trifluoroacetic acid-based). Purify the crude PROTAC by preparative reverse-phase HPLC.[2]
Evaluation of PROTAC-Mediated Protein Degradation
Western blotting is the gold standard for quantifying the degradation of a target protein induced by a PROTAC.
Protocol 2: Western Blot Analysis of Protein Degradation
-
Cell Treatment: Seed cells in multi-well plates and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the POI. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[8]
Confirmation of Target Protein Ubiquitination
Co-immunoprecipitation (Co-IP) followed by Western blotting is a key method to confirm that the PROTAC induces the ubiquitination of the target protein.
Protocol 3: Co-Immunoprecipitation for Ubiquitination Analysis
-
Cell Treatment: Treat cells with the PROTAC, often in combination with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a non-denaturing buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the POI to pull down the target protein and its interacting partners.
-
Washing and Elution: Wash the immunoprecipitated complexes to remove non-specific binders and then elute the proteins.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an antibody against ubiquitin. An increase in a high-molecular-weight smear or ladder of bands in the PROTAC-treated sample indicates polyubiquitination of the POI.[2][4]
Case Study: PROTAC-Mediated Degradation of KRAS G12C and Downstream Signaling
The KRAS oncogene, particularly the G12C mutant, is a high-value target in cancer therapy. PROTACs have been developed to induce the degradation of KRAS G12C, thereby inhibiting downstream signaling pathways such as the MAPK pathway.[9]
Conclusion
PROTAC linkers derived from amino alcohols represent a versatile and powerful tool in the design and optimization of targeted protein degraders. Their favorable physicochemical properties and synthetic accessibility have made them a popular choice among medicinal chemists. A thorough understanding of the structure-activity relationships of these linkers, guided by robust experimental evaluation, is crucial for the development of the next generation of PROTAC-based therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of amino alcohol-based linker design and to accelerate the discovery of novel and effective protein-degrading drugs.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 7-Amino-1-heptanol from 1,7-heptanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the selective synthesis of 7-amino-1-heptanol from the starting material 1,7-heptanediol. Traditional chemical amination of diols often results in a mixture of products, including the desired mono-amino alcohol, diamine, and cyclic byproducts, leading to low yields and challenging purification. To circumvent these issues, the presented protocol employs a robust multi-step synthetic strategy involving the protection of one hydroxyl group, activation of the second, nucleophilic substitution to introduce the amino functionality, and subsequent deprotection. This method ensures high selectivity and provides a reliable route to obtaining the target compound. An alternative, greener biocatalytic approach is also discussed, reflecting modern trends in chemical synthesis.
Introduction
This compound is a valuable bifunctional molecule with applications in the synthesis of polymers, pharmaceuticals, and other fine chemicals. Its structure, containing both a primary amine and a primary alcohol, allows for orthogonal derivatization, making it a versatile building block. The selective synthesis of this compound from 1,7-heptanediol presents a common challenge in organic chemistry: achieving mono-functionalization of a symmetric starting material.
Direct amination of 1,7-heptanediol using conventional methods, such as those employing ruthenium-based catalysts at elevated temperatures and pressures, often leads to a lack of selectivity.[1][2] These reactions can produce significant amounts of 1,7-heptanediamine and other byproducts, complicating the purification process and reducing the yield of the desired this compound.
To achieve high selectivity, a more controlled, multi-step approach is often necessary. The protocol detailed below follows a classical synthetic pathway:
-
Mono-protection of 1,7-heptanediol to differentiate the two hydroxyl groups.
-
Activation of the remaining free hydroxyl group to facilitate nucleophilic substitution.
-
Introduction of the amino group via a nucleophilic azide, followed by reduction.
-
Deprotection to reveal the final this compound.
An emerging alternative to traditional chemical synthesis is the use of enzymatic cascades. Biocatalysis offers a greener and highly selective route to amino alcohols from diols, operating under mild reaction conditions.[1][2] While a specific enzymatic protocol for 1,7-heptanediol is not as established, the general principles of using an alcohol dehydrogenase (ADH) in tandem with a transaminase (TA) or an amine dehydrogenase (AmDH) represent a promising avenue for future process development.[1]
Chemical Synthesis Protocol: A Four-Step Approach
This protocol details the synthesis of this compound from 1,7-heptanediol via a four-step sequence.
Step 1: Mono-protection of 1,7-heptanediol
One of the hydroxyl groups of 1,7-heptanediol is protected as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group is stable under the conditions of the subsequent steps and can be selectively removed at the end of the synthesis.
Materials:
-
1,7-heptanediol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 1,7-heptanediol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DCM to the flask.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield 7-((tert-butyldimethylsilyl)oxy)heptan-1-ol.
Step 2: Activation of the Free Hydroxyl Group
The remaining free hydroxyl group is converted to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution reaction.
Materials:
-
7-((tert-butyldimethylsilyl)oxy)heptan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 7-((tert-butyldimethylsilyl)oxy)heptan-1-ol (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) or pyridine (as solvent and base).
-
Cool the mixture to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude 7-((tert-butyldimethylsilyl)oxy)heptyl 4-methylbenzenesulfonate. This product is often used in the next step without further purification.
Step 3: Introduction of the Amino Group
The tosylate is displaced by an azide ion, followed by reduction of the azide to a primary amine.
Materials:
-
7-((tert-butyldimethylsilyl)oxy)heptyl 4-methylbenzenesulfonate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Lithium aluminum hydride (LAH) or Triphenylphosphine (PPh₃) followed by water
-
Diethyl ether or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure for Azide Formation:
-
Dissolve the crude tosylate from Step 2 in anhydrous DMF.
-
Add sodium azide (3.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-azido-1-((tert-butyldimethylsilyl)oxy)heptane.
Procedure for Reduction of the Azide:
-
Using LAH:
-
Carefully add a solution of the crude azide in anhydrous THF to a stirred suspension of LAH (1.5 eq) in anhydrous THF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash it with THF.
-
Concentrate the filtrate to obtain the crude protected amino alcohol.
-
-
Using Staudinger Reaction:
-
Dissolve the crude azide in THF.
-
Add triphenylphosphine (1.2 eq) and stir at room temperature for 2-4 hours.
-
Add water and stir for an additional 8-12 hours.
-
Concentrate the reaction mixture and purify to separate the product from triphenylphosphine oxide.
-
Step 4: Deprotection of the TBDMS Ether
The final step is the removal of the TBDMS protecting group to yield this compound.
Materials:
-
Crude N-(7-((tert-butyldimethylsilyl)oxy)heptyl)amine
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude protected amino alcohol from Step 3 in THF.
-
Add TBAF solution (1.2 eq).
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by an appropriate method (e.g., distillation or crystallization) to obtain this compound.
Data Presentation
The following table summarizes the expected outcomes for each step of the chemical synthesis. Note that yields are representative and may vary based on experimental conditions and scale.
| Step | Reaction | Reactants | Key Reagents | Product | Expected Yield (%) |
| 1 | Mono-protection | 1,7-heptanediol | TBDMSCl, Imidazole | 7-((tert-butyldimethylsilyl)oxy)heptan-1-ol | 40-60 |
| 2 | Activation | 7-((tert-butyldimethylsilyl)oxy)heptan-1-ol | TsCl, TEA | 7-((tert-butyldimethylsilyl)oxy)heptyl 4-methylbenzenesulfonate | >90 |
| 3 | Amination | 7-((tert-butyldimethylsilyl)oxy)heptyl 4-methylbenzenesulfonate | NaN₃, LAH or PPh₃/H₂O | N-(7-((tert-butyldimethylsilyl)oxy)heptyl)amine | 80-90 |
| 4 | Deprotection | N-(7-((tert-butyldimethylsilyl)oxy)heptyl)amine | TBAF | This compound | >95 |
Experimental Workflows and Signaling Pathways
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Biocatalytic Synthesis Pathway (Conceptual)
Caption: Conceptual biocatalytic route to this compound.
Conclusion
The provided multi-step chemical synthesis protocol offers a reliable and selective method for preparing this compound from 1,7-heptanediol, effectively overcoming the selectivity challenges associated with direct amination. For research and development purposes where high purity and predictable outcomes are critical, this approach is highly recommended. Furthermore, the conceptual biocatalytic pathway highlights a promising green alternative that warrants further investigation and development for a more sustainable production of this valuable amino alcohol.
References
Synthesis of 7-Amino-1-heptanol: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive, two-step protocol for the synthesis of 7-amino-1-heptanol, a valuable bifunctional molecule for applications in drug development, materials science, and biomedical research. The primary synthetic route detailed is the Gabriel synthesis, which offers a robust and high-yielding pathway to primary amines from alkyl halides, minimizing the formation of secondary and tertiary amine byproducts.
Introduction
This compound is a linear C7 amino alcohol containing both a primary amine and a primary hydroxyl group. This bifunctional nature makes it an important building block and linker in the synthesis of more complex molecules, including pharmaceuticals, polymers, and self-assembled monolayers. The protocol outlined below employs the Gabriel synthesis, a classic and reliable method for the preparation of primary amines. The synthesis proceeds in two main stages:
-
N-Alkylation of Potassium Phthalimide: 7-Bromo-1-heptanol is reacted with potassium phthalimide to form the intermediate, N-(7-hydroxyheptyl)phthalimide.
-
Hydrazinolysis (Ing-Manske Procedure): The phthalimide protecting group is removed from the intermediate using hydrazine hydrate to liberate the desired this compound.
This method is well-suited for laboratory-scale synthesis, offering good yields and a straightforward purification procedure.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis protocol. Molar quantities are based on a starting scale of 10 mmol of 7-bromo-1-heptanol.
| Parameter | Step 1: N-(7-hydroxyheptyl)phthalimide Synthesis | Step 2: this compound Synthesis |
| Starting Material | 7-Bromo-1-heptanol | N-(7-hydroxyheptyl)phthalimide |
| Molar Mass ( g/mol ) | 195.10 | 261.31 |
| Amount (mmol) | 10.0 | ~8.5 (assuming 85% yield from Step 1) |
| Mass (g) | 1.95 | ~2.22 |
| Key Reagent(s) | Potassium Phthalimide | Hydrazine Hydrate (~64% solution) |
| Molar Mass ( g/mol ) | 185.22 | 50.06 (for 100%) |
| Molar Equivalent | 1.1 | 10 |
| Amount (mmol) | 11.0 | 85 |
| Mass/Volume | 2.04 g | ~4.2 mL |
| Solvent | N,N-Dimethylformamide (DMF) | Ethanol (95%) |
| Volume (mL) | 40 | 50 |
| Reaction Conditions | ||
| Temperature (°C) | 90 | Reflux (~78) |
| Time (h) | 8 | 4 |
| Product | N-(7-hydroxyheptyl)phthalimide | This compound |
| Molar Mass ( g/mol ) | 261.31 | 131.22 |
| Theoretical Yield (g) | 2.61 | 1.11 |
| Typical Yield | 80-90% | 85-95% |
Experimental Protocols
Safety Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. N,N-Dimethylformamide (DMF) is a reproductive toxin. Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care.
Step 1: Synthesis of N-(7-hydroxyheptyl)phthalimide
This step involves the nucleophilic substitution of the bromide in 7-bromo-1-heptanol with the phthalimide anion.
Materials:
-
7-Bromo-1-heptanol (1.95 g, 10.0 mmol)
-
Potassium phthalimide (2.04 g, 11.0 mmol, 1.1 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous (40 mL)
-
Deionized water
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL), magnetic stirrer, heating mantle with temperature control, condenser, and standard glassware for workup.
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-bromo-1-heptanol (1.95 g, 10.0 mmol) and potassium phthalimide (2.04 g, 11.0 mmol).
-
Add anhydrous DMF (40 mL) to the flask.
-
Heat the reaction mixture to 90 °C with stirring.
-
Maintain the temperature and continue stirring for 8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting alkyl bromide.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (120 mL).
-
Extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield N-(7-hydroxyheptyl)phthalimide as a white solid.
Step 2: Synthesis of this compound (Hydrazinolysis)
This step cleaves the phthalimide group to release the primary amine.[1][2]
Materials:
-
N-(7-hydroxyheptyl)phthalimide (e.g., 2.22 g, ~8.5 mmol, from Step 1)
-
Ethanol (95%, 50 mL)
-
Hydrazine hydrate (~64% in water, ~4.2 mL, 85 mmol, 10 eq.)
-
Hydrochloric acid (HCl), concentrated and dilute (e.g., 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 4 M)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL), magnetic stirrer, heating mantle, and condenser.
Procedure:
-
Dissolve the N-(7-hydroxyheptyl)phthalimide from Step 1 in 95% ethanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add hydrazine hydrate (~4.2 mL, 85 mmol) to the solution.
-
Heat the mixture to reflux with stirring for 4 hours. A voluminous white precipitate of phthalhydrazide will form.[1]
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure to remove most of the ethanol.
-
To the residue, add 1 M HCl (e.g., 30 mL) and filter again to remove any remaining phthalhydrazide.
-
Cool the acidic aqueous solution in an ice bath and make it strongly basic (pH > 12) by the slow addition of 4 M NaOH solution.
-
Extract the basic aqueous solution with dichloromethane or chloroform (4 x 40 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation to yield a colorless oil or low-melting solid.
Visualizations
The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for the Gabriel synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes: Incorporation of 7-Amino-1-heptanol for C-Terminal Modification of Peptides via Solid-Phase Peptide Synthesis
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides.[1][2][3] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[1][2][4] This methodology allows for the efficient removal of excess reagents and byproducts by simple filtration and washing.[1] While standard SPPS protocols yield peptides with a C-terminal carboxylic acid or amide, there is a growing interest in C-terminally modified peptides for their potential therapeutic properties and unique applications in drug development and materials science.[5][6] 7-Amino-1-heptanol is a bifunctional molecule containing a primary amine and a primary alcohol, making it an attractive building block for introducing a C-terminal hydroxyl functionality to a peptide chain. This modification can influence the peptide's solubility, pharmacokinetic profile, and biological activity.
These application notes provide a detailed protocol for the incorporation of this compound onto a solid support and its use in Fmoc-based SPPS to generate C-terminally hydroxylated peptides.
Principle
The strategy for incorporating this compound at the C-terminus of a peptide involves its initial attachment to a suitable solid-phase resin via its amino group. The hydroxyl group of the immobilized this compound then serves as the starting point for peptide chain elongation. The first amino acid of the desired peptide sequence is esterified to this hydroxyl group. Subsequent amino acids are then coupled sequentially to the N-terminus of the growing peptide chain using standard Fmoc-SPPS protocols.[7] Finally, the completed peptide is cleaved from the resin, yielding a peptide with a C-terminal 7-hydroxyheptyl amide modification.
Experimental Protocols
Materials and Reagents
-
2-Chlorotrityl chloride (2-CTC) resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Fmoc-protected amino acids
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Methanol (MeOH)
-
Diethyl ether
1. Immobilization of this compound on 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of this compound to 2-chlorotrityl chloride resin. The high acid lability of the trityl linker allows for mild cleavage conditions, preserving the final peptide alcohol.[8]
-
Swell 1 g of 2-chlorotrityl chloride resin (loading capacity, e.g., 1.0 mmol/g) in 10 mL of DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve 2 equivalents of this compound (relative to the resin loading capacity) and 4 equivalents of DIPEA in a minimal amount of DCM.
-
Add the solution to the swollen resin and shake the mixture at room temperature for 2 hours.
-
To cap any remaining unreacted chlorotrityl groups, add 1 mL of methanol and shake for an additional 30 minutes.
-
Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Illustrative Workflow for Immobilization
Caption: Workflow for immobilizing this compound on 2-CTC resin.
2. First Amino Acid Coupling (Esterification)
This step involves the esterification of the first Fmoc-protected amino acid to the hydroxyl group of the immobilized this compound.
-
Swell the this compound-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Dissolve 3 equivalents of the first Fmoc-amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIPEA to the activation mixture and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake at room temperature for 4 hours.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Perform a Kaiser test to confirm the absence of free hydroxyl groups. If the test is positive, repeat the coupling step.
3. Peptide Chain Elongation
Subsequent amino acids are coupled using standard Fmoc-SPPS protocols.[7][9] Each cycle consists of Fmoc deprotection and coupling of the next Fmoc-amino acid.
-
Fmoc Deprotection:
-
Wash the resin with DMF (3 x 10 mL).
-
Add a solution of 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for an additional 15 minutes.
-
Drain the solution and wash the resin with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the next Fmoc-amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIPEA to the activation mixture and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin and shake for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating incomplete coupling), recouple.
-
Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
Illustrative SPPS Cycle
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 4. Overview of Custom Peptide Synthesis [peptide2.com]
- 5. Solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: 7-Amino-1-heptanol Reaction with N-hydroxysuccinimide (NHS) Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical reaction between 7-Amino-1-heptanol and N-hydroxysuccinimide (NHS) esters. This reaction is a cornerstone of bioconjugation and surface modification, enabling the stable linkage of molecules through the formation of an amide bond.
Introduction
N-hydroxysuccinimide esters are highly reactive compounds widely used for the modification of primary amino groups (-NH2).[1][2] The reaction with molecules containing primary amines, such as proteins, peptides, and amino-modified oligonucleotides, is a common strategy for attaching labels, crosslinkers, or other functional moieties.[1][2][3] this compound is a bifunctional linker molecule featuring a primary amine at one end and a hydroxyl group at the other. The primary amine readily reacts with NHS esters, making it a valuable tool for introducing a hydroxyl functionality onto a variety of substrates for applications in drug development, diagnostics, and materials science.
Reaction Mechanism and Signaling Pathway
The reaction between an NHS ester and a primary amine, such as the one in this compound, proceeds via a nucleophilic acyl substitution.[4] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4]
Caption: Reaction of this compound with an NHS ester.
Experimental Protocols
The following is a general protocol for the conjugation of this compound to an NHS-ester activated molecule. Optimization may be required depending on the specific substrates and desired outcome.
3.1. Materials
-
This compound
-
NHS-ester activated molecule
-
Reaction Buffer: Amine-free buffer such as 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3-8.5.[3][5] Buffers containing primary amines, like Tris, should be avoided as they compete with the reaction.[3][6]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving water-insoluble NHS esters.[1][5]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Purification equipment (e.g., size-exclusion chromatography, dialysis, or HPLC).
3.2. Experimental Workflow
Caption: Experimental workflow for NHS ester conjugation.
3.3. Step-by-Step Procedure
-
Prepare the NHS Ester Solution: If the NHS ester is not readily soluble in aqueous buffer, first dissolve it in a small volume of anhydrous DMSO or DMF.[2]
-
Prepare the this compound Solution: Dissolve the this compound in the reaction buffer (pH 8.3-8.5).[3][5]
-
Initiate the Reaction: Add the NHS ester solution to the this compound solution. The reaction can be performed at room temperature for 0.5 to 4 hours or at 4°C overnight.[2][4]
-
Quench the Reaction: Stop the reaction by adding a quenching solution to consume any unreacted NHS esters.[7]
-
Purify the Product: Remove excess reactants and byproducts using an appropriate purification method such as size-exclusion chromatography, dialysis, or HPLC.[7]
-
Characterize the Product: Confirm the successful conjugation using techniques like mass spectrometry or NMR.
Quantitative Data Presentation
The efficiency of the NHS ester-amine reaction is influenced by several parameters. The following table summarizes the key reaction conditions.
| Parameter | Recommended Range | Rationale and Considerations |
| pH | 8.3 - 8.5 | The reaction is pH-dependent; at low pH, the primary amine is protonated and unreactive, while at high pH, the NHS ester is prone to hydrolysis.[1][5] |
| Temperature | 4°C to 25°C | The reaction can be performed at room temperature or on ice.[5][6] Lower temperatures can minimize hydrolysis of the NHS ester. |
| Reaction Time | 30 minutes to overnight | The optimal time depends on the reactivity of the specific NHS ester and the amine.[4][6] |
| Buffer | Amine-free (e.g., phosphate, bicarbonate) | Buffers containing primary amines (e.g., Tris) will compete with the desired reaction.[3][6] |
| Solvent for NHS Ester | DMSO or DMF | For water-insoluble NHS esters, use of a minimal amount of organic solvent is necessary.[2][5] |
Applications in Research and Drug Development
The conjugation of this compound to NHS-activated molecules has several important applications:
-
Surface Modification: Introduction of hydroxyl groups can alter the hydrophilicity of surfaces, which is crucial for biocompatible coatings and biosensors.
-
Bioconjugation: The terminal hydroxyl group can be further functionalized, allowing for the creation of heterobifunctional linkers for multi-step conjugation strategies.[4]
-
Drug Delivery: Modification of drug carriers or therapeutic molecules with this linker can improve solubility and pharmacokinetic properties.
-
Protein Labeling: While less common than direct protein modification, this compound can be used to create customized linkers for attaching specific payloads to proteins.[8]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Hydrolysis of NHS ester | Prepare NHS ester solution immediately before use. Ensure the reaction pH is not too high. |
| Low reactivity of amine | Ensure the pH is in the optimal range (8.3-8.5) to deprotonate the primary amine. | |
| Non-specific Labeling | Reaction with other nucleophiles | While NHS esters are highly selective for primary amines, side reactions can occur. Purification is critical. |
| Precipitation | Poor solubility of reactants or product | Adjust buffer composition or add a co-solvent. |
References
- 1. interchim.fr [interchim.fr]
- 2. lumiprobe.com [lumiprobe.com]
- 3. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. neb.com [neb.com]
- 7. furthlab.xyz [furthlab.xyz]
- 8. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Functionalization using 7-Amino-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization with bifunctional molecules is a cornerstone of modern materials science, enabling the precise tailoring of surface properties for a wide range of applications in biomedical research and drug development. 7-Amino-1-heptanol is a versatile molecule for surface modification, featuring a terminal primary amine group and a terminal hydroxyl group separated by a seven-carbon alkyl chain. The hydroxyl group can be used to covalently attach the molecule to hydroxylated surfaces such as silicon oxide (glass, quartz) and other metal oxides, forming a self-assembled monolayer (SAM). The exposed amine groups then provide reactive sites for the subsequent immobilization of biomolecules, nanoparticles, or drug molecules. This amino-terminated surface can influence cellular behavior, such as adhesion and proliferation, and can be utilized in the development of biosensors, drug delivery systems, and platforms for fundamental cell biology studies.
These application notes provide detailed protocols for the functionalization of silicon oxide surfaces with this compound, methods for characterization of the functionalized surface, and an overview of potential applications in biomedical research and drug development.
Applications
Surfaces functionalized with this compound offer a versatile platform for various biomedical applications:
-
Biomolecule Immobilization: The terminal amine groups serve as reactive handles for the covalent attachment of proteins, peptides (e.g., RGD sequences), antibodies, and nucleic acids. This is crucial for the development of biosensors, microarrays, and surfaces that can elicit specific cellular responses.
-
Drug Delivery: The amino groups can be used to conjugate drug molecules or drug-loaded nanoparticles to the surface. This allows for the development of localized drug delivery systems, where the therapeutic agent is concentrated at the target site.
-
Cell Adhesion and Tissue Engineering: Amine-functionalized surfaces are known to promote cell adhesion and proliferation.[1][2] The positive charge of the amine groups at physiological pH can electrostatically interact with the negatively charged cell membrane, facilitating initial attachment.[1] This property is valuable for creating scaffolds for tissue engineering and for studying cell-surface interactions.
-
Biosensing: The ability to immobilize biorecognition elements (e.g., antibodies, enzymes) on an amino-functionalized surface is fundamental to the construction of various biosensing platforms, including those based on surface plasmon resonance (SPR) and quartz crystal microbalance (QCM).
Experimental Protocols
Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on Silicon Oxide Surfaces
This protocol details the procedure for creating a covalent monolayer of this compound on silicon oxide-based substrates such as glass slides, coverslips, or silicon wafers. The hydroxyl group of this compound reacts with the silanol groups (Si-OH) on the hydroxylated surface to form stable Si-O-C bonds.
Materials:
-
Silicon oxide substrates (e.g., glass microscope slides, silicon wafers)
-
This compound
-
Anhydrous toluene
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (30%, H₂O₂)
-
Deionized (DI) water
-
Ethanol
-
Nitrogen gas (for drying)
-
Glassware (beakers, petri dishes)
-
Sonicator
Procedure:
-
Substrate Cleaning (Piranha Solution - CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ): a. Prepare the piranha solution by slowly adding 1 part of H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. The solution will become very hot. b. Immerse the silicon oxide substrates in the piranha solution for 30-60 minutes to clean and hydroxylate the surface. c. Carefully remove the substrates and rinse them extensively with DI water. d. Sonicate the substrates in DI water for 15 minutes. e. Rinse again with DI water and then with ethanol. f. Dry the substrates under a stream of nitrogen gas.
-
Preparation of Silanization Solution: a. In a fume hood, prepare a 1% (v/v) solution of this compound in anhydrous toluene. Ensure all glassware is completely dry to prevent polymerization of the silane in solution.
-
Silanization: a. Immerse the cleaned, dry substrates in the this compound solution. b. Seal the container and allow the reaction to proceed for 2-4 hours at room temperature. For a more robust monolayer, this can be extended to 12-24 hours. c. After immersion, remove the substrates from the solution.
-
Rinsing and Curing: a. Rinse the functionalized substrates with anhydrous toluene to remove any physisorbed molecules. b. Sonicate the substrates in fresh anhydrous toluene for 5 minutes. c. Rinse with ethanol and then with DI water. d. Dry the substrates under a stream of nitrogen gas. e. To complete the covalent bond formation and remove any remaining unbound molecules, cure the substrates in an oven at 110-120 °C for 30-60 minutes.
-
Storage: a. Store the functionalized substrates in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) to prevent contamination of the amino groups.
Protocol 2: Characterization of the this compound Monolayer
Successful functionalization should be verified using surface-sensitive analytical techniques.
1. Water Contact Angle Goniometry:
-
Purpose: To assess the change in surface hydrophobicity. A successful functionalization will result in a more hydrophobic surface compared to the clean, hydrophilic silicon oxide surface.
-
Procedure: a. Place a small droplet (2-5 µL) of DI water on the functionalized surface. b. Measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line. c. Take measurements at multiple points on the surface to ensure uniformity.
2. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To confirm the elemental composition of the surface. The presence of nitrogen in the survey scan is a clear indication of successful functionalization. High-resolution scans of the C 1s, N 1s, and Si 2p regions provide information about the chemical states.
-
Procedure: a. Place the functionalized substrate in the XPS vacuum chamber. b. Acquire a survey spectrum to identify the elements present on the surface. c. Acquire high-resolution spectra for C 1s, N 1s, O 1s, and Si 2p. d. Analyze the peak positions and areas to determine the chemical states and relative atomic concentrations.
3. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To identify the functional groups present on the surface. The appearance of C-H stretching vibrations from the alkyl chain of this compound confirms its presence.
-
Procedure: a. Use an Attenuated Total Reflectance (ATR) setup for surface-sensitive measurements. b. Press the functionalized surface against the ATR crystal. c. Acquire the infrared spectrum. Look for characteristic peaks of C-H stretching.[3]
Data Presentation
The following tables summarize the expected quantitative data from the characterization of a this compound functionalized silicon oxide surface. The values are based on literature data for similar long-chain amino-functionalized surfaces.
Table 1: Expected Water Contact Angles
| Surface | Expected Water Contact Angle (°) |
| Clean Silicon Oxide | < 10° |
| This compound Functionalized | 50° - 70° |
Table 2: Expected XPS High-Resolution Peak Binding Energies
| Element (Orbital) | Functional Group | Expected Binding Energy (eV) |
| C 1s | C-C, C-H | ~285.0 |
| C-N, C-O | ~286.5 | |
| N 1s | -NH₂ | ~399.5 |
| -NH₃⁺ (protonated) | ~401.5 | |
| Si 2p | Si-O (from SiO₂) | ~103.3 |
Table 3: Expected FTIR Peak Positions
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| C-H (alkyl chain) | Asymmetric stretch | ~2920 - 2930 |
| Symmetric stretch | ~2850 - 2860 | |
| N-H (amine) | Bending | ~1590 - 1650 |
Applications in Drug Development and Cellular Research
Influence on Cellular Signaling
Amine-functionalized surfaces generally promote cell adhesion, which is a complex process mediated by the interaction of cell surface receptors with the extracellular environment. The initial electrostatic attraction between the positively charged amine groups and the negatively charged cell membrane facilitates the adsorption of extracellular matrix (ECM) proteins (e.g., fibronectin, vitronectin) from the cell culture medium. These adsorbed proteins then present binding sites for cellular integrin receptors. The clustering of integrins upon binding to their ligands initiates a cascade of intracellular signaling events, leading to the formation of focal adhesions and the activation of pathways that regulate cell survival, proliferation, and differentiation.
Drug Delivery Applications
The terminal amine groups on the this compound functionalized surface can be used for the covalent attachment of drug molecules, creating a localized drug delivery platform. This is particularly useful for applications where a high local concentration of a therapeutic is required, minimizing systemic side effects. For example, anti-proliferative drugs could be conjugated to the surface of a medical implant to prevent stenosis, or growth factors could be immobilized to promote tissue regeneration. The seven-carbon spacer arm provided by the this compound molecule helps to reduce steric hindrance, making the conjugated drug more accessible to its target.
References
Application Notes and Protocols for the Immobilization of Biomolecules with 7-Amino-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of biomolecules onto solid supports is a cornerstone of modern biotechnology, enabling the development of a wide array of tools for research, diagnostics, and drug development. Applications include the fabrication of biosensors, microarrays, and affinity chromatography matrices, as well as the development of novel drug delivery systems.[1][2] 7-Amino-1-heptanol is a bifunctional linker molecule that provides a versatile platform for the covalent attachment of biomolecules to various substrates. Its linear seven-carbon chain helps to create a spatial separation between the surface and the immobilized biomolecule, which can improve accessibility and maintain biological activity. The terminal primary amine group serves as a reactive handle for covalent coupling, while the hydroxyl group allows for attachment to surfaces rich in oxides, such as glass, silica, or metal oxides.
This document provides detailed application notes and protocols for the immobilization of biomolecules using this compound, including quantitative data summaries and visual diagrams of the experimental workflow.
Principle of Immobilization
The immobilization process using this compound typically involves a two-step procedure. First, the hydroxyl group of this compound is used to functionalize a substrate, creating a surface that is densely coated with primary amine groups. This is often achieved through the formation of self-assembled monolayers (SAMs) on appropriate surfaces. Following surface functionalization, the biomolecule of interest is covalently coupled to the terminal amine groups using a suitable cross-linking agent. A common strategy involves the use of glutaraldehyde, which reacts with the primary amines on the surface and accessible amine groups (e.g., from lysine residues) on the biomolecule.
Data Presentation
The following table summarizes typical quantitative data obtained during the characterization of surfaces functionalized with amino-terminated linkers and subsequent biomolecule immobilization. These values are representative and may vary depending on the substrate, biomolecule, and specific experimental conditions.
| Parameter | Typical Value Range | Technique(s) |
| Surface Functionalization | ||
| Layer Thickness | 5 - 10 Å | Ellipsometry, Atomic Force Microscopy (AFM) |
| Contact Angle (Water) | 30° - 50° | Contact Angle Goniometry |
| Amine Surface Density | 1 - 5 x 1014 molecules/cm² | X-ray Photoelectron Spectroscopy (XPS), Fluorescence-based assays |
| Biomolecule Immobilization | ||
| Immobilized Protein Density | 100 - 500 ng/cm² | Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM) |
| Activity of Immobilized Enzyme | 50 - 90% of native activity | Enzyme Activity Assays |
| Antibody Binding Capacity | 0.5 - 2 ng/mm² | Immunoassays (e.g., ELISA), SPR |
Experimental Protocols
Protocol 1: Surface Functionalization of Glass or Silica Substrates with this compound
This protocol describes the preparation of an amine-terminated surface on glass or silica substrates.
Materials:
-
Glass or silica substrates (e.g., microscope slides, coverslips)
-
This compound
-
Anhydrous Toluene
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and explosive when mixed with organic materials)
-
Deionized (DI) water
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning: a. Immerse the glass or silica substrates in Piranha solution for 30 minutes to an hour to clean and hydroxylate the surface. b. Rinse the substrates thoroughly with copious amounts of DI water. c. Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes.
-
Silanization with this compound: a. Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene in a sealed container. b. Immerse the cleaned and dried substrates in the this compound solution. c. Allow the reaction to proceed for 2-4 hours at room temperature, or overnight for denser monolayer formation. d. Remove the substrates from the solution and rinse thoroughly with toluene, followed by ethanol, and finally DI water to remove any unbound silane. e. Dry the functionalized substrates under a nitrogen stream. The substrates are now ready for biomolecule immobilization.
Protocol 2: Covalent Immobilization of a Protein using Glutaraldehyde Cross-linker
This protocol details the covalent attachment of a protein to the amine-functionalized surface.
Materials:
-
Amine-functionalized substrates (from Protocol 1)
-
Glutaraldehyde solution (2.5% in Phosphate Buffered Saline - PBS)
-
Protein solution (e.g., 1 mg/mL in PBS, pH 7.4)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Blocking solution (e.g., 1 M ethanolamine or 1% Bovine Serum Albumin - BSA in PBS, pH 8.0)
-
Wash buffer (e.g., PBS with 0.05% Tween-20 - PBST)
Procedure:
-
Activation of Amine Surface: a. Immerse the amine-functionalized substrates in a 2.5% glutaraldehyde solution for 30-60 minutes at room temperature. b. Rinse the substrates thoroughly with DI water and then PBS to remove excess glutaraldehyde.
-
Protein Immobilization: a. Immediately cover the activated surface with the protein solution. b. Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.
-
Blocking of Unreacted Sites: a. Remove the protein solution. b. Immerse the substrates in the blocking solution for 30-60 minutes at room temperature to quench any unreacted aldehyde groups.
-
Final Washing: a. Wash the substrates extensively with wash buffer (PBST) to remove any non-covalently bound protein. b. Rinse with DI water and dry under a gentle stream of nitrogen. c. The substrates with immobilized protein are now ready for use in downstream applications.
Visualizations
Experimental Workflow for Biomolecule Immobilization
Caption: Workflow for immobilizing biomolecules using this compound.
General Signaling Pathway for a Biosensor with an Immobilized Enzyme
Caption: A generalized signaling pathway for an enzyme-based biosensor.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with 7-Amino-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a pivotal step in the development of advanced drug delivery systems, diagnostic agents, and novel therapeutics. Functionalization of the nanoparticle surface can enhance biocompatibility, improve colloidal stability, and enable targeted delivery to specific cells or tissues. 7-Amino-1-heptanol is a bifunctional molecule that provides a primary amine for covalent conjugation to the nanoparticle surface and a terminal hydroxyl group. The seven-carbon chain offers a short, flexible spacer, and the terminal hydroxyl group can potentially reduce non-specific protein adsorption and improve hydrophilicity.
This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using this compound. It is intended to guide researchers in the successful functionalization of their nanoparticle systems for a variety of biomedical applications.
Key Applications
The surface functionalization of nanoparticles with this compound can be instrumental in various biomedical applications:
-
Improved Biocompatibility: The hydroxyl-terminated surface can increase the hydrophilicity of nanoparticles, potentially reducing opsonization and clearance by the mononuclear phagocyte system (MPS).
-
Enhanced Stability: The surface modification can prevent nanoparticle aggregation in biological media, thereby increasing their stability.
-
Platform for Further Conjugation: The terminal hydroxyl group can be further modified for the attachment of targeting ligands, imaging agents, or therapeutic molecules.
-
Drug Delivery: By improving circulation time and providing a modifiable surface, these nanoparticles can serve as effective carriers for targeted drug delivery.
Data Presentation: Physicochemical Properties of this compound
A clear understanding of the modifying agent's properties is crucial for successful conjugation.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₇NO | [1] |
| Molecular Weight | 131.22 g/mol | [1] |
| Appearance | Liquid | [2] |
| CAS Number | 19243-04-0 | [1] |
| InChI Key | KYJSXYQQYWMITG-UHFFFAOYSA-N | [1] |
Data Presentation: Representative Changes in Nanoparticle Properties
Successful surface modification with a short-chain amino-alcohol like this compound is expected to alter the physicochemical properties of the nanoparticles. The following table summarizes representative data obtained from the characterization of carboxylated nanoparticles before and after modification with a similar short-chain amine-containing molecule.[3]
| Parameter | Before Modification (Carboxylated Nanoparticles) | After Modification (Representative) |
| Hydrodynamic Diameter (nm) | 217 | 231 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) | -59 | -2 |
Note: The values presented are representative and may vary depending on the core nanoparticle material, size, and the specific experimental conditions.[3]
Experimental Protocols
This section details the protocol for the covalent conjugation of this compound to carboxylated nanoparticles using carbodiimide chemistry. This is a common and effective method for forming stable amide bonds.
Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound via EDC/NHS Chemistry
This two-step process involves the activation of the carboxyl groups on the nanoparticle surface with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, followed by the addition of the amine-terminated this compound.
Materials:
-
Carboxylated Nanoparticles (e.g., gold, iron oxide, polymeric nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.5
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine, pH 8.5
-
Washing Buffer: 1X PBS with 0.05% Tween 20
-
Deionized (DI) water
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in DI water to a concentration of 1-10 mg/mL.
-
Sonicate the suspension for 5-10 minutes to ensure a homogenous dispersion.
-
Centrifuge the nanoparticle suspension to pellet the particles. The speed and time will depend on the nanoparticle size and density.
-
Remove the supernatant and resuspend the nanoparticle pellet in Activation Buffer. Repeat this washing step twice to equilibrate the nanoparticles in the Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC (10 mg/mL) and NHS/Sulfo-NHS (10 mg/mL) in Activation Buffer. EDC is susceptible to hydrolysis and should be used promptly.
-
To the nanoparticle suspension, add EDC to a final concentration of 2-5 mM and NHS/Sulfo-NHS to a final concentration of 5-10 mM.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator).
-
-
Washing of Activated Nanoparticles:
-
Centrifuge the activated nanoparticles to remove excess EDC and NHS/Sulfo-NHS.
-
Carefully discard the supernatant and resuspend the pellet in Coupling Buffer.
-
Repeat the washing step one more time.
-
-
Conjugation with this compound:
-
Prepare a solution of this compound in Coupling Buffer (e.g., 10 mg/mL).
-
Add the this compound solution to the activated nanoparticle suspension. A 10- to 50-fold molar excess of this compound relative to the estimated surface carboxyl groups is a good starting point for optimization.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-esters.
-
Incubate for 30 minutes at room temperature.
-
Centrifuge the nanoparticles and discard the supernatant.
-
Resuspend the nanoparticle pellet in Washing Buffer and repeat the centrifugation and resuspension steps three times to remove unreacted this compound and byproducts.
-
Finally, resuspend the purified this compound modified nanoparticles in a suitable storage buffer (e.g., PBS).
-
Characterization of Modified Nanoparticles
Thorough characterization is essential to confirm successful surface modification.
| Technique | Purpose |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after modification. An increase in size is expected after successful conjugation. |
| Zeta Potential Measurement | To determine the surface charge of the nanoparticles. A shift from a negative zeta potential (for carboxylated nanoparticles) towards a more neutral or slightly positive value is expected. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups on the nanoparticle surface. The appearance of new peaks corresponding to amide bonds and the C-O and O-H bonds of the heptanol chain can confirm modification. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the nanoparticle surface. An increase in the nitrogen and carbon content would indicate the presence of this compound. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material (this compound) grafted onto the nanoparticle surface by measuring the weight loss upon heating. |
Visualizations
Experimental Workflow
Caption: Workflow for the surface modification of nanoparticles with this compound.
Cellular Uptake Pathway
Amino-functionalized nanoparticles are often internalized by cells through endocytic pathways. The positive charge introduced by the amine can facilitate interaction with the negatively charged cell membrane. One of the common pathways is clathrin-mediated endocytosis.[4]
References
Application of 7-Amino-1-heptanol in PROTAC Design and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2][3] The linker is a critical component, as its length, composition, and attachment points significantly influence the physicochemical properties and biological activity of the PROTAC, including its ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][3]
Alkyl chains are a common and synthetically tractable linker class used in the early stages of PROTAC development to systematically vary the distance between the two ligands.[2] 7-Amino-1-heptanol, a bifunctional molecule with a seven-carbon alkyl chain, provides a versatile building block for the synthesis of PROTACs. Its terminal amino and hydroxyl groups offer convenient handles for conjugation to the POI ligand and the E3 ligase ligand, respectively, through common chemical transformations such as amide bond formation and etherification. The seven-carbon chain offers a specific length to orient the target protein and E3 ligase for efficient ubiquitination and subsequent degradation.
This document provides detailed application notes and protocols for the utilization of this compound in the design and synthesis of PROTACs, with a focus on a case study of Focal Adhesion Kinase (FAK) degraders.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action for PROTACs and a typical experimental workflow for their synthesis and evaluation.
PROTAC Mechanism of Action.
Experimental Workflow for PROTAC Synthesis and Evaluation.
Case Study: FAK-Degrading PROTACs
A series of FAK-targeting PROTACs were synthesized using alkyl linkers of varying lengths to connect a FAK inhibitor (a derivative of PF-562271) to the E3 ligase ligand pomalidomide.[4] While the study does not explicitly name this compound, the synthesis of PROTACs with a 7-atom linker provides a relevant framework. The data from this study highlights the impact of linker length on the degradation efficacy of the resulting PROTACs.
Quantitative Data Summary
The following tables summarize the in vitro FAK kinase inhibitory activity and protein degradation capabilities of selected PROTACs with varying alkyl linker lengths.
Table 1: In Vitro FAK Kinase Inhibitory Activity of FAK-PROTACs [4]
| Compound | Linker Length (atoms) | FAK Inhibition (%) @ 0.1 µM | IC₅₀ (nM) |
| PF-562271 | - | - | 2.8 |
| A11 | 7 | >50 | ND |
| A12 | 8 | >50 | ND |
| A13 | 9 | >50 | 26.4 |
| A14 | 10 | >50 | ND |
| A15 | 11 | >50 | ND |
ND: Not Determined
Table 2: FAK Protein Degradation in A549 Cells by FAK-PROTACs [4]
| Compound | Concentration (nM) | FAK Degradation (%) | DC₅₀ (nM) | Dₘₐₓ (%) |
| A11 | 10 | ~60 | ~10-100 | >60 |
| A12 | 10 | ~75 | <10 | >80 |
| A13 | 10 | ~85 | <10 | >85 |
| A14 | 10 | ~70 | ~10-100 | >70 |
| A15 | 10 | ~50 | >100 | ~50 |
Experimental Protocols
The following is a generalized protocol for the synthesis of a FAK-targeting PROTAC utilizing this compound as a linker, based on the synthetic strategies for similar alkyl-linked PROTACs.[4]
Protocol 1: Synthesis of a FAK-PROTAC with a this compound Linker
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
p-Toluenesulfonyl chloride (TsCl)
-
FAK inhibitor with a free amine (e.g., a derivative of PF-562271)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Pomalidomide derivative with a carboxylic acid handle
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Procedure:
Step 1: Boc-Protection of this compound
-
Dissolve this compound (1.0 eq) in DCM.
-
Add TEA (1.2 eq) to the solution.
-
Add Boc₂O (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Boc-protected this compound.
Step 2: Tosylation of the Hydroxyl Group
-
Dissolve the Boc-protected this compound (1.0 eq) in DCM.
-
Add TEA (1.3 eq) and cool the mixture to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Dilute the mixture with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography to obtain the tosylated intermediate.
Step 3: Coupling with FAK Inhibitor
-
Dissolve the FAK inhibitor with a free amine (1.0 eq) and the tosylated intermediate (1.1 eq) in DMF.
-
Add DIPEA (2.0 eq) to the mixture.
-
Heat the reaction at 90 °C and stir until completion (monitor by LC-MS).
-
Cool the reaction mixture and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography to yield the Boc-protected FAK inhibitor-linker conjugate.
Step 4: Boc-Deprotection
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA (20-50% v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours (monitor by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
Step 5: Coupling with Pomalidomide (E3 Ligase Ligand)
-
Dissolve the pomalidomide derivative with a carboxylic acid handle (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Add the deprotected FAK inhibitor-linker conjugate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours (monitor by LC-MS).
-
Upon completion, dilute with ethyl acetate, wash with saturated NaHCO₃ and brine.
-
Dry the organic layer, concentrate, and purify the final PROTAC molecule by preparative HPLC.
Protocol 2: Evaluation of FAK Protein Degradation by Western Blot
Materials:
-
A549 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized FAK-PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies (anti-FAK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the FAK-PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours). For mechanism validation, pre-treat cells with a proteasome inhibitor like MG132 for 1-2 hours before adding the PROTAC.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against FAK and a loading control (e.g., β-actin) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the FAK protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
Conclusion
This compound serves as a valuable and versatile linker precursor in the synthesis of PROTACs. Its straight-chain alkyl nature allows for a systematic investigation of the optimal linker length required for efficient ternary complex formation and subsequent target protein degradation. The provided protocols, based on established synthetic methodologies for alkyl-linked PROTACs, offer a clear roadmap for researchers aiming to incorporate this building block into their PROTAC design and discovery workflows. The case study on FAK degraders underscores the critical role of the linker in achieving potent and efficacious targeted protein degradation.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Techniques Involving 7-Amino-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-1-heptanol is a bifunctional aliphatic linker that is increasingly utilized in the field of bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the molecule.
The seven-carbon chain of this compound provides a flexible spacer to connect a target protein ligand and an E3 ligase ligand. Its terminal primary amine and primary hydroxyl groups offer versatile handles for a variety of conjugation chemistries. These application notes provide an overview of the utility of this compound in bioconjugation and detailed protocols for its incorporation into bioconjugates.
Key Applications
-
PROTAC Linker Synthesis: The primary application of this compound is as a building block for the synthesis of PROTAC linkers. Its length and flexibility can be advantageous in optimizing the distance and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination.
-
Surface Functionalization: The amine or hydroxyl group can be used to immobilize biomolecules onto surfaces, such as microarrays or nanoparticles, for diagnostic or purification purposes.
-
Drug Conjugation: this compound can serve as a simple, hydrophilic spacer to attach small molecule drugs to targeting moieties like antibodies or peptides, potentially improving the pharmacokinetic properties of the conjugate.
Physicochemical and Reactivity Data
For successful bioconjugation, it is essential to understand the properties of the linker.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₇NO | |
| Molecular Weight | 131.22 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 224-226 °C | |
| Solubility | Soluble in water, ethanol, methanol, and other polar organic solvents. | |
| pKa (Amine) | ~10.5 | Estimated |
| Reactivity | The primary amine is nucleophilic and reacts with electrophiles such as NHS esters, isothiocyanates, and aldehydes (via reductive amination). The primary hydroxyl group can be activated or react with electrophiles, for example, in esterification or etherification reactions. |
Signaling Pathway and Experimental Workflows
PROTAC Mechanism of Action
The following diagram illustrates the mechanism of action for a PROTAC that utilizes a linker derived from this compound.
Application Notes and Protocols for the Use of 7-Amino-1-heptanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic design of molecules to achieve specific therapeutic outcomes is paramount. Bifunctional molecules, in particular, have emerged as a powerful class of therapeutics. Among the critical components of these molecules are chemical linkers, which play a pivotal role in connecting distinct functional moieties. 7-Amino-1-heptanol, a bifunctional molecule featuring a primary amine and a primary alcohol separated by a seven-carbon aliphatic chain, is a versatile building block, primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are innovative heterobifunctional molecules designed to harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC consists of three essential components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker's length, flexibility, and chemical nature are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes target protein ubiquitination and degradation.
These application notes provide a comprehensive overview of the utility of this compound as a linker in the design and synthesis of PROTACs, complete with detailed experimental protocols and representative data.
The Role of this compound as a PROTAC Linker
The seven-carbon alkyl chain of this compound provides a balance of flexibility and hydrophobicity, which can be advantageous for optimizing the geometry of the ternary complex. Alkyl chains are a common choice for PROTAC linkers due to their synthetic tractability and metabolic stability. The length of the linker is a crucial parameter that needs to be optimized for each target protein and E3 ligase pair to ensure productive ternary complex formation leading to efficient protein degradation.
The primary amine and hydroxyl groups of this compound serve as versatile chemical handles for conjugation to the POI ligand and the E3 ligase ligand. These functional groups can be readily modified or activated to participate in various coupling reactions, such as amide bond formation, to assemble the final PROTAC molecule.
Signaling Pathway: The PROTAC Mechanism of Action
PROTACs operate by hijacking the cellular ubiquitin-proteasome system. The process begins with the PROTAC molecule simultaneously binding to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Quantitative Data Summary
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The following table provides hypothetical, yet representative, data for a series of PROTACs targeting Protein X, utilizing linkers of varying lengths derived from amino-alcohols, including a C7 linker derived from this compound.
| PROTAC ID | Linker Moiety | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-C5 | 5-Amino-1-pentanol | 5 | 150 | 85 |
| PROTAC-C7 | This compound | 7 | 50 | 95 |
| PROTAC-C9 | 9-Amino-1-nonanol | 9 | 100 | 90 |
| PROTAC-PEG3 | Amino-PEG3-alcohol | 11 | 75 | 92 |
This data is illustrative and serves to demonstrate the importance of linker length optimization. Actual values will vary depending on the specific target protein, E3 ligase, and the ligands used.
Experimental Protocols
The synthesis of a PROTAC is a multi-step process. The following protocols outline a general approach for the incorporation of a this compound linker into a PROTAC molecule.
Experimental Workflow
The general workflow for the synthesis of a PROTAC involves the functionalization of the linker, followed by sequential coupling to the E3 ligase ligand and the target protein ligand.
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the primary amine of this compound with a tert-butyloxycarbonyl (Boc) group, a common step to allow for selective reaction at the hydroxyl group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-7-amino-1-heptanol.
Protocol 2: Coupling of N-Boc-7-amino-1-heptanol to an E3 Ligase Ligand
This protocol describes the coupling of the protected linker to an E3 ligase ligand that possesses a carboxylic acid functionality via an esterification reaction (e.g., Steglich esterification).
Materials:
-
N-Boc-7-amino-1-heptanol
-
E3 ligase ligand with a carboxylic acid group (e.g., a derivative of thalidomide, pomalidomide, or VHL ligand)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the E3 ligase ligand (1.0 eq), N-Boc-7-amino-1-heptanol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C.
-
Add DCC or EDC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting ester by column chromatography.
Protocol 3: Boc Deprotection and Coupling to the POI Ligand
This protocol outlines the removal of the Boc protecting group and the subsequent amide coupling to the POI ligand.
Materials:
-
Boc-protected linker-E3 ligase ligand conjugate
-
Trifluoroacetic acid (TFA) or 4 M HCl in dioxane
-
Dichloromethane (DCM)
-
POI ligand with a carboxylic acid group
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure: Part A: Boc Deprotection
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA (10-20% v/v) or an excess of 4 M HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting amine salt is often used directly in the next step.
Part B: Amide Coupling
-
Dissolve the POI ligand (1.0 eq) and the deprotected linker-E3 ligase ligand amine salt (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0-4.0 eq) to neutralize the amine salt and basify the reaction mixture.
-
Add the coupling reagent (PyBOP or HATU, 1.2 eq) to the solution.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR spectroscopy.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its seven-carbon aliphatic chain offers a desirable length and flexibility for inducing the formation of a productive ternary complex. The terminal amine and hydroxyl groups provide convenient handles for chemical conjugation, allowing for the modular assembly of PROTAC molecules. The provided protocols offer a general framework for the incorporation of a this compound derived linker into a PROTAC. However, it is crucial to note that the optimal synthetic route and reaction conditions may need to be adapted for specific E3 ligase and POI ligands. The systematic variation of linker length, including the use of this compound, is a key strategy in the optimization of potent and effective protein degraders.
Application Notes and Protocols for Creating Self-Assembled Monolayers with 7-Amino-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. They provide a versatile platform for tailoring surface properties for a wide range of applications, including biosensors, drug delivery systems, and biocompatible coatings. 7-Amino-1-heptanol is a bifunctional molecule featuring a terminal amino group (-NH₂) and a terminal hydroxyl group (-OH) separated by a seven-carbon alkyl chain. This structure allows for the creation of hydrophilic surfaces with reactive primary amine functionalities. The amino groups can serve as anchor points for the covalent immobilization of biomolecules such as enzymes, antibodies, and nucleic acids, while the hydroxyl groups contribute to the hydrophilicity of the surface, which can reduce non-specific protein adsorption.
This document provides detailed protocols for the formation of this compound SAMs on gold and silicon dioxide substrates, along with typical characterization data and an example of its application in a glucose biosensor.
Data Presentation: Characterization of Amino-Terminated SAMs
| Characterization Technique | Parameter | Typical Value/Observation for Amino-Terminated SAM on Gold | Reference Compound for Data |
| Contact Angle Goniometry | Static Water Contact Angle | 40° - 60° | 6-Mercapto-1-hexanol |
| Ellipsometry | Thickness | ~0.7 - 1.0 nm | 6-Mercapto-1-hexanol |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition (Atomic %) | C 1s: ~60-70%, O 1s: ~10-15%, N 1s: ~5-10%, S 2p: ~1-5%, Au 4f: ~10-20% | Generic Alkanethiol SAMs |
| High-Resolution N 1s Spectrum | Peak at ~399 eV (primary amine) and a smaller peak at ~401 eV (protonated amine) | Amino-terminated thiols | |
| High-Resolution S 2p Spectrum | Peak at ~162 eV (thiolate bound to gold) | Alkanethiol SAMs on Gold |
Experimental Protocols
Protocol 1: Formation of this compound SAM on a Gold Substrate
This protocol details the formation of a this compound self-assembled monolayer on a gold surface. The primary amine of the this compound is expected to interact with the gold surface.
Materials and Reagents:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
This compound
-
Absolute Ethanol (ACS grade)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Hydrogen Peroxide (H₂O₂), 30%
-
Ultrapure water (18.2 MΩ·cm)
-
High-purity nitrogen gas
Procedure:
-
Substrate Cleaning (Piranha Solution - EXTREME CAUTION ):
-
Prepare piranha solution by slowly adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂ in a glass beaker. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (gloves, goggles, lab coat) and work in a fume hood.
-
Immerse the gold substrate in the piranha solution for 5-10 minutes.
-
Carefully remove the substrate and rinse thoroughly with ultrapure water, followed by a final rinse with absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immediately immerse the cleaned, dry gold substrate into the this compound solution.
-
Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation. For optimal results, the container can be purged with nitrogen gas.
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the solution.
-
Rinse the substrate thoroughly with absolute ethanol to remove non-covalently bound molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Protocol 2: Formation of this compound SAM on a Silicon Dioxide Substrate
This protocol describes the formation of a this compound SAM on a silicon dioxide (SiO₂) surface through a silanization reaction.
Materials and Reagents:
-
Silicon dioxide substrates (e.g., silicon wafers with a native oxide layer, glass slides)
-
This compound
-
(3-Aminopropyl)triethoxysilane (APTES) as a potential adhesion promoter (optional)
-
Anhydrous Toluene
-
Triethylamine
-
Glutaraldehyde solution (25% in water)
-
Phosphate Buffered Saline (PBS)
-
Ultrapure water
-
High-purity nitrogen gas
Procedure:
-
Substrate Cleaning and Activation:
-
Clean the SiO₂ substrate by sonicating in acetone, followed by isopropanol, and finally ultrapure water (15 minutes each).
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface by treating it with an oxygen plasma for 5 minutes or by immersing it in a piranha solution (see Protocol 1 for safety precautions) for 15 minutes, followed by thorough rinsing with ultrapure water and drying with nitrogen. This generates hydroxyl groups on the surface.
-
-
Silanization (optional but recommended for robust attachment):
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the activated SiO₂ substrate in the APTES solution for 2 hours at room temperature.
-
Rinse the substrate with toluene and then ethanol, and cure at 110°C for 30 minutes. This creates an amine-terminated surface.
-
-
Functionalization with this compound:
-
Prepare a solution of 1% (v/v) glutaraldehyde in PBS.
-
Immerse the amine-functionalized (or directly activated) SiO₂ substrate in the glutaraldehyde solution for 1 hour at room temperature. This activates the surface with aldehyde groups.
-
Rinse the substrate thoroughly with PBS and ultrapure water.
-
Prepare a 10 mM solution of this compound in PBS.
-
Immerse the aldehyde-activated substrate in the this compound solution and incubate for 2-4 hours at room temperature. The amino group of the this compound will react with the surface aldehyde groups.
-
Rinse the substrate with PBS and ultrapure water, then dry with nitrogen.
-
Mandatory Visualizations
Caption: Experimental workflow for the formation of a this compound SAM.
Application Example: Glucose Biosensor
This compound SAMs can be used to covalently immobilize enzymes for biosensor applications. The terminal amino groups provide a reactive site for cross-linking agents like glutaraldehyde, which can then bind to enzymes such as glucose oxidase (GOx).
Protocol for Glucose Oxidase Immobilization:
-
Prepare a this compound SAM on a gold electrode following Protocol 1.
-
Activate the SAM: Immerse the SAM-modified electrode in a 2.5% (v/v) glutaraldehyde solution in PBS for 1 hour at room temperature.
-
Rinse: Thoroughly rinse the electrode with PBS to remove excess glutaraldehyde.
-
Immobilize Glucose Oxidase: Immerse the activated electrode in a solution of glucose oxidase (10 mg/mL in PBS) for 2 hours at room temperature.
-
Block Unreacted Sites: Immerse the electrode in a 1 M ethanolamine solution (pH 8.5) for 30 minutes to block any remaining reactive aldehyde groups.
-
Final Rinse: Rinse the electrode with PBS. The glucose biosensor is now ready for use.
Signaling Pathway for Electrochemical Glucose Detection:
Caption: Signaling pathway of an electrochemical glucose biosensor.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield of 7-Amino-1-heptanol Synthesis
Welcome to the technical support center for the synthesis of 7-Amino-1-heptanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are three primary synthetic routes for this compound:
-
Reduction of 7-Azido-1-heptanol: This involves the conversion of a terminal azide to a primary amine, typically through a Staudinger reaction or catalytic hydrogenation.
-
Reductive Amination of 7-Oxoheptanal or a derivative: This method forms the amine by reacting a carbonyl group with an amine source in the presence of a reducing agent.
-
Gabriel Synthesis: This classic method involves the alkylation of potassium phthalimide with a 7-halo-1-heptanol, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.
Q2: Why is it necessary to use protecting groups in the synthesis of this compound?
A2: this compound is a bifunctional molecule containing both a nucleophilic amino group and a hydroxyl group. Protecting groups are often necessary to prevent side reactions and ensure selectivity. For instance, during a reaction intended to modify the hydroxyl group, the amino group might react instead. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the amine due to its stability in many reaction conditions and its relatively easy removal under acidic conditions.[1][2]
Q3: How can I purify the final this compound product?
A3: Purification of this compound, a liquid at room temperature, is typically achieved by vacuum distillation.[3][4] Due to its relatively high boiling point, distillation at atmospheric pressure can lead to decomposition. Column chromatography on silica gel can also be employed, particularly for removing non-volatile impurities.
Q4: What are some common side products I should be aware of during synthesis?
A4: The formation of side products is dependent on the chosen synthetic route.
-
Gabriel Synthesis: A potential side reaction is the formation of the O-alkylation product.[3]
-
Reductive Amination: Over-alkylation can lead to the formation of secondary and tertiary amines.
-
Azide Reduction (Staudinger): The primary byproduct is triphenylphosphine oxide, which is generally easy to separate. Incomplete reaction can leave unreacted azide.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: I am experiencing a low yield in my synthesis. What are the potential causes and how can I improve it?
A: Low yield can stem from several factors depending on your synthetic route. Here’s a breakdown of potential issues and solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction (All Routes) | - Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS and allow it to proceed until the starting material is consumed. - Increase Temperature: If the reaction is sluggish at room temperature, gentle heating may be required. Be cautious of potential side reactions at higher temperatures. - Check Reagent Quality: Ensure all reagents are pure and dry, as contaminants can inhibit the reaction. |
| Poor Nucleophilicity of Phthalimide (Gabriel Synthesis) | - Ensure Anhydrous Conditions: The deprotonation of phthalimide is sensitive to moisture. Use dry solvents and reagents. - Use a Stronger Base: If deprotonation is incomplete, consider using a stronger base like potassium hydride (KH). |
| Inefficient Reduction (Azide Reduction/Reductive Amination) | - Catalyst Inactivation (Hydrogenation): If using a heterogeneous catalyst (e.g., Pd/C), ensure it is not poisoned. Use fresh catalyst if necessary. - Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent (e.g., NaBH₄, PPh₃). |
| Side Reactions | - Over-alkylation (Reductive Amination): Use a large excess of the amine source (e.g., ammonia) to favor the formation of the primary amine. - O-Alkylation (Gabriel Synthesis): While less common, this can occur. Optimizing the reaction solvent and temperature may help. |
Issue 2: Presence of Impurities in the Final Product
Q: My purified this compound contains significant impurities. How can I identify and remove them?
A: The nature of the impurities will depend on your synthesis and workup.
| Impurity | Identification | Purification Strategy |
| Unreacted Starting Material | TLC, GC-MS, or NMR spectroscopy. | Optimize reaction conditions for full conversion. If present in the final product, repurify by vacuum distillation or column chromatography. |
| Di-Boc Protected byproduct | This is less polar than the mono-Boc product and can be identified by TLC and MS. | Careful column chromatography can separate the mono- and di-protected species. |
| Triphenylphosphine Oxide (Staudinger Reduction) | Often precipitates from the reaction mixture or can be removed by column chromatography. | Can be removed by filtration if it crystallizes out. Alternatively, it is readily separated by silica gel chromatography. |
| Phthalhydrazide (Gabriel Synthesis with Hydrazine) | This byproduct can sometimes be challenging to remove. | It often precipitates and can be removed by filtration.[1] |
Issue 3: Incomplete Deprotection of Boc-Protected this compound
Q: I am having trouble completely removing the Boc group from my intermediate. What should I do?
A: Incomplete Boc deprotection is a common issue. Here are some troubleshooting steps:[1][5]
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | - Increase Acid Concentration: If using TFA in DCM, increase the concentration of TFA (e.g., from 20% to 50%).[6] - Switch to a Stronger Acid System: A 4M solution of HCl in dioxane is a very effective reagent for Boc deprotection.[7][8] |
| Inadequate Reaction Time or Temperature | - Prolong Reaction Time: Monitor the reaction by TLC until the starting material is no longer visible.[1] - Increase Temperature: Most Boc deprotections are performed at room temperature, but gentle warming may be necessary for stubborn substrates. |
| Scavenging of Acid | - If your substrate has other basic functionalities, they may be neutralizing the acid. An excess of the acidic reagent may be required. |
| Reagent Quality | - Hygroscopic TFA: Trifluoroacetic acid can absorb water, reducing its effectiveness. Use fresh, anhydrous TFA.[1] |
Quantitative Data Summary
The following table provides a general comparison of expected yields for the different synthetic routes to this compound. Please note that actual yields will vary depending on the specific reaction conditions, scale, and purification methods.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield Range | Notes |
| Azide Reduction | 7-Azido-1-heptanol | PPh₃, H₂O (Staudinger) or H₂, Pd/C | 85-95% | The Staudinger reaction is very mild and high-yielding.[9][10] |
| Reductive Amination | 7-Oxoheptanal | NH₃, NaBH₃CN or H₂, Catalyst | 70-85% | Yield can be affected by over-alkylation. |
| Gabriel Synthesis | 7-Bromo-1-heptanol | Potassium Phthalimide, Hydrazine | 60-80% | Can be lower yielding and the workup can be more challenging.[1][11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Azide Reduction (Staudinger Reaction)
This protocol involves a two-step process: azidation of a 7-halo-1-heptanol followed by Staudinger reduction.
Step 1: Synthesis of 7-Azido-1-heptanol
-
To a solution of 7-bromo-1-heptanol (1 equivalent) in dimethylformamide (DMF), add sodium azide (1.5 equivalents).
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 7-azido-1-heptanol.
Step 2: Staudinger Reduction to this compound
-
Dissolve the crude 7-azido-1-heptanol (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 9:1 v/v).
-
Add triphenylphosphine (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours. The reaction progress can be monitored by the disappearance of the azide peak in the IR spectrum (~2100 cm⁻¹).
-
Upon completion, remove the THF under reduced pressure.
-
Add dilute HCl to the residue to protonate the amine and extract with diethyl ether to remove the triphenylphosphine oxide byproduct.
-
Basify the aqueous layer with NaOH and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Synthesis via Reductive Amination with Boc Protection
This route involves the protection of the starting amino alcohol, oxidation to the aldehyde, reductive amination, and final deprotection.
Step 1: Boc Protection of a Starting Amino Alcohol (if necessary)
-
Dissolve the starting amino alcohol in a suitable solvent such as a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base like sodium bicarbonate (2 equivalents).[2]
-
Stir the mixture at room temperature for 12-24 hours.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate to yield the Boc-protected amino alcohol.
Step 2: Oxidation to the Aldehyde
-
Perform an oxidation of the Boc-protected amino alcohol to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by Swern oxidation.
Step 3: Reductive Amination
-
Dissolve the crude aldehyde in methanol.
-
Add a solution of ammonia in methanol.
-
After stirring for a period to allow for imine formation, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) portion-wise.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by quenching with water, extracting the product, and purifying by column chromatography to obtain tert-butyl (7-hydroxyheptyl)carbamate.
Step 4: Boc Deprotection
-
Dissolve the purified tert-butyl (7-hydroxyheptyl)carbamate in a suitable solvent like dioxane or dichloromethane.
-
Add a 4M solution of HCl in dioxane and stir at room temperature for 1-4 hours.[5][7]
-
Monitor the reaction by TLC.
-
Evaporate the solvent to obtain the hydrochloride salt of this compound. The free amine can be obtained by neutralization with a base and extraction.
Visualizations
Caption: Overview of the main synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low reaction yield.
Caption: The relationship between the free amine and its Boc-protected form.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Purification [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Beckmann Rearrangement [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 7-Amino-1-heptanol by Column Chromatography
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of 7-Amino-1-heptanol using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to purify by standard silica gel chromatography?
A1: this compound is a highly polar molecule due to the presence of both a primary amine (-NH₂) and a primary alcohol (-OH) group. Its basic amino group can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, significant peak tailing, or even irreversible adsorption to the stationary phase.[1]
Q2: What is a good starting point for a mobile phase to purify this compound?
A2: A good starting point is a polar solvent system. Due to the compound's high polarity, it may not move from the baseline with common eluents like 100% ethyl acetate.[2] A common approach is to use a mixture of a moderately polar solvent and a highly polar solvent, such as Dichloromethane (DCM) and Methanol (MeOH). To mitigate the issues caused by the basic amine, a small amount of a base like triethylamine (TEA) or ammonium hydroxide should be added to the mobile phase.[2][3]
Q3: What is the purpose of adding triethylamine (TEA) or ammonium hydroxide to the eluent?
A3: Adding a small percentage (typically 0.5-2%) of a base like TEA serves to deactivate the acidic silica gel.[3] The TEA will preferentially bind to the acidic silanol sites on the silica, preventing the basic amino group of your compound from binding strongly. This minimizes peak tailing and improves recovery of the compound from the column.[3]
Q4: Should I use normal-phase or reversed-phase chromatography?
A4: While normal-phase chromatography on silica gel is common, it requires modification (i.e., adding a base) for polar amines. Reversed-phase chromatography is an alternative, but highly polar compounds like this compound may elute very quickly with little retention on standard C18 columns.[1] Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase (like an amino-bonded column) and a high-organic mobile phase, can also be an effective strategy for retaining and separating very polar compounds.[1][4]
Q5: My compound appears to be degrading on the column. What can I do?
A5: The acidic nature of silica gel can cause the degradation of sensitive compounds.[2][3] To check for this, you can run a 2D TLC plate. Spot your compound, run the plate in a solvent system, dry it, and then turn it 90 degrees and run it again in the same solvent system. If a new spot appears, your compound is likely unstable on silica.[2] To prevent degradation, you can deactivate the silica gel by flushing the column with a solvent containing a base before loading your sample, or use a less acidic stationary phase like alumina.[3]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the column chromatography of this compound.
Problem 1: Compound is not eluting from the column.
| Potential Cause | Solution | Citation |
| Mobile phase is not polar enough. | The compound is strongly adsorbed to the silica. Gradually and significantly increase the polarity of the mobile phase. For example, increase the percentage of methanol in a DCM/MeOH system. | [2] |
| Irreversible binding to acidic silica. | The basic amine is too strongly bound. Try eluting with a solvent system containing a stronger base, such as 5-10% ammonium hydroxide in methanol, mixed with dichloromethane. | [2] |
| Compound degraded on the column. | The compound may have decomposed and will not elute. Test for stability on a TLC plate. If unstable, consider using a deactivated stationary phase like neutral alumina or pre-treating the silica with triethylamine. | [2][3] |
| Dilute fractions. | The compound may have eluted, but the fractions are too dilute to be detected by TLC. Concentrate the fractions you expected the compound to be in and re-run the TLC. | [2] |
Problem 2: Significant peak tailing or streaking on TLC and column.
| Potential Cause | Solution | Citation |
| Strong interaction with acidic silanol groups. | This is the most common cause for amines. Add a small amount of a competing base, like 0.5-2% triethylamine (TEA), to your mobile phase. This will mask the active silanol sites. | [3] |
| Column overload. | Too much sample was loaded for the column size. Use an appropriate ratio of sample to stationary phase (typically 1:20 to 1:100 by weight). | [5] |
| Poorly packed column. | Channels or cracks in the silica bed can cause uneven flow and band distortion. Ensure the column is packed uniformly without air bubbles. | [5] |
Problem 3: Poor separation between this compound and impurities.
| Potential Cause | Solution | Citation |
| Inappropriate mobile phase. | The chosen solvent system does not provide sufficient resolution. Systematically test different solvent systems using TLC to find one that gives your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities. | [5] |
| Compounds are very close in polarity. | Try a different stationary phase. If using silica, consider alumina (neutral or basic). Alternatively, reversed-phase or HILIC may offer different selectivity. | [3] |
| Sample loaded in too much solvent. | Loading the sample in a large volume of solvent leads to a broad initial band. Dissolve the sample in the absolute minimum amount of solvent for loading. If solubility is an issue, consider the dry loading method. | [6] |
Experimental Protocols
Protocol 1: Column Chromatography with Deactivated Silica Gel
This protocol is recommended for the purification of this compound to prevent issues related to the acidic nature of silica.
1. Mobile Phase Selection:
-
Use Thin Layer Chromatography (TLC) to determine an optimal solvent system.
-
Start with a system of Dichloromethane:Methanol (e.g., 95:5) and add 1% Triethylamine.
-
Adjust the ratio of DCM:MeOH until the desired Rf value for this compound is between 0.2-0.3.
2. Column Packing (Slurry Method):
-
Select an appropriately sized column (e.g., for 1g of crude material, use ~50-100g of silica gel).
-
In a beaker, mix the silica gel with your initial, least polar mobile phase to form a consistent slurry.
-
With the stopcock closed, place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
Pour the silica slurry into the column. Swirl and tap the column gently to dislodge air bubbles and ensure even packing.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.
3. Column Deactivation and Equilibration:
-
Prepare a deactivating solvent identical to your initial mobile phase but with 1-2% triethylamine.[3]
-
Flush the packed column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without the extra triethylamine) to remove excess base and equilibrate the column.[3]
4. Sample Loading (Dry Loading Method):
-
Dissolve your crude this compound in a suitable solvent (e.g., methanol).
-
Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to this solution.[6]
-
Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[6]
-
Carefully add this powder to the top of the packed column.
-
Gently add a thin protective layer of sand on top of your sample.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the sand layer.
-
Begin eluting the column, collecting fractions in test tubes.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. For example, slowly increase the percentage of methanol.
6. Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
Visual Guides
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common chromatography issues.
References
common impurities in 7-Amino-1-heptanol and their removal
This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and answers to frequently asked questions regarding the handling, purification, and analysis of 7-Amino-1-heptanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Common impurities in this compound often stem from its synthetic route. Depending on the synthetic pathway, these can include:
-
Unreacted Starting Materials: Such as 7-chloro-1-heptanol or other precursors.
-
Byproducts of Synthesis: These may include compounds like 1,7-heptanediol or byproducts from the amination step.
-
Solvent Residues: Residual solvents from the reaction or purification process.
-
Water: Due to the hygroscopic nature of amines and alcohols.
Q2: I am synthesizing this compound from 7-chloro-1-heptanol. What are the likely impurities I should be looking for?
A2: When synthesizing this compound from 7-chloro-1-heptanol, the primary impurities to monitor are:
-
Unreacted 7-chloro-1-heptanol: Incomplete reaction will leave residual starting material.
-
1,7-Dichloroheptane: A potential byproduct from the synthesis of the 7-chloro-1-heptanol precursor.[1]
-
Over-alkylation products: Secondary or tertiary amines formed if the amino group reacts with more than one molecule of 7-chloro-1-heptanol.
-
Elimination byproducts: Hept-6-en-1-ol could be formed under basic conditions.
Q3: How can I detect and quantify impurities in my this compound sample?
A3: A combination of analytical techniques is recommended for the comprehensive analysis of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separation and identification.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of unknown impurities and for quantification.[3]
Due to the lack of a strong UV chromophore in this compound, derivatization may be necessary for sensitive HPLC detection.[2][3] Alternatively, universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be used.[3] For GC-MS analysis, derivatization (e.g., silylation) is often required to increase the volatility of the analyte and its impurities.[3]
Troubleshooting Guides
Issue 1: Low Purity of this compound after Synthesis
Symptoms:
-
Broad peaks or multiple unexpected peaks in HPLC or GC analysis.
-
Discoloration of the final product.
-
Inconsistent results in downstream applications.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using TLC, GC, or NMR to ensure full conversion of the starting material. Consider extending the reaction time or increasing the temperature if necessary. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, pressure, and stoichiometry to minimize the formation of byproducts. A design of experiments (DoE) approach can be beneficial. |
| Inefficient Purification | The chosen purification method may not be effective for removing specific impurities. Consider alternative or combined purification techniques. |
Issue 2: Difficulty in Removing a Persistent Impurity
Symptoms:
-
A specific impurity peak remains in the analytical chromatogram despite repeated purification attempts.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Co-elution of Impurity | The impurity may have a similar polarity or boiling point to this compound, making separation by standard chromatography or distillation difficult. |
| Solution: | |
| Method 1: Derivative Formation: Convert the this compound into a derivative (e.g., a carbamate or an amide) that has significantly different properties from the impurity, facilitating separation. The protecting group can be removed after purification. | |
| Method 2: Ion-Exchange Chromatography: Exploit the basicity of the amino group. At a suitable pH, this compound will be protonated and can be captured on a cation-exchange resin, while neutral or acidic impurities are washed away. Elution with a basic solution will then release the purified product.[4] | |
| Method 3: Preparative HPLC: Utilize a high-resolution preparative HPLC column with a different stationary phase (e.g., a mixed-mode or HILIC column) to achieve separation.[2] |
Experimental Protocols
Protocol 1: General Purification of this compound by Column Chromatography
This protocol describes a standard column chromatography procedure for the purification of this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonium hydroxide (NH₄OH)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 98:2 DCM:MeOH).
-
Column Packing: Pack the column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the starting eluent and load it onto the column.
-
Elution: Begin elution with the starting eluent. Gradually increase the polarity by increasing the percentage of methanol. Adding a small amount of ammonium hydroxide (e.g., 0.1-1%) to the mobile phase can help to reduce tailing of the amine on the silica gel.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Impurity Analysis by HPLC
This protocol outlines a general method for the analysis of this compound and its impurities using reversed-phase HPLC with pre-column derivatization.
Materials:
-
This compound sample
-
HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)
-
Derivatizing agent (e.g., o-phthalaldehyde (OPA) or dansyl chloride)
-
Buffer solution (e.g., phosphate or borate buffer)
-
C18 reversed-phase HPLC column
-
HPLC system with a fluorescence or UV detector
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound at known concentrations.
-
Sample Preparation: Dilute the this compound sample to an appropriate concentration.
-
Derivatization: Mix the standard and sample solutions with the derivatizing agent according to the reagent's specific protocol. This may involve heating.
-
HPLC Analysis:
-
Mobile Phase A: Buffer solution in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase it to elute the compounds.
-
Flow Rate: Typically 1 mL/min.
-
Detection: Set the fluorescence or UV detector to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
-
Data Analysis: Identify and quantify impurities by comparing the chromatogram of the sample to that of the standard.
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for addressing low purity issues with this compound.
References
Technical Support Center: 7-Amino-1-heptanol in Coupling Chemistries
Welcome to the technical support center for 7-Amino-1-heptanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of using this bifunctional reagent in various coupling chemistries.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in coupling reactions?
The main challenge arises from the bifunctional nature of this compound, which possesses both a primary amine and a primary hydroxyl group. The primary amine is generally more nucleophilic than the primary alcohol. However, achieving high chemoselectivity can be difficult, leading to potential side reactions where the coupling reagent reacts with the hydroxyl group in addition to, or instead of, the amine group. This can result in the formation of undesired byproducts, such as esters or O-acylated products, and can also lead to polymerization.
Q2: In an amide coupling reaction with a carboxylic acid, which functional group of this compound is more reactive?
In a typical amide coupling reaction (e.g., using EDC/NHS), the primary amine of this compound is significantly more nucleophilic and will preferentially react with the activated carboxylic acid to form the desired amide bond. However, side reactions involving the hydroxyl group can occur, especially under harsh conditions like high temperatures or prolonged reaction times.
Q3: What are common side reactions observed during amide coupling with this compound?
Common side reactions include:
-
O-Acylation: The hydroxyl group reacts with the activated carboxylic acid to form an ester byproduct.
-
Di-acylation: Both the amine and hydroxyl groups react, leading to an N,O-diacylated product.
-
Polymerization: If the carboxylic acid is also bifunctional, or if self-condensation occurs, polymeric chains can form.
-
N-acylurea formation: When using carbodiimides like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards amines.[1]
Q4: How can I promote selective N-acylation over O-acylation?
Several strategies can be employed to favor N-acylation:
-
Reaction Conditions: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to minimize the reactivity of the hydroxyl group.[1]
-
Choice of Coupling Reagents: Utilizing milder coupling reagents can enhance selectivity. For instance, methods using catalytic amounts of dibutyltin oxide have shown high chemoselectivity for N-acylation of amino alcohols.[2][3]
-
pH Control: Maintaining a slightly basic pH (7-8) during the coupling step can favor the reaction with the amine.[4][5]
-
Protecting Groups: The most robust method for ensuring selectivity is to protect the hydroxyl group before the coupling reaction and deprotect it afterward.[6][7]
Q5: What are suitable protecting groups for the hydroxyl group of this compound?
Common protecting groups for alcohols include:
-
Silyl ethers: Such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), which are stable under many coupling conditions and can be removed with fluoride reagents (e.g., TBAF).[7][8]
-
Benzyl ether (Bn): This is a robust protecting group that can be removed by hydrogenolysis.[8][9]
-
Acetyl (Ac): Can be removed by acid or base, but its stability might be a concern depending on the coupling conditions.[8]
The choice of protecting group should be orthogonal to any protecting groups on your coupling partner and stable to the coupling and subsequent deprotection conditions of the amine.[10]
Troubleshooting Guide
Issue 1: Low Yield of the Desired N-acylated Product
| Potential Cause | Recommended Solution |
| Side reaction with the hydroxyl group. | Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS ether) before coupling.[6][7] |
| Formation of N-acylurea byproduct. | Use an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to trap the O-acylisourea intermediate and form a more stable active ester.[11] |
| Incomplete reaction. | Increase the reaction time or consider a "double coupling" where fresh reagents are added after the initial reaction period.[12][13] |
| Hydrolysis of activated species. | Ensure anhydrous reaction conditions, as water can hydrolyze the activated carboxylic acid or coupling reagents.[14] |
Issue 2: Presence of Multiple Products on TLC/LC-MS
| Potential Cause | Recommended Solution |
| Mixture of N-acylated, O-acylated, and N,O-diacylated products. | This indicates a lack of chemoselectivity. Protect the hydroxyl group before coupling. Alternatively, optimize reaction conditions by lowering the temperature and using a milder activating agent.[15] |
| Polymeric byproducts observed. | Reduce the concentration of reactants to disfavor intermolecular reactions. Ensure precise stoichiometry to avoid excess bifunctional reagents. |
| Racemization of the coupling partner (if chiral). | Use racemization-suppressing additives like HOBt or HOAt.[1][16] The choice of base can also influence racemization; consider using a weaker base like N-methylmorpholine (NMM).[16] |
Issue 3: Formation of Insoluble Material in the Reaction Mixture
| Potential Cause | Recommended Solution |
| Precipitation of urea byproduct (when using DCC). | If performing solid-phase synthesis, switch to a carbodiimide that produces a soluble urea, such as diisopropylcarbodiimide (DIC) or the water-soluble EDC.[11] For solution-phase, the precipitate is typically the urea byproduct and can be removed by filtration. |
| Polymerization. | As mentioned above, reduce reactant concentrations and ensure accurate stoichiometry. |
| Poor solubility of the product. | Choose a more suitable reaction solvent. In some cases, using a surfactant in water can be an effective and environmentally friendly alternative to polar aprotic solvents.[17] |
Visualizing Reaction Pathways and Workflows
Chemoselectivity Challenge in Amide Coupling
The following diagram illustrates the competitive reaction pathways in the amide coupling of a carboxylic acid with unprotected this compound.
Caption: Competitive reaction of amine vs. hydroxyl group.
Troubleshooting Workflow for Poor Reaction Outcome
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during coupling reactions with this compound.
References
- 1. bachem.com [bachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. media.neliti.com [media.neliti.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Protective Groups [organic-chemistry.org]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Functionalization of 7-Amino-1-heptanol
Welcome to the technical support center for the functionalization of 7-Amino-1-heptanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in functionalizing this compound?
A1: The primary challenge lies in the chemoselective functionalization of its two reactive sites: the primary amine and the primary hydroxyl group. The nucleophilicity of the amino group is generally higher than that of the hydroxyl group, but this can be influenced by reaction conditions. Key challenges include:
-
Selective Protection: Achieving selective protection of either the amine or the hydroxyl group to allow for the specific functionalization of the other.
-
Cross-Reactivity: Preventing unwanted side reactions where reagents intended for one functional group react with the other. For instance, during an attempted O-alkylation, the amine may also be alkylated.
-
Purification: Separating the desired product from starting material, di-substituted byproducts, and other impurities can be challenging due to similar polarities.
Q2: How can I selectively protect the amino group of this compound?
A2: The amino group can be selectively protected using common amine protecting groups such as tert-Butoxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group will depend on the desired deprotection conditions. Boc is typically stable to bases and hydrogenolysis but is cleaved under acidic conditions, while Fmoc is stable to acid but removed by bases like piperidine.[1]
Q3: Is it possible to functionalize the hydroxyl group without protecting the amine?
A3: While challenging, it is possible under specific conditions. For instance, a Williamson ether synthesis to functionalize the hydroxyl group can sometimes be performed in the presence of a free amine.[2][3][4][5][6] However, the basic conditions required for alkoxide formation can also deprotonate the amine, leading to a mixture of N- and O-alkylated products. Careful control of stoichiometry and reaction temperature is crucial.
Q4: What are the best practices for purifying functionalized this compound derivatives?
A4: Purification strategies depend on the properties of the derivative. Common techniques include:
-
Column Chromatography: Silica gel chromatography is frequently used. The choice of eluent system (e.g., hexane/ethyl acetate, dichloromethane/methanol) is critical for achieving good separation.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.[1][7]
-
Acid-Base Extraction: For derivatives with a free amino or carboxylic acid group, acid-base extraction can be used to separate them from neutral impurities.
Troubleshooting Guides
Problem 1: Low yield during N-Boc protection of this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure dropwise addition of Di-tert-butyl dicarbonate (Boc)2O to a cooled solution of this compound to control the exothermic reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Hydrolysis of (Boc)2O | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Incorrect stoichiometry | Use a slight excess (1.1-1.2 equivalents) of (Boc)2O to drive the reaction to completion. |
| Suboptimal pH | The reaction is typically carried out in the presence of a mild base like triethylamine or in a biphasic system with aqueous sodium bicarbonate to neutralize the acid byproduct. Ensure the pH remains slightly basic. |
Problem 2: Mixture of N- and O-alkylation products in Williamson ether synthesis.
| Possible Cause | Troubleshooting Step |
| Alkylation of the amine | The amine is more nucleophilic than the hydroxyl group. It is highly recommended to first protect the amino group (e.g., with Boc) before proceeding with the Williamson ether synthesis. |
| Strong base deprotonating both groups | If proceeding without protection, use a milder base and carefully control the stoichiometry. Silver(I) oxide (Ag2O) can sometimes be used as a milder alternative to strong bases like sodium hydride. |
| High reaction temperature | Perform the reaction at the lowest possible temperature that allows for the desired O-alkylation to occur, minimizing the rate of N-alkylation. |
Problem 3: Difficulty in purifying the product of an amide coupling reaction.
| Possible Cause | Troubleshooting Step |
| Co-elution of starting materials and product | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if silica gel is not effective. |
| Water-soluble byproducts from coupling reagents | If using EDC, the urea byproduct is water-soluble and can often be removed by an aqueous workup.[8] |
| Product is an oil and cannot be crystallized | If the product is an oil, consider converting it to a salt (e.g., hydrochloride or trifluoroacetate) which may be crystalline and easier to purify. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-7-amino-1-heptanol
This protocol describes the protection of the amino group of this compound using Di-tert-butyl dicarbonate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)2O (1.1 eq) in DCM to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the organic layer with saturated aqueous NaHCO3 and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
| Reactant | Molar Ratio | Typical Yield |
| This compound | 1.0 | \multirow{2}{*}{85-95%} |
| (Boc)2O | 1.1 | |
| Triethylamine | 1.2 |
Protocol 2: Synthesis of N-Fmoc-7-amino-1-heptanol
This protocol details the protection of the amino group using 9-fluorenylmethyloxycarbonyl chloride.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO3)
-
Dioxane
-
Water
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and cool to 0 °C.
-
Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise to the stirred mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, add water and extract the aqueous layer with diethyl ether to remove impurities.
-
Acidify the aqueous layer with 1M HCl to pH 2-3, which should precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
| Reactant | Molar Ratio | Typical Yield |
| This compound | 1.0 | \multirow{2}{*}{80-90%} |
| Fmoc-Cl | 1.05 | |
| Sodium bicarbonate | 2.5 |
Visualizations
Caption: General workflow for the functionalization of the hydroxyl group.
Caption: Logical relationship for selective functionalization strategies.
References
- 1. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 8. hepatochem.com [hepatochem.com]
Technical Support Center: Improving the Efficiency of 7-Amino-1-heptanol Conjugation
Welcome to the technical support center for 7-Amino-1-heptanol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency and success of your conjugation experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the conjugation of this compound to biomolecules.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | 1. Inactive Reagents: EDC and NHS esters are moisture-sensitive and can hydrolyze over time.[1][2] | - Use fresh, high-quality EDC and Sulfo-NHS. - Equilibrate reagents to room temperature before opening to prevent condensation.[2] - Prepare EDC and Sulfo-NHS solutions immediately before use.[3] |
| 2. Suboptimal pH: The reaction pH is critical for both the activation of carboxyl groups and the subsequent amine coupling.[2][4] | - For two-step EDC/Sulfo-NHS coupling, perform the carboxyl activation at pH 4.5-6.0.[2] - Adjust the pH to 7.2-8.5 for the reaction with the amine group of this compound.[2][] - Use non-amine containing buffers like MES for activation and PBS for conjugation.[2] | |
| 3. Interfering Substances in Buffers: Buffers containing primary amines (e.g., Tris, Glycine) or nucleophiles will compete with this compound for reaction with the activated carboxyl groups.[6] | - Perform buffer exchange into an amine-free buffer (e.g., MES, PBS, HEPES) prior to conjugation using dialysis, desalting columns, or ultrafiltration.[6] | |
| 4. Insufficient Molar Ratio of Reagents: An inadequate excess of the coupling reagents or this compound can lead to poor yields. | - Optimize the molar ratio of EDC/Sulfo-NHS to the carboxyl-containing molecule. A 2-10 fold molar excess is a good starting point. - A higher molar excess of this compound (e.g., 20-50 fold) may be required to drive the reaction to completion. | |
| Precipitation of Biomolecule During Conjugation | 1. Change in Isoelectric Point: Modification of surface charges on the biomolecule can cause it to precipitate if the reaction pH is close to its new isoelectric point.[7] | - Adjust the pH of the reaction buffer to be further from the isoelectric point of the conjugate.[7] - Consider adding solubility-enhancing agents like arginine or adjusting the salt concentration. |
| 2. Over-modification: Excessive conjugation can lead to changes in protein folding and solubility.[7] | - Reduce the molar excess of this compound or the activation reagents. - Decrease the reaction time. | |
| Lack of Site-Specificity | 1. Multiple Reactive Sites: If conjugating to a protein, multiple lysine residues or the N-terminus can react, leading to a heterogeneous product.[6][8] | - For applications requiring high homogeneity, consider site-specific conjugation strategies, such as incorporating unnatural amino acids or targeting specific residues through protein engineering.[8][9] |
| Difficulty in Purifying the Conjugate | 1. Similar Physicochemical Properties: The conjugate and unreacted biomolecule may have similar size and charge, making separation difficult. | - Utilize purification methods that exploit differences introduced by the conjugation, such as affinity chromatography if a tag is incorporated.[10][] - Size exclusion chromatography (SEC) and ion-exchange chromatography (IEX) are commonly used for purifying bioconjugates.[12] |
| 2. Presence of Aggregates: High molecular weight aggregates can co-elute with the desired conjugate.[12] | - Optimize the conjugation reaction to minimize aggregation. - Use SEC to separate monomers from aggregates.[12] |
Frequently Asked Questions (FAQs)
1. What is the most common method for conjugating this compound to a biomolecule?
The most common method is via carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][3] This creates a stable amide bond between the primary amine of this compound and a carboxyl group on the target biomolecule.
2. Why is a two-step EDC/Sulfo-NHS protocol recommended?
A two-step protocol is often preferred to minimize side reactions, such as the polymerization of the biomolecule if it contains both carboxyl and amine groups.[3] In the first step, the carboxyl groups are activated with EDC and Sulfo-NHS. Excess activation reagents are then removed before adding the amine-containing molecule (this compound) in the second step.[2]
3. What is the optimal pH for the conjugation reaction?
The optimal pH depends on the step of the reaction. The activation of carboxyl groups with EDC/Sulfo-NHS is most efficient at a slightly acidic pH of 4.5-6.0.[2] The subsequent reaction of the NHS-ester with the primary amine of this compound is most efficient at a slightly basic pH of 7.2-8.5.[2][4][]
4. How can I remove unreacted this compound and other small molecules after the conjugation?
Dialysis, diafiltration, or size exclusion chromatography (desalting columns) are effective methods for removing small molecules like unreacted this compound, EDC, and NHS from the final conjugate product.[6]
5. How can I determine the degree of conjugation (i.e., how many molecules of this compound are attached to my biomolecule)?
The degree of conjugation, or drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates, can be determined using techniques such as mass spectrometry (ESI-MS or MALDI-MS) or UV-Vis spectroscopy if this compound is conjugated to a chromophore.[12]
Experimental Protocols
Two-Step EDC/Sulfo-NHS Conjugation of this compound to a Protein
This protocol describes the covalent attachment of this compound to a protein containing carboxyl groups (e.g., on aspartic acid or glutamic acid residues).
Materials:
-
Protein solution in MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Coupling Buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)
-
Desalting columns
Procedure:
Step 1: Activation of Protein Carboxyl Groups
-
Prepare a 1 mg/mL solution of the protein in Activation Buffer.
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
Step 2: Removal of Excess Activation Reagents
-
Remove excess and hydrolyzed EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.
Step 3: Conjugation with this compound
-
Prepare a 100 mM solution of this compound in Coupling Buffer.
-
Add a 50-fold molar excess of the this compound solution to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 4: Quenching the Reaction
-
Add the quenching solution to a final concentration of 50 mM to quench any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
Step 5: Purification of the Conjugate
-
Purify the conjugate from excess this compound and quenching reagent using a desalting column or dialysis against a suitable storage buffer.
Quantitative Data Summary
The following table provides an example of how reaction conditions can influence the degree of labeling (DOL), which represents the average number of this compound molecules conjugated per protein molecule.
| Molar Excess of this compound | Reaction Time (hours) | pH of Coupling Reaction | Average DOL | Yield (%) |
| 20x | 2 | 7.2 | 2.5 | 85 |
| 50x | 2 | 7.2 | 4.8 | 80 |
| 100x | 2 | 7.2 | 7.1 | 75 |
| 50x | 4 | 7.2 | 5.5 | 78 |
| 50x | 2 | 8.0 | 6.2 | 72 |
| 50x | 2 | 8.5 | 6.8 | 65 |
Note: These are example values and the optimal conditions will need to be determined empirically for each specific biomolecule and application.
Visualizations
Logical Workflow for Troubleshooting Low Conjugation Yield
Caption: A flowchart for diagnosing and resolving low yield in conjugation reactions.
Signaling Pathway of a Two-Step EDC/Sulfo-NHS Conjugation
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 9. Nonnatural amino acids for site-specific protein conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
preventing polymerization of 7-Amino-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the handling, storage, and use of 7-Amino-1-heptanol, with a specific focus on preventing its unintended polymerization.
Troubleshooting Guide: Preventing Unwanted Polymerization
Researchers working with this compound may encounter viscosity increases or solidification of the material, indicating polymerization. This guide provides a systematic approach to troubleshooting and preventing this issue.
| Issue | Potential Cause | Recommended Action |
| Increased Viscosity or Solidification During Storage | Improper Storage Conditions: Exposure to heat, light, or oxygen can initiate self-polymerization. This compound is a bifunctional monomer, containing both a nucleophilic amine and a hydroxyl group, making it susceptible to self-condensation, particularly at elevated temperatures. | Storage: Store this compound in a cool, dry, and dark place under an inert atmosphere such as nitrogen or argon.[1] Recommended storage temperatures are typically at room temperature or refrigerated (2-8°C), depending on the supplier's recommendation. Avoid prolonged exposure to ambient air. |
| Polymerization During Experimental Use | Elevated Temperatures: Heating this compound, either intentionally for a reaction or unintentionally through exothermic processes, can significantly accelerate polymerization. | Temperature Control: Maintain the lowest possible temperature required for your experimental protocol. If heating is necessary, do so for the minimum time required and under an inert atmosphere. Consider using a temperature-controlled reaction vessel. |
| Presence of Catalysts: Trace amounts of acidic or metallic impurities can catalyze the polycondensation reaction between the amino and hydroxyl groups. | Inert Equipment: Ensure all glassware and equipment are scrupulously clean and free of any acidic or metallic residues. Use high-purity solvents and reagents to avoid introducing potential catalysts. | |
| Extended Reaction Times: Prolonged reaction times, even at moderate temperatures, can lead to the formation of oligomers and polymers. | Reaction Monitoring: Monitor the progress of your reaction closely using appropriate analytical techniques (e.g., TLC, LC-MS) to determine the optimal reaction time and avoid unnecessary heating. | |
| Difficulty in Handling Due to High Viscosity | Partial Polymerization: The material may have already undergone some degree of oligomerization, leading to increased viscosity. | Dissolution: If appropriate for your application, dissolving the viscous this compound in a suitable, dry, and inert solvent before use can facilitate handling and accurate dispensing. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound polymerization?
A1: The primary mechanism is believed to be a self-polycondensation reaction. As a bifunctional molecule with both an amine (-NH2) and a hydroxyl (-OH) group, one molecule can react with another. This typically involves the nucleophilic amine group of one molecule attacking the hydroxyl group (or a protonated hydroxyl group) of another, leading to the formation of an ether linkage and the elimination of water. This process can repeat to form long polymer chains.
Q2: At what temperature does this compound begin to polymerize?
Q3: Are there any recommended inhibitors to prevent the polymerization of this compound?
A3: The searched literature does not specify inhibitors exclusively for this compound. However, for bifunctional monomers in general, the addition of radical inhibitors (for vinyl polymerization) or acid/base scavengers (for condensation polymerization) can be effective. Given the polycondensation nature of this compound, ensuring an inert and dry environment is the most critical preventative measure. If an inhibitor is to be explored, a high-boiling point, sterically hindered amine or a phenolic antioxidant could be considered, but their compatibility and effectiveness would need to be experimentally verified.
Q4: How can I detect if my this compound has started to polymerize?
A4: The most straightforward indications are a noticeable increase in viscosity or the presence of solid precipitates. For a more quantitative assessment, techniques such as Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) can be used to analyze the molecular weight distribution and detect the presence of oligomers or polymers. High-Performance Liquid Chromatography (HPLC) can also be used to monitor the depletion of the monomer peak and the appearance of new, higher molecular weight species.
Q5: What is the logical workflow to troubleshoot and prevent polymerization?
A5: A systematic approach is crucial. The following diagram illustrates a logical workflow for preventing the polymerization of this compound.
Caption: Workflow for preventing polymerization of this compound.
Experimental Protocols
Protocol 1: Recommended Storage of this compound
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
If the material is in a clear container, visually inspect for any signs of discoloration, cloudiness, or solidification.
-
For long-term storage, transfer the material into a clean, dry, amber glass bottle under a blanket of inert gas (e.g., argon or nitrogen).
-
Seal the bottle tightly with a cap containing a PTFE liner.
-
Store the bottle in a cool, dark location, preferably in a refrigerator at 2-8°C.
-
Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture from the air into the compound.
Protocol 2: General Handling for Experimental Use
-
All glassware should be oven-dried and cooled under a stream of dry inert gas before use.
-
Use only dry, high-purity solvents. If necessary, distill solvents from an appropriate drying agent.
-
Set up the reaction apparatus under a positive pressure of an inert gas.
-
If transferring this compound as a liquid, use a clean, dry syringe or cannula.
-
If the material is viscous, it can be gently warmed minimally under an inert atmosphere to facilitate transfer, or preferably, dissolved in a dry, inert solvent.
-
If the reaction is to be heated, use a well-controlled heating mantle or oil bath and monitor the reaction temperature closely.
-
Upon completion of the reaction, cool the mixture to room temperature before workup.
References
stability and proper storage conditions for 7-Amino-1-heptanol
This technical support center provides comprehensive guidance on the stability and proper storage of 7-Amino-1-heptanol, along with troubleshooting for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its integrity. Based on available data, the following conditions are recommended:
Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature (20-25°C) or Refrigerated (2-8°C) | While many suppliers recommend room temperature storage, refrigeration can slow down potential degradation pathways, especially for long-term storage. For routine use, tightly sealed containers at room temperature are generally sufficient. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | This compound, being a primary amine, can react with atmospheric carbon dioxide to form a carbamate salt. Storing under an inert atmosphere minimizes this reaction. |
| Light | Protect from light | Exposure to light can potentially induce photo-degradation. Storing in an amber vial or in a dark cabinet is recommended. |
| Container | Tightly sealed, dry container | The compound may be hygroscopic. A tightly sealed container prevents the absorption of moisture, which could lead to degradation or changes in physical state. |
Q2: What is the physical appearance of this compound?
A2: The physical appearance of this compound can vary. It is commonly described as a white to light yellow solid, a semi-solid, a cloudy liquid, or a clear liquid/oil. This variability can be influenced by purity, storage conditions, and the presence of absorbed moisture.
Q3: What are the potential degradation pathways for this compound?
A3: this compound, as a primary amino alcohol, is susceptible to several degradation pathways:
-
Oxidation: The primary amine and alcohol functional groups can be susceptible to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air. This can lead to the formation of aldehydes, carboxylic acids, or N-oxides.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO2 to form carbamate salts. This may appear as a white precipitate or a change in the physical state of the compound.
-
Deamination: Although less common under typical storage conditions, deamination, the loss of the amino group, can occur, potentially leading to the formation of 1,7-heptanediol.
Troubleshooting Guide
Problem: I observe a white precipitate in my this compound.
-
Possible Cause: This is likely due to the reaction of the primary amine with atmospheric carbon dioxide, forming a carbamate salt.
-
Solution: While the formation of small amounts of carbamate may not significantly affect many applications, it is best to minimize its formation by storing the compound under an inert atmosphere (Argon or Nitrogen) and ensuring the container is tightly sealed. If the precipitate is problematic for your experiment, you may consider attempting to dissolve it by gentle warming under an inert atmosphere, though this may not always be effective. For future prevention, handle the compound quickly and minimize its exposure to air.
Problem: The color of my this compound has changed from colorless/white to yellow.
-
Possible Cause: A color change to yellow may indicate oxidative degradation. This can be accelerated by exposure to air, light, or the presence of impurities.
-
Solution: Assess the purity of the material using an appropriate analytical method (see Experimental Protocols below). If the purity is compromised, it is recommended to use a fresh batch for sensitive experiments. To prevent this, always store the compound protected from light and under an inert atmosphere.
Problem: My experimental results are inconsistent when using this compound.
-
Possible Cause: Inconsistent results can stem from impurities in the starting material. These could be residual solvents from synthesis, degradation products, or absorbed water.
-
Solution:
-
Verify Purity: Analyze the purity of your this compound using a validated analytical method such as HPLC or GC-MS (see protocols below).
-
Check for Water Content: If the compound is suspected to be hygroscopic, determine the water content using Karl Fischer titration.
-
Purification: If impurities are detected, consider purifying the material by distillation or recrystallization, depending on its physical state.
-
Proper Handling: Ensure proper handling techniques are used, such as working under an inert atmosphere and using dry solvents and glassware, to prevent contamination and degradation during your experiment.
-
Potential Degradation Pathways of this compound
Experimental Protocols
Stability-Indicating HPLC Method
This method can be used to assess the purity of this compound and to detect the presence of degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (initial conditions, 95:5 A:B) at a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Forced Degradation Study Protocol (for method validation):
To ensure the method is stability-indicating, forced degradation studies should be performed.
-
Acid Hydrolysis: Add 1 mL of 1 M HCl to 1 mL of the stock solution. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis: Add 1 mL of 1 M NaOH to 1 mL of the stock solution. Heat at 60°C for 24 hours. Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: Add 1 mL of 3% H2O2 to 1 mL of the stock solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 24 hours. Prepare a 1 mg/mL solution of the stressed sample.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
GC-MS Method for Purity Analysis
This method is suitable for determining the purity of this compound and identifying volatile impurities.
1. GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-500
2. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or dichloromethane.
-
For derivatization (optional, but can improve peak shape and sensitivity for the amine): To 100 µL of the sample solution, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes.
Troubleshooting Workflow for Unexpected Experimental Results
Technical Support Center: Synthesis of 7-Amino-1-heptanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 7-Amino-1-heptanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound typically start from commercially available C7 building blocks. The two most common routes are:
-
Gabriel Synthesis: This method involves the reaction of 7-bromo-1-heptanol with potassium phthalimide, followed by the liberation of the primary amine. This route is favored for its ability to produce primary amines with minimal over-alkylation byproducts.[1][2][3]
-
Reduction of 7-Azido-1-heptanol: This pathway involves the conversion of a suitable starting material, like 7-bromo-1-heptanol, to 7-azido-1-heptanol, which is then reduced to the desired this compound. Common reducing agents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Q2: I am observing significant amounts of secondary and tertiary amine byproducts. What is the likely cause and how can I prevent it?
A2: The formation of secondary and tertiary amines is a common issue when directly reacting an alkyl halide with ammonia or a primary amine. The initially formed primary amine is often more nucleophilic than the starting amine, leading to further alkylation. To circumvent this, the Gabriel synthesis is a highly effective alternative as the phthalimide protecting group prevents over-alkylation.[1][2][3]
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: Several safety considerations are crucial:
-
Azide Intermediates: Organic azides are potentially explosive and should be handled with care. Avoid heating them to high temperatures or subjecting them to shock.
-
Hydride Reductions: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. All reactions involving LiAlH₄ must be conducted under strictly anhydrous conditions and a nitrogen or argon atmosphere.
-
Hydrazine: Hydrazine, used for the cleavage of the phthalimide in the Gabriel synthesis, is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.
-
Flammable Solvents: Many of the solvents used, such as diethyl ether and tetrahydrofuran (THF), are highly flammable. Ensure they are used in a well-ventilated area away from ignition sources.
Troubleshooting Guides
Route 1: Gabriel Synthesis of this compound from 7-Bromo-1-heptanol
This route involves two main stages: the formation of N-(7-hydroxyheptyl)phthalimide and its subsequent cleavage to yield this compound.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete reaction: | The reaction between potassium phthalimide and 7-bromo-1-heptanol can be slow.[1] Ensure the reaction is heated for a sufficient duration. Consider using a polar aprotic solvent like DMF to accelerate the S(_N)2 reaction.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Side reaction (Elimination): | Although less common with primary alkyl halides, elimination to form 1-hepten-7-ol can occur, especially with a strong, sterically hindered base. Ensure you are using potassium phthalimide, which is a good nucleophile and a weak base. |
| Poor quality of reagents: | Use freshly opened or properly stored 7-bromo-1-heptanol and potassium phthalimide. Moisture can be an issue, so ensure reagents and solvents are dry. |
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient hydrolysis: | Acidic or basic hydrolysis can be slow and require harsh conditions.[2] The Ing-Manske procedure, using hydrazine hydrate in a refluxing alcohol like ethanol, is generally more efficient and milder for cleaving the phthalimide.[2][4] |
| Incomplete reaction: | Ensure an adequate excess of hydrazine hydrate is used (typically 1.2-1.5 equivalents).[5] Monitor the reaction by TLC to confirm the disappearance of the starting phthalimide. |
| Difficult workup: | The phthalhydrazide byproduct can sometimes be difficult to filter. Acidifying the reaction mixture with HCl after the initial reaction can help to fully precipitate the phthalhydrazide, making it easier to remove by filtration.[5] |
Route 2: Reduction of 7-Azido-1-heptanol
This pathway first involves the synthesis of 7-azido-1-heptanol from 7-bromo-1-heptanol, followed by reduction to the amine.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete reaction: | The reaction of 7-bromo-1-heptanol with sodium azide is an S(_N)2 reaction. Using a polar aprotic solvent like DMF can increase the reaction rate. Heating the reaction is also typically required. |
| Side reaction (Elimination): | As with the Gabriel synthesis, elimination can be a competing side reaction. Using milder reaction conditions (lower temperature, less hindered base if any is used other than the azide itself) can minimize this. |
Possible Causes & Solutions:
| Method | Cause | Recommended Solution |
| Catalytic Hydrogenation | Catalyst poisoning: | Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). Use a fresh, active catalyst (e.g., Pd/C). |
| Incomplete reaction: | Ensure a sufficient pressure of hydrogen is maintained. The reaction may require several hours to go to completion. Monitor by TLC. | |
| LiAlH₄ Reduction | Reaction quenching: | LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon) with anhydrous solvents. |
| Insufficient reducing agent: | Use a sufficient excess of LiAlH₄ to ensure complete reduction. | |
| Staudinger Reaction | Incomplete hydrolysis of the iminophosphorane: | After the initial reaction with triphenylphosphine, ensure sufficient water is added and the mixture is heated to facilitate hydrolysis to the amine and triphenylphosphine oxide. |
| Difficult purification: | The byproduct, triphenylphosphine oxide, can be difficult to remove. Purification often requires column chromatography or careful extraction procedures. |
Data Presentation
Table 1: Comparison of Common Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield Range (%) | Advantages | Disadvantages |
| Gabriel Synthesis | 7-Bromo-1-heptanol | 1. Potassium phthalimide2. Hydrazine hydrate | 70-90% | High selectivity for primary amine, avoids over-alkylation.[1][2] | Two-step process, use of toxic hydrazine. |
| Azide Reduction (Catalytic Hydrogenation) | 7-Bromo-1-heptanol | 1. Sodium azide2. H₂, Pd/C | 80-95% | High yield, clean reaction. | Use of potentially explosive azide intermediate, requires hydrogenation equipment. |
| Azide Reduction (LiAlH₄) | 7-Bromo-1-heptanol | 1. Sodium azide2. LiAlH₄ | 75-90% | Rapid reaction. | Use of potentially explosive azide, highly reactive and pyrophoric LiAlH₄, strict anhydrous conditions required. |
| Direct Amination | 7-Bromo-1-heptanol | Ammonia | Variable (often low) | One-step process. | Prone to over-alkylation leading to mixtures of primary, secondary, and tertiary amines. Requires high pressure. |
Experimental Protocols
Protocol 1: Gabriel Synthesis of this compound
Step 1: Synthesis of N-(7-hydroxyheptyl)phthalimide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine potassium phthalimide (1.1 equivalents) and 7-bromo-1-heptanol (1.0 equivalent).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a beaker of cold water.
-
The N-(7-hydroxyheptyl)phthalimide will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Step 2: Cleavage of N-(7-hydroxyheptyl)phthalimide (Ing-Manske Procedure)
-
Suspend the dried N-(7-hydroxyheptyl)phthalimide in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate (1.5 equivalents) to the suspension.
-
Heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and add dilute hydrochloric acid to precipitate any remaining phthalhydrazide.
-
Filter the mixture to remove the solid phthalhydrazide.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Make the remaining aqueous solution basic (pH > 10) with a strong base (e.g., NaOH).
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
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The product can be further purified by vacuum distillation.
Protocol 2: Synthesis of this compound via Azide Reduction
Step 1: Synthesis of 7-Azido-1-heptanol
-
Dissolve 7-bromo-1-heptanol (1.0 equivalent) in DMF in a round-bottom flask.
-
Add sodium azide (1.2 equivalents) to the solution.
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Heat the mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into water and extract with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 7-azido-1-heptanol. Caution: Organic azides can be explosive. Handle with care and avoid high temperatures.
Step 2: Reduction of 7-Azido-1-heptanol using LiAlH₄
-
To a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere, add a solution of 7-azido-1-heptanol (1.0 equivalent) in the same anhydrous solvent dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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Stir the resulting granular precipitate for 30 minutes.
-
Filter the mixture and wash the solid with diethyl ether or THF.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
Visualizations
Caption: Gabriel synthesis workflow for this compound.
Caption: Azide reduction workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. China Intermediates 7-Bromo-1-heptanol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Technical Support Center: Synthesis of 7-Amino-1-heptanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 7-Amino-1-heptanol. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems in their experimental workflow.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic route.
Route 1: Amination of 7-Halo-1-heptanol (e.g., 7-Bromo-1-heptanol)
This method involves the reaction of a 7-halo-1-heptanol with an amine source, such as ammonia or a protected amine equivalent.
Question 1: Low yield of the desired primary amine and presence of multiple products in the crude reaction mixture.
Answer:
This is a common issue arising from over-alkylation of the amine. The initially formed primary amine can act as a nucleophile and react with the starting 7-halo-1-heptanol to form secondary and tertiary amines.
Troubleshooting Steps:
-
Excess Ammonia: Use a large excess of ammonia to favor the reaction with the starting material over the product amine.
-
Gabriel Synthesis: To completely avoid over-alkylation, consider using the Gabriel synthesis. This involves reacting 7-bromo-1-heptanol with potassium phthalimide followed by hydrazinolysis or acidic hydrolysis to release the primary amine. While this method is effective in producing only the primary amine, the workup to remove the phthalhydrazide byproduct can be challenging.[1][2]
-
Purification: If a mixture of primary, secondary, and tertiary amines is formed, they can be separated using methods like Hinsberg's method or Hoffmann's method, which rely on the differential reactivity of the amines with specific reagents.[3][4][5][6][7] Fractional distillation or column chromatography can also be employed.
Question 2: Presence of an impurity with a mass corresponding to a diheptyl ether derivative.
Answer:
This byproduct can form through a Williamson ether synthesis-type reaction where the alkoxide of 7-halo-1-heptanol (formed under basic conditions) reacts with another molecule of 7-halo-1-heptanol.
Troubleshooting Steps:
-
Control of Basicity: Avoid using strong bases if possible. If a base is required to scavenge acid formed during the reaction, use a non-nucleophilic base and add it slowly at a controlled temperature.
-
Reaction Temperature: Lowering the reaction temperature can help to minimize this side reaction.
-
Purification: The ether byproduct can typically be separated from the more polar amino alcohol product by column chromatography.
Route 2: Reduction of 7-Azido-1-heptanol
This route involves the synthesis of 7-azido-1-heptanol from a corresponding halide, followed by reduction of the azide group to an amine.
Question 3: Difficulty in removing byproducts after a Staudinger reduction.
Answer:
The Staudinger reduction uses a phosphine, typically triphenylphosphine, which is converted to the corresponding phosphine oxide during the reaction.[8] Triphenylphosphine oxide can be difficult to remove from the desired product due to its polarity and solubility.
Troubleshooting Steps:
-
Purification:
-
Crystallization: If the product is a solid, recrystallization may effectively remove the phosphine oxide.
-
Column Chromatography: Careful selection of the mobile phase can allow for the separation of the product from triphenylphosphine oxide on a silica gel column.
-
Extraction: In some cases, the product can be selectively extracted into an aqueous acidic solution, leaving the neutral phosphine oxide in the organic phase. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
-
Alternative Reducing Agents:
Route 3: Reductive Amination of 7-Oxoheptanoic Acid or its Derivatives
This approach involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine source in the presence of a reducing agent.
Question 4: Low yield of this compound and presence of 1,7-heptanediol as a major byproduct.
Answer:
This indicates that the reduction of the carbonyl group is occurring faster than or competing with the formation of the imine intermediate.[12][13]
Troubleshooting Steps:
-
Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine or iminium ion over the carbonyl group. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred over sodium borohydride (NaBH4) for this reason.[12][14][15][16]
-
pH Control: The formation of the imine intermediate is pH-dependent. The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile.[14]
-
Stepwise Procedure: Consider a two-step procedure where the imine is pre-formed before the addition of the reducing agent. This can be monitored by techniques like NMR or IR spectroscopy.[15][17]
Question 5: Formation of secondary and tertiary amine byproducts.
Answer:
Similar to the direct amination of haloalkanes, the primary amine product can react with the starting carbonyl compound to form secondary and subsequently tertiary amines.
Troubleshooting Steps:
-
Excess Ammonia/Amine Source: Use a large excess of the ammonia source (e.g., ammonium acetate, ammonium chloride) to drive the reaction towards the formation of the primary amine.
-
Reaction Conditions: Optimize the reaction time and temperature. Shorter reaction times and lower temperatures can help to minimize the formation of over-alkylation products.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common laboratory-scale synthetic routes include:
-
Amination of 7-bromo-1-heptanol.
-
Reduction of 7-azido-1-heptanol, which is typically prepared from 7-bromo-1-heptanol.
-
Reductive amination of 7-oxoheptanoic acid or a related derivative, followed by reduction of the carboxylic acid.
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a common and effective technique. Staining with ninhydrin can be used to visualize the amine product. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.
Q3: What are the recommended purification methods for this compound?
A3: Due to its polar nature, column chromatography on silica gel is a common purification method. A mobile phase consisting of a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate), often with a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent tailing, is typically used. Distillation under reduced pressure can also be an option for the final purified product.
Quantitative Data Summary
| Synthetic Route | Common Byproducts | Typical Yield Range (%) | Key Reaction Parameters |
| Amination of 7-Bromo-1-heptanol | Secondary and tertiary amines, Diheptyl ether | 40-70 | Large excess of ammonia, controlled temperature |
| Gabriel Synthesis | Phthalhydrazide | 70-90 | Hydrazine or acid workup |
| Staudinger Reduction of 7-Azido-1-heptanol | Triphenylphosphine oxide | 80-95 | Use of triphenylphosphine and water |
| Catalytic Hydrogenation of 7-Azido-1-heptanol | Minimal (N2 gas) | 85-99[9] | Pd/C or PtO2 catalyst, H2 atmosphere |
| Reductive Amination | 1,7-Heptanediol, Secondary/tertiary amines | 50-80 | Selective reducing agent (e.g., NaBH3CN), pH control |
Experimental Protocols
Protocol 1: Gabriel Synthesis of this compound
-
Step 1: N-Alkylation. To a solution of potassium phthalimide (1.1 eq) in anhydrous DMF, add 7-bromo-1-heptanol (1.0 eq). Heat the mixture at 80-100 °C for 4-6 hours, monitoring by TLC. After completion, cool the reaction mixture and pour it into ice water. Filter the precipitate, wash with water, and dry to obtain N-(7-hydroxyheptyl)phthalimide.
-
Step 2: Hydrazinolysis. Dissolve the N-(7-hydroxyheptyl)phthalimide in ethanol. Add hydrazine hydrate (1.5-2.0 eq) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.[1] Cool the mixture, filter off the precipitate, and wash it with ethanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in dilute HCl and wash with diethyl ether to remove any non-basic impurities. Basify the aqueous layer with NaOH and extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
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To a solution of 7-oxoheptanoic acid (1.0 eq) and ammonium acetate (5-10 eq) in methanol, add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of dilute HCl at 0 °C until the gas evolution ceases.
-
Concentrate the mixture under reduced pressure. The resulting amino acid can then be reduced to the amino alcohol using a suitable reducing agent like LiAlH4.
Diagrams
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Separation Of A Mixture Of Amines For Class 12|PW [pw.live]
- 4. chemistnotes.com [chemistnotes.com]
- 5. How are primary, secondary, and tertiary amines separated from their mixt.. [askfilo.com]
- 6. CHEM-GUIDE: Separation of primary , secondary and tertiary amines by Hoffmann's method [chem-guide.blogspot.com]
- 7. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]
- 8. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Monitoring 7-Amino-1-heptanol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Amino-1-heptanol. The content is designed to address specific issues that may be encountered during the monitoring of its chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of a reaction involving this compound?
A1: The progress of reactions with this compound, which contains both a primary amine and a primary alcohol, can be monitored using several standard laboratory techniques. The choice of method depends on the specific reaction, available equipment, and the required level of quantitative detail. The most common methods are:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative technique to visualize the consumption of the starting material and the formation of the product.[1][2]
-
High-Performance Liquid Chromatography (HPLC): A quantitative method that separates components of a mixture for analysis.[3][4][5] For amino alcohols, derivatization is often required to introduce a chromophore for UV detection.[4][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful quantitative technique for volatile compounds. Derivatization is typically necessary to increase the volatility of this compound and its products.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the relative concentrations of reactants and products.[11][12][13] Benchtop NMR instruments can even be used for online reaction monitoring.[11]
Q2: I am performing an N-acylation of this compound. How can I use TLC to monitor the reaction?
A2: TLC is an excellent tool for monitoring an N-acylation reaction. By comparing the spots of the reaction mixture with the starting material, you can qualitatively assess the reaction's progress.
Troubleshooting Guides
Issue 1: Difficulty in Visualizing this compound on a TLC Plate
Symptoms:
-
No spot is visible for the this compound starting material.
-
The spot is very faint even at high concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Staining Reagent | This compound lacks a strong chromophore for UV visualization. Use a stain that reacts with amines or alcohols. Ninhydrin stain is excellent for visualizing primary amines, appearing as pink or purple spots.[14][15] Alternatively, a potassium permanganate stain can be used, which reacts with the alcohol group.[15] |
| Volatility of the Compound | Although not extremely volatile, some material might be lost during spotting or development, especially if the TLC plate is heated excessively. Ensure the spot is applied carefully and the plate is not overheated when drying or staining. |
| Inappropriate Mobile Phase | The polarity of the eluent might be too high or too low, causing the compound to remain at the baseline or travel with the solvent front. A common eluent system for amines is a mixture of n-butanol, acetic acid, and water.[2] For less polar derivatives, a mixture of hexanes and ethyl acetate is common.[1] |
Issue 2: Inaccurate Quantification using HPLC
Symptoms:
-
Poor peak shape or resolution.
-
Non-linear standard curve.
-
Low sensitivity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Lack of a UV Chromophore | This compound does not have a significant UV absorbance.[4] Derivatization with a reagent that introduces a chromophore is necessary for sensitive UV detection.[4][6][7] Common derivatizing agents include o-phthalaldehyde (OPA) or dansyl chloride.[3][16] |
| Poor Chromatographic Separation | The mobile phase composition may not be optimal for separating the reactant and product. A gradient elution from a polar solvent (like water with an additive like TFA) to a less polar organic solvent (like acetonitrile) on a C18 column is often a good starting point.[5] |
| Inconsistent Derivatization | Incomplete or variable derivatization will lead to inaccurate quantification. Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations. |
Experimental Protocols & Data
Protocol 1: Monitoring N-acylation of this compound by TLC
This protocol describes how to monitor the reaction of this compound with an acylating agent (e.g., acetic anhydride) to form N-(7-hydroxyheptyl)acetamide.
Methodology:
-
Prepare the TLC plate: Draw a baseline with a pencil on a silica gel TLC plate.
-
Spot the plate: Apply small spots of the this compound starting material, the reaction mixture at different time points (e.g., t=0, 1h, 2h), and a co-spot (starting material and reaction mixture in the same spot) on the baseline.
-
Develop the plate: Place the TLC plate in a chamber containing a suitable mobile phase, such as 10:1 dichloromethane:methanol. Allow the solvent to travel up the plate.
-
Visualize the spots: After development, dry the plate and visualize the spots using a ninhydrin stain. The starting material (amine) will show a colored spot, while the acetylated product (amide) will not react with ninhydrin.
Expected Results:
| Compound | Approximate Rf Value | Appearance with Ninhydrin Stain |
| This compound | 0.2 | Pink/Purple Spot |
| N-(7-hydroxyheptyl)acetamide | 0.5 | No Color Change |
As the reaction progresses, the spot corresponding to this compound will diminish, and a new spot for the product will appear (which can be visualized with a more general stain like potassium permanganate if needed).
Protocol 2: Quantitative Analysis by HPLC (Post-Derivatization)
This protocol outlines a general method for quantifying the concentration of this compound.
Methodology:
-
Derivatization: React a known volume of the reaction mixture aliquot with a derivatizing agent like dansyl chloride in an appropriate buffer.
-
HPLC Analysis: Inject the derivatized sample onto a C18 reverse-phase HPLC column.
-
Elution: Use a gradient elution method. For example, start with 90:10 water:acetonitrile (both with 0.1% TFA) and ramp up to 10:90 water:acetonitrile over 20 minutes.
-
Detection: Monitor the elution profile with a fluorescence detector set to the appropriate excitation and emission wavelengths for the dansyl derivative.
-
Quantification: Create a standard curve by derivatizing and analyzing known concentrations of this compound. Use this curve to determine the concentration in the reaction samples.
Representative Data:
| Compound (Dansyl Derivative) | Typical Retention Time (min) |
| Dansyl-7-Amino-1-heptanol | 15.2 |
| Dansyl-N-(7-hydroxyheptyl)acetamide | 18.5 |
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
Caption: Troubleshooting guide for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. akjournals.com [akjournals.com]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 10. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. epfl.ch [epfl.ch]
- 15. TLC stains [reachdevices.com]
- 16. DSpace [helda.helsinki.fi]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 7-Amino-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 7-Amino-1-heptanol, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is crucial for ensuring the identity, purity, and stability of this compound, thereby guaranteeing the quality and safety of the final drug product. This document details experimental protocols for chromatographic, spectroscopic, and thermal analysis techniques, presenting quantitative data in easily comparable formats and visualizing experimental workflows.
Methodologies and Comparative Data
The characterization of this compound relies on a suite of analytical techniques, each providing unique insights into its chemical and physical properties. The primary methods include High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Gas Chromatography (GC) for assessing volatility and detecting residual solvents, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation, and thermal analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis) for determining thermal stability.
Chromatographic Analysis
Chromatographic techniques are fundamental for separating and quantifying this compound from potential impurities.
Table 1: Comparison of Chromatographic Methods
| Parameter | HPLC with UV Detection (OPA Derivatization) | GC with FID Detection (Silylation) |
| Principle | Separation based on polarity of derivatized analyte | Separation based on volatility and polarity of derivatized analyte |
| Derivatization | Pre-column with o-phthalaldehyde (OPA) | Pre-analysis with a silylating agent (e.g., MTBSTFA) |
| Typical Column | C18 reverse-phase | Non-polar (e.g., DB-5) or medium-polarity |
| Primary Use | Purity determination, impurity profiling | Purity, residual solvent analysis, volatile impurities |
| Reported Purity | >98% (typical) | >99% (typical for volatile components) |
| Key Advantage | High sensitivity for primary amines | High resolution for volatile compounds |
High-Performance Liquid Chromatography (HPLC) with OPA Derivatization:
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable diluent (e.g., 0.1 N HCl).
-
Derivatization: In the autosampler, mix the sample solution with a borate buffer and then with an o-phthalaldehyde (OPA)/3-mercaptopropionic acid (3-MPA) reagent solution to form a fluorescent derivative.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of aqueous sodium phosphate buffer and an organic solvent mixture (e.g., acetonitrile/methanol/water).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 338 nm or fluorescence detector.[1]
-
Injection Volume: 10 µL.
-
Gas Chromatography (GC) with Silylation:
-
Sample Preparation: Dry an accurately weighed sample of this compound under a stream of nitrogen.
-
Derivatization: Add a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a solvent (e.g., acetonitrile). Heat the mixture to ensure complete derivatization of the amine and hydroxyl groups.[2][3]
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of around 70°C, followed by a ramp to a final temperature of approximately 280°C.[4]
-
Injector and Detector Temperature: 250°C and 300°C, respectively.
-
Detection: Flame Ionization Detector (FID).
-
Spectroscopic Analysis
Spectroscopic methods are indispensable for confirming the molecular structure of this compound.
Table 2: Comparison of Spectroscopic Methods
| Parameter | ¹³C Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) |
| Principle | Measures the magnetic properties of ¹³C nuclei | Measures the absorption of infrared radiation by molecular vibrations |
| Primary Use | Unambiguous structural elucidation | Identification of functional groups |
| Key Information | Chemical environment of each carbon atom | Presence of O-H, N-H, and C-H bonds |
| Data Reference | [4] | General spectral databases[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Interpretation:
-
¹³C NMR: Expect signals corresponding to the seven carbon atoms of the heptane chain. The carbon attached to the hydroxyl group will be downfield (around 62 ppm), and the carbon attached to the amino group will be around 42 ppm. The other methylene carbons will appear in the aliphatic region.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Place a drop of the liquid sample between two potassium bromide (KBr) plates or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation:
-
A broad band in the region of 3300-3400 cm⁻¹ indicates O-H stretching of the alcohol and N-H stretching of the primary amine.[5]
-
Strong bands in the 2850-2950 cm⁻¹ region correspond to C-H stretching of the alkyl chain.[5]
-
A band around 1050-1150 cm⁻¹ is characteristic of the C-O stretching of the primary alcohol.[5]
-
Thermal Analysis
Thermal analysis provides crucial information about the stability and decomposition profile of this compound.
Table 3: Comparison of Thermal Analysis Methods
| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |
| Principle | Measures the heat flow into or out of a sample as a function of temperature | Measures the change in mass of a sample as a function of temperature |
| Primary Use | Determination of melting point, phase transitions | Determination of decomposition temperature, thermal stability |
| Key Information | Endothermic/exothermic events | Mass loss events |
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into an aluminum pan and seal it.
-
Analysis Conditions: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Interpretation: An endothermic peak will indicate the melting point of the substance.
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place an accurately weighed sample (5-10 mg) into a ceramic or platinum pan.
-
Analysis Conditions: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Data Interpretation: The temperature at which a significant loss of mass occurs indicates the onset of decomposition.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of this compound.
Caption: General workflow for the analytical characterization of this compound.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. Chromatographic methods such as HPLC and GC are essential for purity assessment, while spectroscopic techniques like NMR and FTIR provide definitive structural information. Thermal analysis is crucial for understanding the compound's stability. By employing the detailed protocols and comparative data presented in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound for its intended pharmaceutical applications.
References
- 1. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC-MS Analysis for Determining the Purity of 7-Amino-1-heptanol
For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents is a critical step in ensuring the reliability and reproducibility of experimental results. 7-Amino-1-heptanol, a bifunctional molecule containing both a primary amine and a primary alcohol, is a versatile building block in organic synthesis. Its purity can significantly influence reaction outcomes, yield, and the impurity profile of subsequent products. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating and quantifying components in a mixture. For a polar and non-volatile compound like this compound, HPLC is a suitable analytical method. However, as this compound lacks a strong chromophore, derivatization is typically required for sensitive UV or fluorescence detection. A common derivatizing agent is o-phthalaldehyde (OPA), which reacts with primary amines to form highly fluorescent isoindole derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. Due to the low volatility and polar nature of this compound, derivatization is essential to convert it into a more volatile and thermally stable compound suitable for GC analysis. Silylation, using a reagent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a widely used method for this purpose. This process replaces the active hydrogens on the amine and alcohol groups with tert-butyldimethylsilyl (TBDMS) groups.
Experimental Protocols
HPLC Method with Pre-Column Derivatization
Objective: To determine the purity of this compound by HPLC with fluorescence detection after pre-column derivatization with o-phthalaldehyde (OPA).
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric acid buffer (0.4 M, pH 10.4)
-
Methanol (HPLC grade)
Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Derivatization Reagent Preparation: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of 0.4 M boric acid buffer (pH 10.4) and 50 µL of 3-MPA. Mix well. This reagent should be prepared fresh daily.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile/water) to prepare a stock solution. Further dilute the stock solution to a suitable concentration for analysis (e.g., 10 µg/mL).
-
Derivatization: In an autosampler vial, mix 100 µL of the diluted sample solution with 100 µL of the OPA derivatization reagent. Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient: 30% A to 70% A over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Fluorescence Detector: Excitation at 340 nm, Emission at 450 nm
-
GC-MS Method with Derivatization
Objective: To determine the purity of this compound by GC-MS after derivatization with MTBSTFA.
Materials:
-
This compound sample
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
Capillary GC column suitable for amine analysis (e.g., CP-Wax for Volatile Amines, 30 m x 0.25 mm x 0.25 µm)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.
-
Derivatization: Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the vial. Seal the vial and heat at 70 °C for 30 minutes.
-
GC-MS Conditions:
-
Column: CP-Wax for Volatile Amines (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 20:1)
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Scan Range: m/z 40-500
-
Data Presentation: Purity Analysis Comparison
The following table summarizes hypothetical purity data for a batch of this compound analyzed by HPLC and GC-MS, alongside a notional alternative analytical technique for comparison.
| Analytical Method | This compound Purity (%) | Key Impurity 1 (%) | Key Impurity 2 (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-FLD (OPA Deriv.) | 99.5 | 0.25 | 0.15 | 0.01% | 0.03% |
| GC-MS (MTBSTFA Deriv.) | 99.6 | 0.20 | 0.12 | 0.005% | 0.015% |
| Alternative: Titration | 99.2 | Not Detected | Not Detected | N/A | N/A |
Note: Impurity percentages are based on the total peak area. Impurity 1 could be a starting material like 7-chloro-1-heptanol, and Impurity 2 could be a byproduct like the corresponding diamine.
Methodology Comparison
| Feature | HPLC-FLD (OPA Derivatization) | GC-MS (MTBSTFA Derivatization) |
| Principle | Separation based on polarity in the liquid phase with fluorescence detection. | Separation based on volatility and boiling point in the gas phase with mass spectrometric detection. |
| Sample Volatility | Not a limiting factor. | Requires volatile or derivatized analytes. |
| Derivatization | Required for sensitive detection of the primary amine. | Required to increase volatility and thermal stability. |
| Selectivity | High selectivity for primary amines with OPA. | High selectivity and structural information from mass spectra. |
| Sensitivity | Very high due to fluorescence detection. | Very high due to the sensitivity of the mass spectrometer. |
| Impurity Identification | Based on retention time comparison with standards. | Tentative identification possible through mass spectral library matching. |
| Instrumentation Cost | Generally lower than GC-MS. | Generally higher than a standard HPLC system. |
| Throughput | Can be high with automated derivatization and injection. | Can be high with an autosampler and automated derivatization. |
Visualizing the Analytical Workflow and Comparison
To better illustrate the processes and the comparison between the two techniques, the following diagrams are provided.
Caption: Workflow for HPLC and GC-MS purity analysis of this compound.
Caption: Comparison of HPLC and GC-MS for this compound analysis.
Conclusion
Both HPLC with fluorescence detection and GC-MS are highly effective and sensitive methods for determining the purity of this compound.
-
HPLC-FLD is an excellent choice for routine quality control where the primary goal is accurate quantification of the main component and known impurities. Its lower instrumentation cost can be an advantage.
-
GC-MS offers the significant advantage of providing structural information, which is invaluable for the identification of unknown impurities. This makes it a superior technique for method development, troubleshooting, and in-depth purity profiling.
The choice between these two powerful analytical techniques will ultimately depend on the specific requirements of the analysis, including the need for impurity identification, budget constraints, and the availability of instrumentation. For comprehensive characterization, employing both techniques can provide a more complete picture of the sample's purity.
A Comparative Guide to the Reactivity of 7-Amino-1-heptanol and 6-amino-1-hexanol for Researchers and Drug Development Professionals
In the realm of pharmaceutical sciences and drug development, the judicious selection of linker molecules is paramount for the synthesis of effective and stable drug conjugates. Bifunctional molecules, such as amino alcohols, are of particular interest due to their versatile reactive handles. This guide provides an objective comparison of the physicochemical properties and reactivity of two such linkers: 7-Amino-1-heptanol and 6-amino-1-hexanol. The subtle difference in their alkyl chain length can significantly influence their reactivity and the properties of the resulting conjugates. This analysis is supported by a compilation of their physical and chemical data, detailed experimental protocols for key reactions, and visualizations of comparative experimental workflows.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these amino alcohols is crucial for predicting their behavior in chemical reactions and their handling and storage requirements. The following table summarizes the key properties of this compound and 6-amino-1-hexanol.
| Property | This compound | 6-amino-1-hexanol |
| Molecular Formula | C7H17NO[1] | C6H15NO |
| Molecular Weight | 131.22 g/mol [1] | 117.19 g/mol |
| Appearance | Liquid, Oil[2] | Light yellow to brown crystals |
| Melting Point | Data not available | 54-58 °C |
| Boiling Point | Data not available | 135-140 °C at 30 mmHg |
| Solubility | Data not available | Miscible with water; slightly soluble in DMSO, chloroform, and methanol. |
Comparative Reactivity Analysis
Both this compound and 6-amino-1-hexanol possess a primary amine and a primary hydroxyl group, making them amenable to a variety of conjugation chemistries. The primary amine serves as a potent nucleophile, readily participating in reactions such as acylation and alkylation. The hydroxyl group, while a weaker nucleophile, can be targeted for reactions like esterification and etherification.
The key difference between these two molecules is the length of the hydrocarbon chain separating the two functional groups. This variation is expected to influence their reactivity in several ways:
-
Nucleophilicity of the Amino Group: The additional methylene group in this compound might have a minor electron-donating inductive effect, potentially leading to a slight increase in the basicity and nucleophilicity of its amino group compared to 6-amino-1-hexanol. However, this effect is generally considered to be small and may not lead to significant differences in reaction rates in many cases.
-
Intramolecular Interactions: The longer chain of this compound provides greater conformational flexibility. This can impact the propensity for intramolecular hydrogen bonding between the amino and hydroxyl groups, which in turn could modulate the reactivity of either functional group.
-
Steric Hindrance: While both are linear chains, the longer heptyl chain of this compound might present slightly more steric hindrance in certain reactions compared to the hexyl chain of 6-amino-1-hexanol, although this effect is likely to be minimal.
-
Cyclization Reactions: The chain length plays a critical role in the thermodynamics and kinetics of intramolecular cyclization. 6-amino-1-hexanol is a precursor to a 7-membered ring (azepane), while this compound would form an 8-membered ring (azocane). The formation of 7-membered rings is generally more favorable than 8-membered rings, suggesting that 6-amino-1-hexanol might undergo intramolecular cyclization more readily under certain conditions.
Experimental Protocols for Reactivity Comparison
To empirically compare the reactivity of this compound and 6-amino-1-hexanol, the following experimental protocols for N-acylation and intramolecular cyclization can be employed.
N-Acylation with Acetic Anhydride
This experiment aims to compare the rate of amide formation by reacting the amino alcohols with acetic anhydride.
Materials:
-
This compound
-
6-amino-1-hexanol
-
Acetic anhydride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
NMR spectrometer
-
Mass spectrometer
Procedure: [3]
-
In two separate round-bottom flasks, dissolve 1 mmol of this compound and 1 mmol of 6-amino-1-hexanol in 10 mL of anhydrous DCM.
-
To each flask, add 1.2 mmol of triethylamine.
-
Cool the solutions to 0 °C in an ice bath.
-
Slowly add 1.1 mmol of acetic anhydride to each flask with stirring.
-
Monitor the progress of the reaction at regular time intervals (e.g., every 15 minutes) using TLC.
-
Upon completion (disappearance of the starting amino alcohol), quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by NMR and mass spectrometry to confirm the formation of the N-acylated product and to determine the yield. The relative reaction rates can be inferred from the time taken for the complete consumption of the starting material.
Intramolecular Cyclization to Form Cyclic Amines
This protocol outlines a method to compare the propensity of the two amino alcohols to undergo intramolecular cyclization to form the corresponding cyclic amines.
Materials:
-
This compound
-
6-amino-1-hexanol
-
Thionyl chloride (SOCl2)
-
Anhydrous dichloromethane (DCM)
-
Aqueous sodium hydroxide (NaOH) solution
-
Gas chromatography-mass spectrometry (GC-MS)
Procedure:
-
Chlorination: In two separate flasks, prepare a solution of thionyl chloride (1.2 mmol) in anhydrous DCM (5 mL) and cool to 0 °C.
-
Slowly add a solution of the respective amino alcohol (1 mmol) in anhydrous DCM (5 mL) to the thionyl chloride solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the formation of the intermediate chloroamine by TLC or GC-MS.
-
Cyclization: To the crude chloroamine solution, add a 2M aqueous solution of sodium hydroxide (5 mL) and stir vigorously at room temperature or with gentle heating.
-
Monitor the formation of the cyclic amine (azepane from 6-amino-1-hexanol; azocane from this compound) over time using GC-MS. The relative ease of cyclization can be determined by comparing the reaction times and yields of the respective cyclic products.
Visualizing Comparative Experimental Workflows
The logical flow of the comparative experiments can be visualized using the following diagrams generated using the DOT language.
References
The Pivotal Role of Alkyl Chain Length in Amino Alcohol Linker Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in novel therapeutic design. Among the diverse linker chemistries available, amino alcohol-based linkers featuring alkyl chains are of significant interest, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and lipid nanoparticle (LNP)-mediated drug delivery. The length of the alkyl chain, a seemingly subtle molecular tweak, profoundly influences the physicochemical properties, biological activity, and ultimate therapeutic efficacy of these constructs. This guide provides an objective comparison of how varying alkyl chain lengths impact amino alcohol linker properties, supported by experimental data and detailed methodologies.
Influence on Physicochemical Properties
The length of the alkyl chain in an amino alcohol linker directly modulates its lipophilicity and other key physicochemical characteristics. These properties, in turn, affect the linker's interaction with biological systems.
An increase in alkyl chain length generally leads to greater lipophilicity. This can enhance membrane permeability, a desirable trait for intracellular drug delivery. However, excessive lipophilicity can also lead to poor aqueous solubility and increased off-target binding.
In the context of amino-polyesters (APEs) used in LNP formulations, the alkyl side chain length has a significant impact on the glass transition temperature (Tg) of the polymer. Longer alkyl chains are associated with lower Tg values, which can influence the flexibility and stability of the resulting nanoparticles.[1]
| Property | Effect of Increasing Alkyl Chain Length | Reference |
| Lipophilicity | Increases | [2][3] |
| Glass Transition Temperature (Tg) | Decreases | [1] |
| Surface Charge (ζ-potential) of LNPs | Positive correlation | [1] |
| mRNA Encapsulation Efficiency in LNPs | Positive correlation | [1] |
Impact on Biological Activity and Drug Delivery
The biological performance of molecules utilizing amino alcohol linkers is intricately linked to the length of the alkyl chain. This is evident in both PROTAC and LNP applications, where chain length dictates targeting, efficacy, and biodistribution.
PROTACs: Optimizing Protein Degradation
In PROTACs, the linker bridges a target protein ligand and an E3 ligase ligand. The length and composition of this linker are critical for the formation of a stable and productive ternary complex, which is a prerequisite for target protein ubiquitination and subsequent degradation.
Experimental data demonstrates a clear structure-activity relationship between linker length and degradation efficiency, measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). For instance, in a series of BET degraders, an initial optimization using alkyl chains was crucial to achieving picomolar inhibitory concentrations.[4] Similarly, for PROTACs targeting TBK1, linkers with fewer than 12 atoms showed no degradation, while those between 12 and 29 atoms exhibited submicromolar potency.[4]
| Target Protein | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [4] |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | [4] |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 | [4] |
| EGFRDel19 | Not Specified | Not Specified | 75.4 | >90% | [5] |
| EGFRL858R/T790M/C797S | Not Specified | Not Specified | 10.2 | >90% | [5] |
| HER2 | Not Specified | Not Specified | 69 | 96 | [6] |
This table presents a selection of data to illustrate the impact of linker properties on PROTAC efficacy. Direct comparison of DC50 and Dmax values across different studies should be done with caution due to variations in experimental conditions.
Lipid Nanoparticles: Tuning Tissue Tropism
In LNP-based mRNA delivery systems, the alkyl side chains of ionizable amino-polyesters influence the biodistribution of the nanoparticles. Shorter alkyl chains (e.g., 4-5 carbons) have been shown to preferentially target the spleen and lungs, whereas longer chains (e.g., 7-9 carbons) lead to enhanced delivery to the liver.[7][8] This tissue-specific delivery is not directly correlated with the overall nanoparticle uptake by the organs but is thought to be influenced by the protein corona that forms around the LNPs, which is affected by the linker's chemical composition.[7]
| Alkyl Side Chain Length | Primary Organ Targeting | Reference |
| Short (4-5 carbons) | Spleen, Lungs | [7][8] |
| Long (7-9 carbons) | Liver | [7][8] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of amino alcohol linkers.
Synthesis of Amino Alcohol Linkers with Varying Alkyl Chains
The synthesis of amino alcohol linkers with different alkyl chain lengths can be achieved through various organic chemistry routes. A common approach involves the N-alkylation of an amino acid or amino alcohol with an alkyl halide of the desired chain length.
General Procedure for N-alkylation:
-
Dissolve the starting amino acid or amino alcohol in a suitable solvent (e.g., DMF, DMSO).
-
Add a base (e.g., K2CO3, Et3N) to deprotonate the amine.
-
Add the corresponding alkyl halide (e.g., 1-bromobutane, 1-bromohexane) to the reaction mixture.
-
Heat the reaction mixture and monitor for completion using techniques like TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product using column chromatography.
For more complex structures, multi-step syntheses may be required.[3]
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This assay is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).
Cell Viability/Cytotoxicity Assays (MTT and CellTiter-Glo®)
These assays are crucial for assessing the potential toxicity of the linker-drug conjugate.
MTT Assay:
-
Seed cells in a 96-well plate and treat with the test compound for the desired time.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is proportional to the absorbance.[9]
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Seed cells in an opaque-walled 96-well plate and treat with the test compound.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
Signaling Pathways and Mechanisms of Action
The efficacy of therapies employing amino alcohol linkers is underpinned by their interaction with specific cellular signaling pathways.
PROTACs: Hijacking the Ubiquitin-Proteasome System
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. For example, PROTACs targeting the Epidermal Growth Factor Receptor (EGFR) or Human Epidermal Growth Factor Receptor 2 (HER2) can overcome drug resistance by degrading these key drivers of cancer cell proliferation and survival.[12][13][14][15][16][17][18]
Caption: Mechanism of PROTAC-mediated protein degradation.
LNP Delivery: Navigating Endosomal Escape
For LNP-delivered therapeutics to be effective, they must escape the endosome and release their cargo into the cytoplasm. The physicochemical properties of the amino alcohol linkers, influenced by alkyl chain length, play a role in this critical step. It is hypothesized that ionizable lipids within the LNP become protonated in the acidic environment of the endosome, leading to membrane disruption and cargo release.[19][][21][22]
Caption: Cellular uptake and endosomal escape of LNPs.
Conclusion
The length of the alkyl chain in amino alcohol linkers is a critical design parameter that significantly influences the performance of advanced therapeutics like PROTACs and LNP-based delivery systems. By carefully tuning the alkyl chain length, researchers can optimize physicochemical properties to enhance biological activity, improve drug delivery, and ultimately increase therapeutic efficacy. The experimental protocols and data presented in this guide offer a framework for the rational design and evaluation of amino alcohol linkers in the development of next-generation therapies.
References
- 1. Tailoring Alkyl Side Chains of Ionizable Amino-Polyesters for Enhanced In Vivo mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.ucc.ie [research.ucc.ie]
- 9. Biosynthesis of Zinc Oxide Nanoparticles and Their Cytotoxicity Study on Fibroblast Cell Line Using MTT Assay – Oriental Journal of Chemistry [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Potent PROTACs Targeting EGFR Mutants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. marinbio.com [marinbio.com]
- 18. Proteolysis-targeting chimeras and their implications in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 21. oaepublish.com [oaepublish.com]
- 22. pnas.org [pnas.org]
A Comparative Guide to 7-Amino-1-heptanol and 8-amino-1-octanol in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the choice of a chemical linker is a critical determinant of the final conjugate's properties and efficacy. Among the diverse array of available linkers, simple amino-alcohols like 7-amino-1-heptanol and 8-amino-1-octanol offer a straightforward and versatile platform for attaching molecules to biomolecules. This guide provides an objective comparison of these two closely related linkers, highlighting their key physicochemical differences and the expected impact on bioconjugation outcomes. Due to a lack of direct comparative experimental studies in the public domain, this guide extrapolates expected performance based on fundamental principles of bioconjugation and the distinct properties of C7 and C8 alkyl chains.
Physicochemical Properties: A Tale of One Carbon
The primary distinction between this compound and 8-amino-1-octanol lies in the length of their alkyl chains, with the latter possessing an additional methylene group. This seemingly minor structural variance can have a tangible impact on key physicochemical parameters relevant to bioconjugation.
| Property | This compound | 8-amino-1-octanol |
| Molecular Formula | C7H17NO | C8H19NO |
| Molecular Weight | 131.22 g/mol [1] | 145.25 g/mol |
| CAS Number | 19243-04-0[1] | 19008-71-0 |
| Predicted Hydrophobicity (XLogP3-AA) | 0.6[1] | 1.1 |
| Physical State at Room Temperature | Liquid/Oil[2] | Solid |
| Solubility | Soluble in methanol | Soluble in methanol |
The most notable difference is the predicted hydrophobicity, as indicated by the XLogP3-AA values. The longer alkyl chain of 8-amino-1-octanol results in a higher logP value, suggesting a greater degree of lipophilicity. This difference in hydrophobicity is a key factor that can influence various aspects of bioconjugation.
Performance in Bioconjugation: An Extrapolated Comparison
While direct experimental data is scarce, we can predict the performance differences between these two linkers based on established principles in bioconjugation chemistry. The primary amine group of both molecules allows for reaction with various electrophilic groups on a target molecule (e.g., activated esters like NHS esters on a protein), while the hydroxyl group can be used for subsequent modifications if desired.
| Performance Metric | This compound (C7) | 8-amino-1-octanol (C8) | Rationale |
| Reaction Kinetics | Potentially faster in aqueous buffers. | Potentially slower in aqueous buffers. | The lower hydrophobicity of the C7 linker may lead to better solubility and accessibility of the amine group in aqueous reaction media, potentially increasing the reaction rate. |
| Solubility of Conjugate | Higher | Lower | Conjugates derived from the more hydrophilic C7 linker are expected to exhibit better aqueous solubility, which can be advantageous in preventing aggregation, a common issue with hydrophobic payloads.[3][4] |
| Steric Hindrance | Slightly less | Slightly more | The longer and more flexible C8 chain might introduce slightly more steric hindrance around the reactive amine, potentially impacting conjugation efficiency with sterically hindered sites on a biomolecule. |
| Flexibility and Spacing | Less flexible, shorter spacer arm. | More flexible, longer spacer arm. | The additional methylene group in the C8 linker provides greater rotational freedom and a longer spacer arm, which could be beneficial in overcoming steric hindrance between the conjugated molecules. |
| Impact on Biological Activity | Potentially lower impact on hydrophobicity-sensitive biomolecules. | Potentially higher impact on hydrophobicity-sensitive biomolecules. | The increased hydrophobicity of the C8 linker could be more likely to induce conformational changes or non-specific interactions in the conjugated biomolecule, potentially affecting its biological activity. |
Experimental Protocols: A General Approach to Amine-Reactive Bioconjugation
The following is a representative protocol for the conjugation of an amine-containing linker, such as this compound or 8-amino-1-octanol, to a protein containing an activated N-hydroxysuccinimide (NHS) ester. This protocol can be adapted for various biomolecules and payloads.
Materials:
-
Protein with an activated NHS ester group
-
This compound or 8-amino-1-octanol
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2-7.5)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of the Linker Solution: Dissolve a 10 to 50-fold molar excess of this compound or 8-amino-1-octanol in a minimal amount of anhydrous DMF or DMSO.
-
Preparation of the Protein Solution: Dissolve the NHS ester-activated protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add the linker solution to the protein solution with gentle stirring.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time should be determined empirically.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess linker and other small molecules from the reaction mixture using a suitable purification method, such as size-exclusion chromatography.
-
Characterization: Characterize the resulting bioconjugate to determine the degree of labeling, purity, and biological activity.
Visualizing the Process
To better understand the workflow and the context of bioconjugation, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for a bioconjugation experiment.
Caption: A hypothetical signaling pathway involving an antibody-drug conjugate.
Conclusion
The choice between this compound and 8-amino-1-octanol as a linker in bioconjugation will depend on the specific requirements of the application.
-
This compound is the linker of choice when higher aqueous solubility and minimal hydrophobicity are desired for the final conjugate. This can be particularly important for preventing aggregation and maintaining the native conformation of the biomolecule.
-
8-amino-1-octanol , with its longer alkyl chain, provides a greater degree of separation and flexibility , which may be advantageous in overcoming steric hindrance. However, its increased hydrophobicity could potentially lead to solubility issues and a greater propensity for non-specific interactions.
Ultimately, for any given bioconjugation project, empirical testing of both linkers would be the most definitive way to determine the optimal choice for achieving the desired conjugate properties and performance. This guide serves as a foundational resource to inform that decision-making process.
References
A Comparative Guide to Amino Alcohol and Related Linkers in PROTAC Design
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic development, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules consist of two essential ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2][3][4] While the ligands determine specificity, the linker is a critical component that profoundly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties by dictating the formation and stability of the functional ternary complex (POI-PROTAC-E3 ligase).[1][5][6]
This guide provides a comparative analysis of different linker types commonly employed in PROTACs, with a focus on those incorporating amino and alcohol-derived functionalities, such as polyethylene glycol (PEG) and piperidine/piperazine moieties. We present quantitative data from experimental studies, detailed protocols for key assays, and visualizations to inform the rational design of next-generation protein degraders.
The Role of the Linker in PROTAC Efficacy
The linker is not a passive spacer but an active contributor to the PROTAC's mechanism. Its length, composition, and rigidity are paramount for the successful formation of a productive ternary complex.[1][6]
-
Length: An optimal linker length is crucial. If too short, steric hindrance can prevent the simultaneous binding of the POI and E3 ligase.[5] If too long, the ternary complex may not form effectively, hindering the ubiquitination process.[5] The ideal length is target-dependent and often requires empirical optimization.[3][7][8] For example, a study on estrogen receptor (ER)-α targeting PROTACs found the optimal linker length to be 16 atoms.[7][9]
-
Composition: The chemical makeup of the linker affects key physicochemical properties like solubility and cell permeability.[][11] Hydrophilic linkers, such as those containing PEG units, can enhance aqueous solubility, a common challenge for these high molecular weight molecules.[1][12]
-
Flexibility & Rigidity: Linker flexibility, often provided by alkyl or PEG chains, allows the PROTAC to adopt various conformations, which can be beneficial for forming the ternary complex.[1] However, excessive flexibility can lead to an entropic penalty upon binding.[1] Conversely, rigid linkers, which may incorporate cyclic structures like piperazine or triazole rings, can pre-organize the PROTAC into a bioactive conformation, potentially increasing the stability of the ternary complex and improving metabolic stability.[1][6][13]
Comparative Analysis of Linker Performance
The choice of linker chemistry significantly impacts degradation efficiency. While PEG and alkyl chains are the most common motifs, their performance can vary dramatically depending on the specific target and E3 ligase pair.[3]
Data on Linker Composition and Length
The following tables summarize experimental data comparing the performance of different linker types in specific contexts.
Table 1: Impact of Linker Composition and Length on Degradation of Tank-binding kinase 1 (TBK1) Data sourced from Arvinas study.[3]
| Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Efficacy Notes |
| Alkyl and Ether Units | < 12 | N/A | N/A | No degradation observed. |
| Alkyl and Ether Units | 12 - 29 | Sub-μM | >75% | All exhibited potent degradation. |
| Alkyl and Ether Units | 21 | 3 | 96% | Optimal performance observed. |
| Alkyl and Ether Units | 29 | 292 | 76% | Potency decreased with the longest linker tested. |
Table 2: Impact of Linker Composition on CRBN Self-Degradation Data from a study on homo-PROTACs for CRBN degradation.[3]
| Linker Type | Linker Length | Degradation Activity |
| Alkyl Chain | 9 atoms | Induced concentration-dependent decrease of CRBN. |
| PEG (3 units) | 9 atoms | Resulted in only weak CRBN degradation. |
| Conclusion | - | The incorporation of oxygen atoms in place of CH₂ groups was found to inhibit PROTAC activity in this specific context.[3] |
Experimental Protocols
Reproducible and rigorous experimental methods are essential for the evaluation and comparison of PROTACs. Below are detailed protocols for PROTAC synthesis and the assessment of protein degradation.
Protocol 1: General Synthesis of a PROTAC Using an Amino-PEG Linker
This protocol describes a two-step amide coupling strategy for synthesizing a PROTAC using a commercially available heterobifunctional linker, Amino-PEG3-CH2COOH.[12]
Materials:
-
Amine-functionalized E3 ligase ligand
-
Carboxylic acid-functionalized POI ligand
-
Amino-PEG3-CH2COOH linker
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Reverse-phase HPLC (RP-HPLC) for purification
-
LC-MS, HRMS, and NMR for characterization
Procedure:
-
Step 1: Coupling Linker to E3 Ligase Ligand a. Dissolve the amine-functionalized E3 ligase ligand (1.1 eq) and Amino-PEG3-CH2COOH (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon). b. Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature. c. Cool the reaction to 0 °C and add a solution of HATU (1.2 eq) in DMF dropwise. d. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress with LC-MS. e. Upon completion, purify the E3 ligase-linker intermediate using RP-HPLC.
-
Step 2: Coupling Intermediate to POI Ligand a. Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF under an inert atmosphere. b. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature. c. Cool the reaction to 0 °C and add a solution of HATU (1.2 eq) in DMF dropwise. d. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by LC-MS. e. Once the reaction is complete, purify the final PROTAC molecule using RP-HPLC. f. Confirm the identity and purity of the final product using HRMS and NMR spectroscopy.
Protocol 2: Western Blot for Quantifying Protein Degradation
This protocol provides a standard method for assessing the degradation of a target protein in cells treated with a PROTAC.[14]
Procedure:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. b. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 μM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: a. After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes, then scrape the cells and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4 °C to pellet cell debris. d. Collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific to the POI overnight at 4 °C. e. Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading. f. Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the POI band intensity to the loading control band intensity for each sample. c. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Conclusion
The linker is a pivotal element in PROTAC design, with its composition, length, and rigidity directly influencing the ultimate degradation efficacy. While flexible, hydrophilic linkers based on PEG chains are widely used to improve solubility and permeability, the optimal linker is highly dependent on the specific POI and E3 ligase pair.[15] The data clearly indicate that what works for one target may be suboptimal for another, underscoring the necessity of an empirical, iterative approach to linker design. The growing interest in more rigid and conformationally constrained linkers aims to improve ternary complex stability and overall PROTAC performance.[1][13] The experimental protocols and comparative data presented here provide a foundational framework for researchers to rationally design, synthesize, and evaluate novel PROTACs, accelerating the development of these powerful next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Biomolecule Conjugation to 7-Amino-1-heptanol
For researchers, scientists, and drug development professionals, the successful covalent conjugation of biomolecules is a critical step in the development of novel therapeutics, diagnostics, and research tools. 7-Amino-1-heptanol, a bifunctional linker, offers a primary amine for conjugation and a terminal hydroxyl group, providing a spacer arm to mitigate steric hindrance. This guide provides an objective comparison of methodologies to validate the conjugation of biomolecules to this compound, offering supporting experimental data and detailed protocols for key analytical techniques.
Performance Comparison of Amine-Reactive Linkers
While direct quantitative performance data for this compound is not extensively available in the literature, a comparison with the closely related 6-Amino-1-hexanol and other amine-reactive linkers can provide valuable insights. The choice of linker chemistry significantly impacts the stability and functionality of the resulting bioconjugate.
| Linker Chemistry | Reactive Group | Bond Formed | Key Advantages | Key Considerations |
| Amine-Reactive (e.g., NHS Ester) | N-Hydroxysuccinimide Ester + Primary Amine (from this compound) | Amide | High reactivity, forms a very stable bond, and follows well-established protocols. | Susceptible to hydrolysis in aqueous solutions; potential for multiple modifications on a biomolecule leading to heterogeneity. |
| Thiol-Reactive (Maleimide) | Maleimide + Thiol (Cysteine on biomolecule) | Thioether | High selectivity for thiols and fast reaction rates. | The thioether bond can be reversible under certain conditions. |
| Click Chemistry (e.g., CuAAC) | Azide + Alkyne | Triazole | High selectivity, efficiency, and bioorthogonal. Forms a stable triazole linkage. | Copper-catalyzed reactions may require the removal of cytotoxic copper. |
| Reductive Amination | Aldehyde/Ketone + Primary Amine | Secondary Amine | Forms a stable bond and can be highly specific. | Reaction kinetics can be slower compared to NHS ester reactions. |
Experimental Protocols for Validation
Accurate validation of biomolecule conjugation is essential to ensure the quality, efficacy, and safety of the final product. The following are detailed methodologies for key experiments to confirm the successful conjugation to this compound.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a fundamental technique to visualize the increase in molecular weight of a biomolecule after conjugation.
Protocol:
-
Sample Preparation:
-
Combine 20 µL of the conjugation reaction mixture with 20 µL of 2X Laemmli sample buffer.
-
Prepare controls: the unconjugated biomolecule and a molecular weight marker.
-
Heat all samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Briefly centrifuge the samples to pellet any precipitate.
-
-
Electrophoresis:
-
Load 10-20 µL of each sample into the wells of a polyacrylamide gel of an appropriate percentage to resolve the expected molecular weights.
-
Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
After electrophoresis, carefully remove the gel and place it in a staining solution (e.g., Coomassie Brilliant Blue) for 1-2 hours with gentle agitation.
-
Destain the gel with a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.
-
Image the gel to document the results. A successful conjugation will show a band at a higher molecular weight compared to the unconjugated biomolecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides precise mass information, confirming the covalent attachment of the linker and any associated payload.
Protocol:
-
Sample Preparation:
-
For intact mass analysis, desalt the conjugated biomolecule sample using a suitable method like dialysis or a desalting column to remove interfering salts and unreacted reagents.
-
For peptide mapping, digest the conjugated protein with a protease (e.g., trypsin) to generate smaller peptides.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled to a mass spectrometer (LC-MS/MS).
-
Separate the intact biomolecule or the peptide fragments using a suitable chromatography gradient.
-
The mass spectrometer will measure the mass-to-charge ratio (m/z) of the eluting molecules.
-
-
Data Analysis:
-
For intact mass analysis, compare the measured mass of the conjugated biomolecule with the theoretical mass. The mass increase should correspond to the mass of the this compound linker and any attached molecule.
-
For peptide mapping, identify the modified peptides by searching the MS/MS data against the protein sequence. The fragmentation spectra will confirm the site of conjugation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to detect the formation of the amide bond between the biomolecule and the this compound linker.
Protocol:
-
Sample Preparation:
-
Prepare samples of the unconjugated biomolecule, this compound, and the purified conjugate. The samples should be free of interfering substances.
-
Lyophilize the samples if they are in an aqueous solution.
-
-
FTIR Analysis:
-
Acquire the FTIR spectra of all samples over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Interpretation:
-
Look for the appearance of characteristic amide bond peaks in the spectrum of the conjugate, which are absent in the spectra of the starting materials. Key peaks include the amide I band (around 1650 cm⁻¹) and the amide II band (around 1550 cm⁻¹).
-
The disappearance or shift of peaks corresponding to the reactive groups of the starting materials (e.g., the N-H stretching of the primary amine) also indicates successful conjugation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to characterize the linkage between the biomolecule and the linker, particularly for smaller biomolecules like peptides.
Protocol:
-
Sample Preparation:
-
Dissolve the purified conjugate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Prepare a sample of the unconjugated biomolecule for comparison.
-
-
NMR Analysis:
-
Acquire 1D (¹H) and 2D (e.g., COSY, HSQC) NMR spectra.
-
-
Data Analysis:
-
Compare the spectra of the conjugate and the unconjugated biomolecule.
-
Look for new signals corresponding to the protons of the this compound linker in the spectrum of the conjugate.
-
Changes in the chemical shifts of the biomolecule's signals near the conjugation site can also confirm the attachment of the linker.
-
Visualizations
Caption: Workflow for biomolecule conjugation and subsequent validation.
Caption: Comparison of information provided by different validation techniques.
A Comparative Guide to the Stability of Amide Bonds Formed with 7-Amino-1-heptanol and Alternative Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker connecting a targeting moiety to a payload is a critical determinant of the efficacy and safety of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). An ideal linker must be sufficiently stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity, while allowing for efficient cleavage at the target site. This guide provides a comparative assessment of the stability of amide bonds formed with 7-Amino-1-heptanol, a linear amino alcohol linker, against other commonly used linker technologies.
Introduction to this compound in Bioconjugation
This compound is a bifunctional linker containing a primary amine and a primary alcohol. The amine functionality allows for the formation of a stable amide bond with a carboxylic acid group on a payload or targeting ligand. The terminal hydroxyl group can be used for further functionalization or to enhance hydrophilicity. Amide bonds, in general, are known for their high stability due to resonance delocalization, making them a common choice for creating robust linkages in bioconjugates.[1] However, their in vivo stability can be influenced by steric and electronic factors, as well as susceptibility to enzymatic cleavage.[2]
Comparative Stability of Linker Technologies
The choice of linker chemistry significantly impacts the stability profile of a bioconjugate. While specific quantitative stability data for amide bonds formed exclusively with this compound is not extensively available in the public domain, we can infer its properties based on the behavior of simple alkyl amides and compare them to other well-characterized linker classes.
| Linker Type | Representative Structure/Example | In Vitro Stability (Plasma/Microsomes) | In Vivo Half-life | Key Characteristics & Degradation Pathways |
| Alkyl Amino Alcohol Amide (e.g., with this compound) | R-CO-NH-(CH₂)₇-OH | Generally high stability. | Expected to be long, but data is sparse. | Simple, flexible, and synthetically accessible. The long alkyl chain increases lipophilicity. Primary degradation pathway is likely cytochrome P450-mediated oxidation of the alkyl chain.[3] |
| Polyethylene Glycol (PEG) Linker | Hydroxy-PEGn-Amide | Generally moderate. Can be susceptible to oxidation by cytochrome P450 enzymes. The ether backbone can be a site of metabolic cleavage.[4] | Variable, can be relatively short due to metabolic instability.[4] | High hydrophilicity, improves solubility. Can adopt multiple conformations.[4] |
| Rigid Piperidine/Piperazine Linker | Piperidine/Piperazine-containing amides (e.g., in ARV-110) | Generally high. The rigid structure can sterically hinder access by metabolic enzymes.[4] | Can be significantly longer, leading to improved oral bioavailability.[4] | Constrains the molecule into a more defined conformation, which can improve binding affinity and reduce off-target effects.[4] |
| Cleavable Dipeptide Linker | Valine-Citrulline (Val-Cit) | Designed to be cleaved by specific lysosomal enzymes (e.g., Cathepsin B). Can be unstable in mouse plasma due to carboxylesterase activity.[5] | The half-life of the intact conjugate is intentionally limited to allow for targeted release. | Allows for targeted release of the payload at the site of action. The Val-Cit linker is widely used in ADCs.[5] |
| pH-Sensitive Hydrazone Linker | R-C(=N-NH-R')-R'' | Stable at physiological pH (~7.4) but designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0). | Intentionally short under acidic conditions to facilitate payload release. | Enables targeted drug release in the acidic tumor microenvironment or within acidic cellular compartments. |
Note: The stability of any given linker is highly dependent on the specific molecular context of the entire conjugate.
Experimental Protocols for Assessing Amide Bond Stability
Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. The following are detailed methodologies for key stability assays.
In Vitro Metabolic Stability in Liver Microsomes
This assay quantifies the metabolic half-life (t½) and intrinsic clearance (Clint) of a compound when exposed to liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
Objective: To determine the rate of metabolic degradation of the amide bond and the attached molecule.
Materials:
-
Test compound (amide conjugate of this compound)
-
Liver microsomes (human, mouse, or rat)
-
NADPH regenerating system (to initiate enzymatic reactions)
-
Phosphate buffer (pH 7.4)
-
Positive control (e.g., a compound with known high clearance like Verapamil)
-
Negative control (e.g., a compound with known low clearance like Warfarin)
-
Ice-cold acetonitrile with an internal standard (e.g., Tolbutamide) for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compound and controls (typically in DMSO).
-
Incubation: Pre-warm a mixture of the test compound, liver microsomes, and phosphate buffer at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This also precipitates the microsomal proteins.[3]
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.[3]
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[3]
Plasma Stability Assay
This assay assesses the stability of the amide bond in the presence of plasma enzymes, such as esterases and proteases.
Objective: To determine the stability of the test compound in plasma from different species.
Procedure:
-
Incubation: Incubate the test compound in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points.
-
Quenching and Analysis: Quench the reaction and analyze the samples by LC-MS/MS as described in the liver microsome stability assay.
pH Stability Assay
This assay evaluates the chemical stability of the amide bond under different pH conditions, mimicking various physiological environments (e.g., blood plasma pH 7.4, endosome pH ~6.0, lysosome pH ~4.5).
Objective: To determine the rate of hydrolysis of the amide bond at different pH values.
Materials:
-
Test compound
-
A series of buffers with different pH values (e.g., pH 4.5, 6.0, 7.4)
-
Incubator at 37°C
-
HPLC or LC-MS/MS system
Procedure:
-
Incubation: Dissolve the test compound in each of the pH buffers and incubate at 37°C.
-
Time Points: At various time points, take aliquots from each buffer solution.
-
Analysis: Directly analyze the aliquots by HPLC or LC-MS/MS to quantify the amount of the parent compound remaining and the formation of any hydrolysis products.
Data Analysis:
-
Plot the concentration of the parent compound versus time for each pH.
-
Determine the hydrolysis rate constant and half-life at each pH.
Visualizations
Experimental Workflow for Amide Bond Stability Assessment
Caption: Workflow for assessing the in vitro stability of an amide bond.
Logical Relationship of Linker Properties and Bioconjugate Performance
Caption: Influence of linker properties on overall bioconjugate performance.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Biologically Active Compounds Synthesized from 7-Amino-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of novel compounds synthesized using 7-Amino-1-heptanol as a key building block. The data presented herein is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry and drug discovery, offering insights into the potential therapeutic applications of these derivatives. Due to the limited availability of publicly accessible, peer-reviewed research specifically detailing the biological activity of compounds directly synthesized from this compound, this guide focuses on representative examples of related amino alcohol derivatives to illustrate potential applications and comparative frameworks.
Introduction
This compound is a bifunctional molecule containing both a primary amine and a primary alcohol. This structure makes it a versatile starting material for the synthesis of a variety of derivatives with potential biological activities. The long seven-carbon chain provides a lipophilic scaffold, which can be crucial for membrane permeability and interaction with biological targets. The terminal amino and hydroxyl groups offer reactive sites for the introduction of diverse functional groups, allowing for the fine-tuning of the physicochemical and pharmacological properties of the resulting compounds.
While specific studies on the biological activities of compounds directly synthesized from this compound are not extensively reported in the available literature, the broader class of amino alcohols and their derivatives has demonstrated a wide range of biological effects, including antimicrobial, anticancer, and enzyme inhibitory activities. This guide will, therefore, draw parallels from structurally related compounds to highlight the potential of this compound in the development of new therapeutic agents.
Data Presentation: A Framework for Comparison
In the absence of direct comparative data for this compound derivatives, we present a template for how such data could be structured for effective comparison. This framework can be populated as more research becomes available.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | Modification on Amino Group | Modification on Hydroxyl Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 7AH-001 | Unmodified | Unmodified | >128 | >128 |
| 7AH-N-Bz | Benzyl | Unmodified | 64 | 128 |
| 7AH-O-Bz | Unmodified | Benzyl | 128 | >128 |
| 7AH-N,O-diBz | Benzyl | Benzyl | 32 | 64 |
| Ciprofloxacin | - | - | 1 | 0.5 |
Table 2: Hypothetical Anticancer Activity of this compound Derivatives
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) |
| 7AH-Schiff-1 | Schiff base with Salicylaldehyde | MCF-7 (Breast) | 25.5 |
| 7AH-Schiff-2 | Schiff base with Vanillin | MCF-7 (Breast) | 15.2 |
| 7AH-Amide-1 | Amide with Benzoic Acid | A549 (Lung) | 42.1 |
| Doxorubicin | - | MCF-7 (Breast) | 0.8 |
| Cisplatin | - | A549 (Lung) | 5.2 |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for the synthesis and biological evaluation of amino alcohol derivatives, which can be adapted for compounds synthesized from this compound.
General Synthesis of N-Substituted this compound Derivatives
Materials: this compound, appropriate aldehyde or ketone, reducing agent (e.g., sodium borohydride), solvent (e.g., methanol), acid catalyst (e.g., acetic acid).
Procedure:
-
Dissolve this compound (1 equivalent) in methanol.
-
Add the desired aldehyde or ketone (1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2-4 hours to form the Schiff base intermediate.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Materials: Synthesized compounds, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates.
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
Materials: Synthesized compounds, cancer cell lines (e.g., MCF-7, A549), normal cell lines (for selectivity), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), solubilization buffer (e.g., DMSO).
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the synthesis and evaluation of bioactive compounds.
Caption: General workflow for synthesis and biological evaluation.
Caption: Hypothetical signaling pathway inhibition by a bioactive compound.
Conclusion
While the direct exploration of compounds synthesized from this compound is an emerging area, the established biological activities of related amino alcohols suggest that this is a promising scaffold for the development of new therapeutic agents. The synthetic versatility of this compound allows for the creation of diverse chemical libraries, which, when subjected to rigorous biological screening, could yield novel lead compounds for various diseases. This guide provides a foundational framework for the comparative analysis of such compounds and outlines the necessary experimental protocols to generate robust and comparable data. Future research in this area is warranted to fully explore the therapeutic potential of this compound derivatives.
A Spectroscopic Comparison of 7-Amino-1-heptanol and Its N-Protected Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of 7-Amino-1-heptanol and two of its commonly used N-protected derivatives: N-acetyl-7-amino-1-heptanol and 7-(tert-butoxycarbonylamino)-1-heptanol (7-(Boc-amino)-1-heptanol). Understanding the distinct spectral signatures of these compounds is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry.
Introduction
This compound is a bifunctional molecule featuring a primary amine and a primary alcohol, making it a versatile building block in the synthesis of pharmaceuticals and other functionalized molecules. Protection of the amino group is a common strategy to enable selective reactions at the hydroxyl group. This guide focuses on the spectroscopic differences arising from the introduction of two common protecting groups: the acetyl (Ac) and the tert-butoxycarbonyl (Boc) groups. The data presented herein is a compilation of experimentally derived values and predicted spectral data where experimental data was not publicly available.
Data Presentation
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its N-acetyl and N-Boc derivatives.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -CH₂OH | ~3.64 | t | 2H |
| -CH₂NH₂ | ~2.68 | t | 2H | |
| -NH₂ | variable | br s | 2H | |
| -OH | variable | br s | 1H | |
| Alkyl Chain (-CH₂-) | ~1.2-1.6 | m | 10H | |
| N-acetyl-7-amino-1-heptanol | -CH₂OH | ~3.63 | t | 2H |
| -CH₂NHAc | ~3.10 | q | 2H | |
| -NH- | ~5.8 (variable) | br s | 1H | |
| -C(O)CH₃ | ~1.98 | s | 3H | |
| -OH | variable | br s | 1H | |
| Alkyl Chain (-CH₂-) | ~1.2-1.6 | m | 10H | |
| 7-(Boc-amino)-1-heptanol | -CH₂OH | 3.63 | t | 2H |
| -CH₂NHBoc | 3.08 | q | 2H | |
| -NH- | 4.51 | br s | 1H | |
| -C(CH₃)₃ | 1.44 | s | 9H | |
| -OH | 1.60 (variable) | br s | 1H | |
| Alkyl Chain (-CH₂-) | 1.55 - 1.32 | m | 10H |
Note: Some values are based on predicted spectra or data from closely related structures due to the limited availability of published experimental data for all compounds.
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound | C1 (-CH₂OH) | ~62.9 |
| C7 (-CH₂NH₂) | ~42.2 | |
| Alkyl Chain (C2-C6) | ~25.0 - 33.0 | |
| N-acetyl-7-amino-1-heptanol | C1 (-CH₂OH) | ~62.7 |
| C7 (-CH₂NHAc) | ~39.5 | |
| C=O | ~170.1 | |
| -C(O)CH₃ | ~23.2 | |
| Alkyl Chain (C2-C6) | ~25.0 - 33.0 | |
| 7-(Boc-amino)-1-heptanol | C1 (-CH₂OH) | 62.9 |
| C7 (-CH₂NHBoc) | 40.5 | |
| C=O | 156.2 | |
| -C(CH₃)₃ | 79.0 | |
| -C(CH₃)₃ | 28.5 | |
| Alkyl Chain (C2-C6) | 25.7, 26.8, 29.2, 30.1, 32.8 |
Note: Some values are based on predicted spectra or data from closely related structures.
Table 3: Key IR Absorption Bands
| Compound | Functional Group | Absorption Range (cm⁻¹) | Intensity |
| This compound | O-H stretch (alcohol) | 3200-3600 | Strong, Broad |
| N-H stretch (amine) | 3300-3500 | Medium (two bands for primary amine) | |
| C-H stretch (alkane) | 2850-2960 | Strong | |
| N-H bend (amine) | 1590-1650 | Medium | |
| C-O stretch (alcohol) | 1050-1150 | Strong | |
| N-acetyl-7-amino-1-heptanol | O-H stretch (alcohol) | 3200-3600 | Strong, Broad |
| N-H stretch (amide) | 3250-3450 | Medium | |
| C-H stretch (alkane) | 2850-2960 | Strong | |
| C=O stretch (Amide I) | 1630-1680 | Strong | |
| N-H bend (Amide II) | 1510-1570 | Strong | |
| C-O stretch (alcohol) | 1050-1150 | Strong | |
| 7-(Boc-amino)-1-heptanol | O-H stretch (alcohol) | 3200-3600 | Strong, Broad |
| N-H stretch (carbamate) | 3300-3500 | Medium | |
| C-H stretch (alkane) | 2850-2960 | Strong | |
| C=O stretch (carbamate) | 1680-1720 | Strong | |
| C-O stretch (alcohol) | 1050-1150 | Strong |
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions (m/z) | Notes |
| This compound | 131.13 | 114 [M-NH₃]⁺, 113 [M-H₂O]⁺, 30 [CH₂NH₂]⁺ | Loss of ammonia and water are characteristic. The base peak is often the iminium ion at m/z 30. |
| N-acetyl-7-amino-1-heptanol | 173.14 | 114 [M-CH₃CONH₂]⁺, 155 [M-H₂O]⁺, 72 [CH₃CONHCH₂]⁺ | Fragmentation often involves cleavage of the amide bond and loss of water. |
| 7-(Boc-amino)-1-heptanol | 231.18 | 175 [M-C₄H₈]⁺, 158 [M-OC(CH₃)₃]⁺, 132 [M-Boc]⁺, 57 [C(CH₃)₃]⁺ | Characteristic loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) from the Boc protecting group. |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of this compound and its derivatives. Instrument parameters should be optimized for the specific sample and desired resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent will depend on the solubility of the analyte and the desired exchange of labile protons (e.g., -OH, -NH₂).
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton NMR spectrum using a 300 MHz or higher field spectrometer.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of chemical shifts (typically 0-12 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
The spectral width should be set to encompass the expected chemical shifts (typically 0-220 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat Liquid : If the compound is a liquid, a thin film can be prepared between two NaCl or KBr plates.
-
Solid : If the compound is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.
-
-
Data Acquisition :
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder or pure solvent, which is then subtracted from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization :
-
Electron Ionization (EI) : For volatile compounds, introduce the sample via a gas chromatograph (GC-MS) or a direct insertion probe. EI is a hard ionization technique that often leads to extensive fragmentation, which is useful for structural elucidation.
-
Electrospray Ionization (ESI) : For less volatile or thermally labile compounds, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it via direct infusion or liquid chromatography (LC-MS). ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts.
-
-
Mass Analysis :
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to determine the accurate mass and elemental composition.
-
Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns of a selected precursor ion, aiding in structural confirmation.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like the this compound derivatives.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound derivatives.
This guide serves as a foundational resource for the spectroscopic characterization of this compound and its N-acetyl and N-Boc derivatives. For definitive structural confirmation, it is always recommended to acquire and interpret high-resolution experimental data for each synthesized compound.
The Linker's Length: A Critical Determinant of Drug Efficacy in Targeted Therapeutics
A comprehensive guide for researchers, scientists, and drug development professionals on evaluating the impact of linker length on the efficacy of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
The strategic design of a linker, the molecular bridge connecting a targeting moiety to a therapeutic payload, is a cornerstone of modern drug development. Its length, composition, and flexibility are not mere structural nuances but critical parameters that profoundly influence the pharmacokinetic profile, target engagement, and ultimately, the therapeutic efficacy of targeted drugs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide delves into the experimental evidence demonstrating the impact of linker length on drug performance, offering a data-driven framework for optimizing the design of next-generation therapeutics.
Impact of Linker Length on Antibody-Drug Conjugate (ADC) Efficacy
In the realm of ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. Its primary roles are to ensure stability in circulation and facilitate efficient payload release at the tumor site.[1] The length of the linker, often modulated by incorporating polyethylene glycol (PEG) spacers, can significantly affect an ADC's therapeutic index.
In Vitro Cytotoxicity
Generally, a trade-off exists between linker length and in vitro potency. While longer linkers can enhance pharmacokinetic properties, they may also lead to a decrease in immediate cytotoxic activity, as reflected by higher IC50 values. This is potentially due to steric hindrance, which could slightly impair the ADC's ability to bind to its target or be internalized by the tumor cell.[2][3]
| Linker Length | ADC Example | Target Cell Line | IC50 (ng/mL) | Trend with Increasing Length |
| Short (PEG4) | Anti-Her2-MMAE | SK-BR-3 | 10 | - |
| Medium (PEG8) | Anti-Her2-MMAE | SK-BR-3 | 15 | Decreased Potency |
| Long (PEG12) | Anti-Her2-MMAE | SK-BR-3 | 25 | Decreased Potency |
| Source: Data synthesized from preclinical studies.[2] |
Pharmacokinetics and In Vivo Efficacy
Conversely, increasing linker length often correlates with an improved pharmacokinetic profile and enhanced in vivo efficacy. Longer PEG linkers increase the hydrophilicity and hydrodynamic radius of the ADC, leading to reduced renal clearance, a longer plasma half-life, and consequently, greater drug exposure (AUC).[1][3] This prolonged circulation allows for increased accumulation in tumor tissues, which can translate to superior anti-tumor activity in xenograft models.[4][5]
| Linker Length | ADC Example | Plasma Half-life (t½) | In Vivo Efficacy (Tumor Model) | Trend with Increasing Length |
| Short (No PEG) | Non-targeted ADC | Not Reported | All mice died at 20 mg/kg dose | - |
| Medium (PEG8) | Non-targeted ADC | Longer than No PEG | 100% survival at 20 mg/kg dose | Improved PK & Efficacy |
| Long (PEG12) | Non-targeted ADC | Longest | 100% survival at 20 mg/kg dose | Improved PK & Efficacy |
| Source: Data synthesized from preclinical studies.[2] |
An affibody-MMAE conjugate study demonstrated a clear trend: a 4 kDa PEG linker increased the half-life by 2.5-fold compared to no PEG, while a 10 kDa PEG linker resulted in an 11.2-fold increase.[4]
Impact of Linker Length on Proteolysis Targeting Chimera (PROTAC) Efficacy
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker's role is to connect the target-binding ligand to the E3 ligase-recruiting ligand, and its length is paramount for the formation of a stable and productive ternary complex.[6][7]
Degradation Efficiency (DC50 and Dmax)
There is no universal optimal linker length for PROTACs; it is highly dependent on the specific target protein and E3 ligase combination.[7] A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex, while an excessively long linker can lead to an unstable complex and inefficient ubiquitination.[6] Experimental data consistently shows that systematic variation of linker length is necessary to identify the "sweet spot" for maximal degradation.
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Source: Data on Tank-binding kinase 1 (TBK1) degradation.[8] |
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
| Source: Data on Estrogen Receptor α (ERα) degradation.[8] |
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG-based | 15-17 | 10-30 | >90 |
| PEG-based | <15 or >17 | >100 | <50 |
| Source: Data on p38α degradation.[8] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-targeted ADCs)
-
Complete cell culture medium
-
96-well plates
-
Antibody-Drug Conjugates (ADCs) with varying linker lengths
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight for adherent cells.
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete culture medium and add them to the respective wells.
-
Incubation: Incubate the treated cells for a specified period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure to evaluate the clearance and half-life of an ADC with varying linker lengths.
Materials:
-
Female BALB/c mice or other appropriate rodent strain (6-8 weeks old)
-
ADC solutions with different linker lengths in a sterile, biocompatible buffer
-
Dosing and blood collection supplies
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 3-5 mg/kg) to cohorts of animals (n=3-5 per group).
-
Blood Sampling: Collect blood samples at multiple time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
ADC Quantification: Measure the concentration of the ADC in the plasma samples using a validated ELISA or LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration of the ADC versus time. Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and plasma half-life.
In Vivo Efficacy (Xenograft) Study
This protocol is used to evaluate the anti-tumor efficacy of ADCs with different linker lengths in a tumor-bearing mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cell line (e.g., NCI-N87 for HER2-positive gastric cancer)
-
ADCs with varying linker lengths
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups and administer the ADCs (and vehicle control) at a specified dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised and weighed.
Visualizations
Signaling Pathway for ADC Action
Caption: Mechanism of action for a typical Antibody-Drug Conjugate (ADC).
Experimental Workflow for Linker Length Optimization
Caption: A systematic workflow for evaluating the impact of linker length on drug efficacy.
Logical Relationship of Linker Length and Drug Properties
Caption: The interplay between linker length and key properties of targeted drugs.
References
Safety Operating Guide
Proper Disposal of 7-Amino-1-heptanol: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for 7-Amino-1-heptanol, a crucial aspect of laboratory safety and environmental responsibility. Researchers, scientists, and drug development professionals must adhere to these protocols to ensure safe handling and minimize environmental impact. The following procedures are based on general chemical waste guidelines and safety data for structurally similar compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and to wear the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[1]
-
Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Protocol: A Step-by-Step Approach
The primary and recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal service.[1] Under no circumstances should this chemical be discharged down the drain or into the environment.
-
Waste Segregation and Collection :
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
The container must be compatible with the chemical.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office. Incompatible wastes, such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides, should be kept separate to prevent hazardous reactions.
-
-
Labeling and Storage :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Store the sealed waste container in a designated, well-ventilated, and cool area, away from heat, sparks, open flames, and other ignition sources.
-
-
Arranging for Disposal :
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including its composition and volume.
-
Hazard Summary for this compound
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious Eye Damage/Eye Irritation | H314: Causes severe skin burns and eye damage | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 7-Amino-1-heptanol
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 7-Amino-1-heptanol, ensuring both personal safety and the integrity of your research.
Chemical Profile and Hazards
This compound (CAS No. 19243-04-0) is a versatile building block in organic synthesis. However, it presents significant health risks that necessitate careful handling. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
These classifications underscore the corrosive nature of the compound and the critical need for appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table summarizes the required PPE, providing a clear rationale for each item.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact which can lead to severe burns. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant and chemical-resistant lab coat, fully buttoned. | Protects skin and personal clothing from accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of potentially harmful vapors or aerosols. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents.
1. Preparation:
- Ensure a calibrated and certified chemical fume hood is operational.
- Verify the immediate accessibility of a safety shower and eyewash station.
- Assemble all necessary laboratory equipment and reagents.
- Don all required PPE as detailed in the table above.
2. Handling:
- Conduct all manipulations and transfers of this compound inside the chemical fume hood.
- Avoid all direct contact with the skin, eyes, and clothing.
- Utilize appropriate tools, such as spatulas and pipettes, for transferring the chemical.
- Keep containers of this compound tightly sealed when not in use.
3. Storage:
- Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
- Keep the container tightly closed and in a dark place under an inert atmosphere at room temperature.[1]
Emergency and First Aid Procedures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: All hazardous waste must be disposed of through your institution's certified chemical waste disposal program. Do not pour down the drain.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
